molecular formula C11H15NO3 B1285414 N-(4-Methoxyphenyl)-2-methylalanine CAS No. 103856-06-0

N-(4-Methoxyphenyl)-2-methylalanine

Cat. No.: B1285414
CAS No.: 103856-06-0
M. Wt: 209.24 g/mol
InChI Key: WCPRVWFUKWZJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-methylalanine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPRVWFUKWZJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589756
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103856-06-0
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Methoxyphenyl)-2-methylalanine from p-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl, α,α-dialkylamino acids are a class of non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development. Their unique structural properties, including constrained conformations and enhanced resistance to enzymatic degradation, make them valuable building blocks for peptidomimetics and other therapeutic agents.[1][2] This technical guide provides an in-depth, scientifically-grounded overview of the synthesis of a representative member of this class, N-(4-Methoxyphenyl)-2-methylalanine, starting from the readily available precursor, p-anisidine. We will explore viable synthetic strategies, with a primary focus on a detailed, optimized protocol for copper-catalyzed N-arylation (Ullmann Condensation). The rationale behind key experimental choices, a comparative analysis with alternative methods like the Buchwald-Hartwig amination, and comprehensive characterization data are presented to equip researchers and drug development professionals with a robust framework for the practical synthesis of this and related compounds.

Introduction and Strategic Overview

The synthesis of N-aryl amino acids is a cornerstone of modern synthetic organic chemistry.[3] The target molecule, N-(4-Methoxyphenyl)-2-methylalanine, incorporates a sterically hindered α,α-disubstituted amino acid moiety linked to an electron-rich aromatic ring. This structure is challenging to construct using classical methods due to the steric hindrance at the α-carbon and the potential for side reactions.

The primary objective of this guide is to delineate a reliable and well-understood synthetic pathway. Our strategy hinges on the formation of the key Carbon-Nitrogen (C-N) bond between the nitrogen atom of the amino acid and the aromatic ring of p-anisidine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the N-aryl bond. This suggests a forward synthesis involving the coupling of an amine (p-anisidine) with a suitable 2-methylalanine synthon, such as an α-halo acid.

G TM Target Molecule N-(4-Methoxyphenyl)-2-methylalanine Intermediates p-Anisidine + 2-Bromo-2-methylpropanoic Acid TM->Intermediates C-N Disconnection (Cross-Coupling)

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward several established synthetic methodologies for C-N bond formation:

  • Direct Nucleophilic Substitution (SN2): While simple in concept, the reaction of p-anisidine with 2-bromo-2-methylpropanoic acid is expected to be inefficient due to the steric hindrance of the tertiary α-carbon, which disfavors an SN2 pathway.[4]

  • Reductive Amination: This approach would involve reacting p-anisidine with a 2-keto-isobutyric acid derivative.[5][6] While viable, it requires the synthesis of the keto-acid precursor.

  • Transition Metal-Catalyzed Cross-Coupling: This is the most robust and widely employed strategy for N-arylation. Two primary methods stand out:

    • Copper-Catalyzed Ullmann Condensation: A classic, cost-effective method that has seen significant improvements, allowing for milder reaction conditions.[7][8][9]

    • Palladium-Catalyzed Buchwald-Hartwig Amination: A state-of-the-art method known for its high efficiency, broad substrate scope, and tolerance of functional groups, though it often relies on more expensive catalysts and ligands.[10][11]

For this guide, we will focus on the Copper-Catalyzed Ullmann-type reaction due to its proven efficacy, cost-effectiveness, and the wealth of literature supporting its application in N-arylation of amino acids.[7][9] The Buchwald-Hartwig amination will be presented as a powerful alternative.

The Ullmann Condensation Approach: Mechanism and Protocol

The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol, thiol, or amine.[8] Modern protocols have evolved from harsh, stoichiometric copper conditions to milder, catalytic systems, often accelerated by the use of ligands.[12][13] For the N-arylation of amino acids, the amino acid itself or a related molecule like L-proline can act as a ligand, significantly lowering the required reaction temperature.[7][9]

Mechanistic Rationale

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the amine and aryl halide to the copper center, followed by oxidative addition, and finally, reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. The base is crucial for deprotonating the carboxylic acid and the amine nitrogen during the cycle.

G CuI Cu(I) Catalyst ComplexA Cu(I)-Amine Complex CuI->ComplexA ComplexB Cu(III) Intermediate ComplexA->ComplexB Oxidative Addition Product N-Aryl Amino Acid ComplexB->Product Reductive Elimination CuX Cu(I)X ComplexB->CuX CuX->CuI Regeneration Amine p-Anisidine Amine->ComplexA ArX 2-Bromo-2-methyl- propanoic Acid ArX->ComplexB Base Base (K₂CO₃) Base->ComplexB Deprotonation

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating stoichiometric controls and clear procedural steps for reproducibility.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
p-Anisidine104-94-9123.1510.01.23 gStarting amine.[14]
2-Bromo-2-methylpropanoic Acid2052-01-9167.0011.0 (1.1 eq)1.84 gAlkylating agent.
Copper(I) Iodide (CuI)7681-65-4190.451.0 (10 mol%)190 mgCatalyst.[7]
L-Proline147-85-3115.132.0 (20 mol%)230 mgLigand/Promoter.[12]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2125.0 (2.5 eq)3.46 gBase.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-20 mLReaction solvent.[12]

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the 100 mL three-neck flask, add p-anisidine (1.23 g), 2-bromo-2-methylpropanoic acid (1.84 g), copper(I) iodide (190 mg), L-proline (230 mg), and anhydrous potassium carbonate (3.46 g).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 20 mL of anhydrous DMSO via syringe.

  • Reaction: Begin vigorous stirring and heat the mixture to 90-100 °C using the heating mantle. Maintain this temperature for 24-48 hours.

    • Causality Check: The high-boiling polar aprotic solvent (DMSO) is essential for dissolving the reagents, particularly the potassium salts, and achieving the necessary temperature for the coupling to proceed efficiently.[12] The L-proline ligand chelates the copper, increasing its catalytic activity and allowing the reaction to occur at a significantly lower temperature than traditional Ullmann conditions (which can exceed 200 °C).[8][9][12]

  • Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of p-anisidine), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of water and acidify to pH ~3-4 with 2M HCl.

    • Causality Check: Acidification protonates the product's carboxylate group, making it less water-soluble, and also helps to dissolve any excess base and copper salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-Methoxyphenyl)-2-methylalanine as a solid.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Reagents (p-Anisidine, Bromo-acid, CuI, Proline, K₂CO₃) B 2. Add Anhydrous DMSO A->B C 3. Heat under N₂ (90-100°C, 24-48h) B->C D 4. Cool & Quench (Acidify with HCl) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Chromatography or Recrystallization) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized N-(4-Methoxyphenyl)-2-methylalanine should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0-6.7 (m, 4H, Ar-H), ~3.75 (s, 3H, -OCH₃), ~1.5 (s, 6H, -C(CH₃)₂). The NH and COOH protons may be broad or exchange with D₂O.[15][16]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~178 (C=O), ~154 (Ar-C-O), ~140 (Ar-C-N), ~120-114 (Ar-C-H), ~58 (Quaternary α-C), ~55.5 (-OCH₃), ~25 (-CH₃).[15]
FT-IR (ATR, cm⁻¹)~3350 (N-H stretch), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~2980 (C-H stretch), ~1710 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O stretch).
Mass Spectrometry (ESI+)Calculated for C₁₁H₁₅NO₃: 209.1052. Found: m/z = 210.1125 [M+H]⁺.

Alternative Route: The Buchwald-Hartwig Amination

As a leading contemporary method for C-N bond formation, the Buchwald-Hartwig amination offers a powerful alternative.[10] This palladium-catalyzed reaction typically proceeds under milder conditions and exhibits remarkable functional group tolerance.[11][17]

General Reaction: p-Anisidine + 2-Bromo-2-methylpropanoic Acid ---(Pd catalyst, Ligand, Base, Solvent)---> Product

  • Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-catalyst like G3-XPhos.

  • Ligand: An electron-rich, sterically hindered phosphine ligand is critical (e.g., XPhos, RuPhos). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[11]

  • Solvent: Aprotic solvents like toluene or dioxane are common.[17]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L₂)-NHR]⁺ OA_Complex->Amine_Complex Amine Coordination Amide_Complex Ar-Pd(II)(L₂)-NR Amine_Complex->Amide_Complex Deprotonation Amide_Complex->Pd0 Product Ar-NHR Amide_Complex->Product Reductive Elimination ArX Ar-X ArX->Pd0 Amine R-NH₂ Amine->OA_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]

Comparison:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (CuI)Palladium (Pd(OAc)₂, etc.)
Cost Lower catalyst cost.Higher catalyst and ligand cost.
Reaction Temp. Generally higher (90-150 °C), even with ligands.Often milder (Room temp. to 110 °C).[18]
Substrate Scope Good, but can be sensitive to sterics.Extremely broad, highly tolerant of functional groups.
Air/Moisture Requires inert atmosphere.Requires inert atmosphere.

Conclusion

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine from p-anisidine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed and robust protocol for a modified Ullmann-type condensation, which represents a cost-effective and reliable method for researchers. The causality behind each experimental step has been explained to empower scientists to troubleshoot and adapt the procedure. Furthermore, the Buchwald-Hartwig amination has been presented as a powerful, state-of-the-art alternative, offering milder conditions and a broader scope at a higher cost. The choice between these methods will depend on the specific requirements of the research, including scale, budget, and the need for functional group compatibility.

References

  • Ma, D., et al. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. [Source information not fully available, but describes amino acid-promoted Ullmann reactions].
  • Various Authors. (n.d.). Copper-catalyzed N-(hetero)arylation of amino acids in water. ResearchGate.
  • Cristau, H.-J., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Ma, D., et al. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society.
  • Klapars, A., & Buchwald, S. L. (2002).
  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link].

  • Ma, D., & Cai, Q. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Röttger, S., et al. (2018). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water.
  • Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC - NIH.
  • Tlili, A., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH.
  • Saeed, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link].

  • BenchChem. (n.d.).
  • Troisi, L., et al. (2014). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
  • Ajetunmobi, O. E., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link].

  • Legrand, B., et al. (2012). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC - PubMed Central.
  • Harryson, A., et al. (2016). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. NIH.
  • LibreTexts. (2022). Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link].

  • Ohshima, T., et al. (1996). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. PubMed.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Retrieved from [Link].

  • YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube.
  • BenchChem. (n.d.).
  • OpenStax. (n.d.). Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link].

  • ChemicalBook. (n.d.). p-Anisidine synthesis. ChemicalBook.
  • Wikipedia contributors. (n.d.). p-Anisidine. Wikipedia. Retrieved from [Link].

  • Al-Omary, F. A. M., et al. (2022). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. PubMed Central.
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (n.d.). The reductive amination reaction.
  • ResearchGate. (n.d.). New Methodology for the Synthesis of α,α-Dialkylamino Acids Using the “Self-Regeneration of Stereocenters” Method.
  • Journal of the Korean Chemical Society. (2007). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts.
  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide. Benchchem.
  • PubChem. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. PubChem. Retrieved from [Link].

  • Stasyuk, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Kashani, S. K., et al. (2021).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with benzaldehyde.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC - PubMed Central.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Santa Cruz Biotechnology. (n.d.). N-(2-methoxyphenyl)-2-methylalanine. SCBT.
  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

Sources

An In-Depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)-2-methylalanine, a derivative of the amino acid alanine, represents a significant building block in medicinal chemistry and drug development. Its unique structure, featuring a methoxy-substituted phenyl ring attached to the nitrogen of a methylated alanine core, imparts distinct physicochemical properties that are of considerable interest for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of N-(4-Methoxyphenyl)-2-methylalanine, including its structural features, physicochemical parameters, synthesis, and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Structure

N-(4-Methoxyphenyl)-2-methylalanine is characterized by the presence of a p-anisidine moiety linked to an α,α-dimethylated glycine backbone. This structure confers a combination of aromatic and aliphatic properties, influencing its reactivity, solubility, and interaction with biological targets.

  • IUPAC Name: 2-(4-methoxyphenylamino)-2-methylpropanoic acid

  • Synonyms: N-(4-methoxyphenyl)-alpha,alpha-dimethylglycine

  • CAS Number: 88495-55-0

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

The presence of the methoxy group on the phenyl ring and the gem-dimethyl group at the alpha-carbon are key structural features. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring. The gem-dimethyl group introduces steric hindrance, which can impact the molecule's conformational flexibility and its susceptibility to metabolic degradation.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For N-(4-Methoxyphenyl)-2-methylalanine, these properties provide insight into its potential as a scaffold in drug design.

PropertyValueSource
Molecular Weight 209.24 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted to have low solubility in water. Soluble in organic solvents like DMSO and methanol.N/A
pKa Not availableN/A
LogP Not availableN/A

Synthesis and Reactivity

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be approached through several synthetic strategies, often involving the coupling of a p-anisidine derivative with a protected form of 2-methylalanine. A plausible and commonly employed method is the Buchwald-Hartwig amination, which is a versatile reaction for the formation of carbon-nitrogen bonds.

This workflow outlines a general approach to the synthesis of N-(4-Methoxyphenyl)-2-methylalanine. The selection of specific reagents, catalysts, and reaction conditions would require experimental optimization.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product p_Anisidine p-Anisidine Coupling Buchwald-Hartwig Cross-Coupling p_Anisidine->Coupling Protected_Alanine Protected 2-Bromo-2-methylpropanoic acid Protected_Alanine->Coupling Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Coupling Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Coupling Base Base (e.g., Cs₂CO₃) Base->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product N-(4-Methoxyphenyl)-2-methylalanine Deprotection->Final_Product

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)-2-methylalanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug design. Its unique structural features, combining the rigidity of the α,α-disubstituted amino acid moiety with the electronic properties of the methoxyphenyl group, offer a scaffold for developing novel therapeutics with tailored conformational properties. This guide provides a comprehensive overview of the molecular structure and conformational landscape of N-(4-Methoxyphenyl)-2-methylalanine, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids represent a critical class of unnatural amino acids that have garnered substantial attention in the development of peptidomimetics and other bioactive molecules. The introduction of an aryl group directly onto the nitrogen atom of an amino acid imparts significant conformational constraints and can modulate the electronic and lipophilic properties of the parent molecule. These modifications are instrumental in designing peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles.

N-(4-Methoxyphenyl)-2-methylalanine, the subject of this guide, incorporates two key structural motifs:

  • The 2-methylalanine (Aib) residue: This α,α-disubstituted amino acid is known to induce helical conformations in peptides due to the steric hindrance imposed by the gem-dimethyl groups.

  • The N-(4-methoxyphenyl) group: The anisole moiety introduces a planar, aromatic system with a specific electronic character due to the electron-donating methoxy group.

The interplay between these two structural features dictates the overall three-dimensional shape and potential biological activity of the molecule. Understanding its conformational preferences is therefore paramount for its rational application in drug discovery.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of N-(4-Methoxyphenyl)-2-methylalanine is essential for its synthesis, purification, and formulation.

PropertyValueSource
IUPAC Name 2-((4-methoxyphenyl)amino)-2-methylpropanoic acidN/A
Molecular Formula C₁₁H₁₅NO₃N/A
Molecular Weight 209.24 g/mol N/A
CAS Number Not availableN/A

Synthesis of N-(4-Methoxyphenyl)-2-methylalanine

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be approached through established methodologies for the N-arylation of amino acids. Several strategies have proven effective for creating the crucial C-N bond between an aryl group and an amino acid.

Conceptual Synthetic Pathways

Two primary conceptual routes for the synthesis are outlined below. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthetic_Pathways cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Buchwald-Hartwig Amination A1 2-bromo-2-methylpropanoic acid A3 N-(4-Methoxyphenyl)-2-methylalanine A1->A3 1. Amination A2 p-Anisidine A2->A3 2. Workup B1 2-Amino-2-methylpropanoic acid (2-methylalanine) B3 N-(4-Methoxyphenyl)-2-methylalanine B1->B3 Pd-catalyzed coupling B2 4-Bromoanisole B2->B3

Caption: Conceptual synthetic routes to N-(4-Methoxyphenyl)-2-methylalanine.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a plausible synthesis based on the Buchwald-Hartwig amination, a powerful and versatile method for N-arylation.[1]

Reaction: Buchwald-Hartwig cross-coupling of 2-amino-2-methylpropanoic acid with 4-bromoanisole.

Materials:

  • 2-Amino-2-methylpropanoic acid (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%)

  • Ligand (e.g., t-BuBrettPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-2-methylpropanoic acid, 4-bromoanisole, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-Methoxyphenyl)-2-methylalanine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

  • Bulky Ligand (t-BuBrettPhos): These ligands are crucial for promoting the reductive elimination step in the catalytic cycle, which forms the desired C-N bond.

  • Base: The base is required to deprotonate the amino acid, allowing it to participate in the catalytic cycle.

Conformational Analysis: Unveiling the 3D Structure

The conformation of N-(4-Methoxyphenyl)-2-methylalanine is determined by the rotational freedom around several key single bonds. The primary dihedral angles that define its shape are:

  • τ₁ (C-Cα-N-C_aryl): Rotation around the Cα-N bond.

  • τ₂ (Cα-N-C_aryl-C_ortho): Rotation of the methoxyphenyl ring relative to the N atom.

  • ψ (N-Cα-C'-O): Rotation around the Cα-C' bond.

The interplay of steric and electronic effects will favor certain conformations over others.

Conformational_Analysis_Workflow cluster_0 Experimental Methods cluster_1 Computational Methods Xray X-ray Crystallography Data Conformational Data Xray->Data NMR NMR Spectroscopy NMR->Data MM Molecular Mechanics QM Quantum Mechanics MM->QM MD Molecular Dynamics QM->MD MD->Data Synthesis Synthesized Compound Synthesis->Xray Synthesis->NMR Synthesis->MM Structure 3D Molecular Structure and Conformation Data->Structure

Caption: Workflow for the conformational analysis of N-(4-Methoxyphenyl)-2-methylalanine.

Experimental Approaches

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's conformation in the solid state.

Protocol:

  • Crystallization: Grow single crystals of N-(4-Methoxyphenyl)-2-methylalanine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Insights Gained:

  • Precise bond lengths and angles.

  • The preferred conformation in the crystalline state.

  • Intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing.

For analogous N-aryl amino acid derivatives, X-ray crystallography has been instrumental in revealing their solid-state conformations.[2][3]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic behavior that is often more relevant to biological systems.

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each atom, which can be influenced by conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for structure determination. For instance, NOEs between the methoxyphenyl protons and the methyl protons of the alanine moiety would define the orientation of the aryl ring.

  • J-Coupling Analysis: The magnitude of scalar couplings between protons can provide information about dihedral angles.

Protocol for NOESY:

  • Sample Preparation: Dissolve a high-purity sample of N-(4-Methoxyphenyl)-2-methylalanine in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter that needs to be optimized.

  • Data Analysis: Integrate the cross-peaks to obtain NOE intensities, which can be translated into distance restraints.

Self-Validating System: The consistency between multiple NOE-derived distance restraints and a single, low-energy conformation provides confidence in the determined structure.

Computational Modeling

Computational methods complement experimental data by providing a detailed energy landscape of the molecule and exploring conformations that may not be observed experimentally.[4]

4.2.1. Molecular Mechanics (MM)

  • Conformational Search: A systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ₁, τ₂, ψ) can identify low-energy conformers.

  • Energy Minimization: Each identified conformer is then subjected to energy minimization to find the nearest local energy minimum.

4.2.2. Quantum Mechanics (QM)

  • Geometry Optimization: The low-energy conformers identified by MM are further optimized at a higher level of theory (e.g., Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.

  • Calculation of Spectroscopic Properties: QM methods can be used to predict NMR chemical shifts and coupling constants, which can then be compared to experimental data for validation.

4.2.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule over time, revealing the transitions between different conformational states. This is particularly useful for understanding the flexibility of the molecule in a solvent environment.

Predicted Conformational Landscape

Based on the structural features of N-(4-Methoxyphenyl)-2-methylalanine, several key conformational preferences can be predicted:

  • Amide Bond Conformation: The Cα-N bond is expected to have significant double-bond character, leading to a planar or near-planar arrangement of the atoms involved.

  • Orientation of the Methoxyphenyl Ring: The orientation of the methoxyphenyl ring will be governed by a balance between steric hindrance with the 2-methyl groups and potential intramolecular interactions. A "folded" conformation, where the aryl ring is in proximity to the amino acid backbone, may be stabilized by van der Waals interactions.

  • Influence of the 2-Methyl Groups: The gem-dimethyl groups will significantly restrict the conformational freedom around the Cα-N and Cα-C' bonds, favoring specific ranges for the τ₁ and ψ dihedral angles.

Conclusion and Future Directions

The molecular structure and conformational preferences of N-(4-Methoxyphenyl)-2-methylalanine are dictated by a delicate interplay of steric and electronic factors. A combined approach utilizing chemical synthesis, experimental techniques like X-ray crystallography and NMR spectroscopy, and computational modeling is essential for a thorough understanding of its three-dimensional structure. This knowledge is critical for the rational design of novel peptidomimetics and therapeutic agents with tailored properties.

Future work should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions presented in this guide. Furthermore, incorporating this non-canonical amino acid into peptide sequences will provide valuable insights into its influence on secondary and tertiary structure, paving the way for its application in the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Retrieved from [Link]

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Asian Journal of Chemistry, 23(12), 5421.
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Easton, C. J., et al. (1999). The Synthesis and X-Ray Crystal Structure of Phenylalanine-Based N-Benzyloxysuccinimides. Australian Journal of Chemistry, 52(10), 977-982.
  • MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). New developments in the synthesis of natural and unnatural amino acids. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Discovery and development of integrase inhibitors. Retrieved from [Link]

  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Retrieved from [Link]

  • Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. (n.d.). Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A. Retrieved from [Link]

  • DSpace@MIT. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • PubMed Central. (n.d.). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Retrieved from [Link]

Sources

Spectroscopic data for N-(4-Methoxyphenyl)-2-methylalanine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Methoxyphenyl)-2-methylalanine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the N-aryl amino acid derivative, N-(4-Methoxyphenyl)-2-methylalanine. While experimental spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying causality for experimental choices and detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Our approach ensures a self-validating system of characterization, grounded in authoritative references, to confidently identify and characterize this and similar molecules.

Introduction: The Scientific Rationale

N-(4-Methoxyphenyl)-2-methylalanine is a non-proteinogenic amino acid derivative. The incorporation of a 4-methoxyphenyl group onto the nitrogen of 2-methylalanine (a gem-dimethyl substituted amino acid) introduces significant changes in its chemical properties, including lipophilicity, steric bulk, and electronic environment. These modifications are of interest in medicinal chemistry for developing peptide-based therapeutics with enhanced stability against enzymatic degradation and improved membrane permeability[1].

Accurate and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical development. The synergistic application of NMR, IR, and MS provides a complete picture of the molecule.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and the electronic environment of each nucleus.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides vital information on fragmentation patterns, further confirming the structure.

This guide will deconstruct the expected spectroscopic signature of N-(4-Methoxyphenyl)-2-methylalanine, providing a predictive blueprint for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For N-(4-Methoxyphenyl)-2-methylalanine, we anticipate distinct signals corresponding to each unique proton and carbon environment. The analysis is typically conducted in a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
Singlet ~ 1.55Singlet (s)6HC(CH₃)₂ : The two methyl groups on the α-carbon are chemically equivalent and have no adjacent protons, resulting in a single, unsplit signal. Its upfield shift is characteristic of aliphatic protons.
Singlet ~ 3.77Singlet (s)3H-OCH₃ : The methoxy protons are equivalent and show no coupling, appearing as a sharp singlet. Its position is typical for a methyl group attached to an oxygen atom on an aromatic ring.[2]
Broad Singlet VariableBroad (br s)1H-NH- : The amine proton signal is often broad due to quadrupole broadening and potential exchange with trace water. Its chemical shift is highly dependent on solvent and concentration.
Multiplet (AA'BB') ~ 6.70 - 6.85"Doublet" (d)4HAromatic CH : The para-substituted methoxyphenyl ring creates a symmetrical AA'BB' system. The two protons ortho to the -NH group and the two protons ortho to the -OCH₃ group will appear as two distinct "doublets" due to strong ortho coupling.[2][3]
Broad Singlet VariableBroad (br s)1H-COOH : The carboxylic acid proton is highly exchangeable and acidic, typically appearing as a very broad singlet far downfield. It may not be observed without specific experimental conditions.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

In ¹³C NMR, the number of signals corresponds to the number of unique carbon environments.

Predicted SignalChemical Shift (δ, ppm)Assignment & Rationale
Aliphatic ~ 25C(CH₃)₂ : The two equivalent methyl carbons appear upfield in the aliphatic region.
Aliphatic ~ 55.5-OCH₃ : The methoxy carbon signal is highly characteristic and found in this region.[2]
Quaternary ~ 57α-Carbon : The quaternary α-carbon to which the gem-dimethyl groups are attached.
Aromatic ~ 114 - 115Ar-C (ortho to -OCH₃) : These two equivalent carbons are shielded by the electron-donating methoxy group.
Aromatic ~ 118 - 120Ar-C (ortho to -NH) : These two equivalent carbons are also shielded, but to a slightly different extent than those ortho to the methoxy group.
Aromatic (Quaternary) ~ 141Ar-C (ipso to -NH) : The carbon atom of the benzene ring directly attached to the nitrogen.
Aromatic (Quaternary) ~ 152Ar-C (ipso to -OCH₃) : The carbon atom of the benzene ring directly attached to the methoxy group.
Carbonyl ~ 175 - 178-COOH : The carboxylic acid carbon appears significantly downfield, typical for carbonyl groups.
Experimental Protocol: NMR Acquisition

Step-by-Step Methodology

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibration Type & Rationale
3350 - 3310MediumN-H Stretch : Characteristic of a secondary amine.
3300 - 2500BroadO-H Stretch : The carboxylic acid O-H stretch is very broad and often overlaps with C-H stretches.
3050 - 3010Medium-WeakAromatic C-H Stretch : Absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds on an sp²-hybridized carbon.[4]
2980 - 2850MediumAliphatic C-H Stretch : Absorptions from the methyl groups, appearing just below 3000 cm⁻¹.
~ 1710StrongC=O Stretch : A strong, sharp peak characteristic of a carboxylic acid carbonyl group.
1610, 1510, 1460Medium-StrongC=C Aromatic Ring Stretches : A series of absorptions typical for the benzene ring. The peak around 1510 cm⁻¹ is particularly strong in para-substituted rings.[5]
~ 1245StrongAsymmetric C-O-C Stretch : A very strong absorption characteristic of an aryl-alkyl ether, specifically the Ar-O-CH₃ bond.
~ 830StrongC-H Out-of-Plane Bend : This strong band in the 860-790 cm⁻¹ range is highly diagnostic for para-substitution on a benzene ring.[5][6]
Experimental Protocol: FT-IR Acquisition

Step-by-Step Methodology

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically generating a protonated molecular ion [M+H]⁺.

Predicted Mass & Fragmentation
  • Molecular Formula: C₁₁H₁₅NO₃

  • Exact Mass: 209.1052 g/mol

  • Predicted [M+H]⁺ (High Resolution): 210.1125

Tandem MS (MS/MS) on the precursor ion at m/z 210.11 would likely reveal key fragments:

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossFragment Identity & Rationale
210.11164.1046.01 (HCOOH)[M+H - HCOOH]⁺ : The most common fragmentation pathway for protonated amino acids is the loss of formic acid (or sequential loss of H₂O and CO).[7][8] This results in an iminium ion.
210.11122.0788.04[4-methoxyanilinium ion] : Cleavage of the Cα-N bond can lead to the formation of the stable protonated 4-methoxyaniline fragment.
164.10149.0815.02 (CH₃)[Fragment - CH₃] : Loss of a methyl radical from the iminium ion is a plausible secondary fragmentation step.
Experimental Protocol: LC-MS (ESI) Acquisition

Step-by-Step Methodology

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a C18 reverse-phase column.

    • Run a simple gradient (e.g., 10% to 95% acetonitrile in water over 5 minutes) to separate the analyte from any impurities.

  • MS Acquisition (Full Scan):

    • Operate the ESI source in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion.

  • MS/MS Acquisition (Fragmentation Scan):

    • Set the instrument to perform data-dependent acquisition.

    • Define an inclusion list with the m/z of the precursor ion (210.11).

    • When the precursor is detected, the instrument will automatically isolate it and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., nitrogen or argon) to generate the fragment spectrum. Varying the collision energy can help optimize the fragmentation pattern.[9]

Integrated Analysis & Visualization

No single technique provides the complete picture. The power of this multi-faceted approach lies in the convergence of data, where each result validates the others.

The Logic of Structural Confirmation

The diagram below illustrates how the data from each spectroscopic method are integrated to provide an unambiguous structural confirmation of N-(4-Methoxyphenyl)-2-methylalanine.

cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (-COOH, -NH, Ar-O-CH₃) IR->Functional_Groups NMR NMR Spectroscopy Connectivity C-H Framework (Connectivity, Symmetry) NMR->Connectivity MS Mass Spectrometry MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Structure Final Structure N-(4-Methoxyphenyl) -2-methylalanine Functional_Groups->Structure CONFIRMATION Connectivity->Structure CONFIRMATION MW_Formula->Structure CONFIRMATION

Caption: Integrated workflow for structural elucidation.

Standard Analytical Workflow

The following diagram outlines a typical laboratory workflow from sample receipt to final data analysis.

Sample Sample Synthesis & Purification Prep Sample Prep (Dissolve/Pelletize) Sample->Prep IR_Acq FT-IR Acquisition Prep->IR_Acq Parallel Analysis NMR_Acq NMR Acquisition Prep->NMR_Acq Parallel Analysis MS_Acq LC-MS Acquisition Prep->MS_Acq Parallel Analysis IR_Data IR Spectrum Analysis IR_Acq->IR_Data NMR_Data NMR Data Processing & Interpretation NMR_Acq->NMR_Data MS_Data MS Data Analysis (Mass & Fragments) MS_Acq->MS_Data Report Final Report & Structural Confirmation IR_Data->Report NMR_Data->Report MS_Data->Report

Caption: Standard laboratory workflow for spectroscopic analysis.

Conclusion

The structural characterization of novel or sparsely documented compounds like N-(4-Methoxyphenyl)-2-methylalanine demands a rigorous and logical application of modern analytical techniques. This guide provides the predictive spectroscopic data, validated protocols, and expert rationale necessary to undertake this analysis with confidence. By integrating the specific insights from NMR, IR, and MS, researchers can achieve an unambiguous confirmation of the molecular structure, a critical step in any drug discovery or chemical development pipeline.

References

  • Akinyele, P. A., et al. (2021). Molecular Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chen, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • PubChem. N-[(4-methoxyphenyl)methyl]-4-methylaniline. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl-4-methylaniline]([Link]

  • Supplementary Information for related N-(benzyl)-4-methoxyaniline compounds. (Data derived from various sources, representative link). Available at: [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • NIST WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline. National Institute of Standards and Technology. Available at: [Link]

  • Wang, X., et al. (2013). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Young, P. H. (1956). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Ghouse, H., et al. (2012). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Borges, C. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Harianie, L., et al. (2019). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • Zhang, M. R., et al. (2019). Synthesis and evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Synthesis of N-Alkyl Amino Acids. In Peptide and Protein Design for Biopharmaceutical Applications. Available at: [Link]

  • Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

  • MDTopology. 2-(4-Methylphenyl)ethanamine. Available at: [Link]

  • Arts, E., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports. Available at: [Link]

  • Yuan, B. F., et al. (2017). Determination of formylated DNA and RNA by chemical labeling combined with mass spectrometry analysis. Analytica Chimica Acta. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility for N-(4-Methoxyphenyl)-2-methylalanine

N-(4-Methoxyphenyl)-2-methylalanine is a non-proteinogenic amino acid characterized by an N-aryl substitution and a gem-dimethyl group at the alpha-carbon. These structural features confer unique steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The methoxy-substituted phenyl ring introduces a degree of hydrophobicity, while the amino acid moiety provides a polar, ionizable center. This amphiphilic nature dictates its solubility, a critical parameter that influences its utility in various applications, from drug formulation to reaction kinetics in synthetic chemistry. An accurate understanding of its solubility in a range of solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating stable and bioavailable products.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(4-Methoxyphenyl)-2-methylalanine. We will explore the physicochemical principles governing its solubility and present a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of N-(4-Methoxyphenyl)-2-methylalanine is governed by the interplay of its functional groups and the properties of the solvent. Due to its zwitterionic nature, amino acids are generally soluble in polar solvents like water and less soluble in nonpolar organic solvents.[1][2] The presence of the hydrophobic methoxyphenyl group is expected to decrease its aqueous solubility compared to simpler amino acids like alanine.

The solubility of this compound will be significantly influenced by:

  • Solvent Polarity: Following the "like dissolves like" principle, polar solvents are expected to be more effective at solvating the polar amino acid portion, while non-polar solvents may better accommodate the aromatic ring.

  • pH: The ionization state of the carboxylic acid and the amino group is pH-dependent. At its isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where its solubility in aqueous media is typically at a minimum.[3][4] At pH values below the pI, the amino group will be protonated (cationic form), and at pH values above the pI, the carboxylic acid group will be deprotonated (anionic form). These charged species are generally more soluble in polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary significantly depending on the solute-solvent system.

  • Intermolecular Forces: Hydrogen bonding between the amino acid moiety and protic solvents, as well as potential π-π stacking interactions involving the aromatic ring, will play a crucial role in the dissolution process.[5]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment
  • N-(4-Methoxyphenyl)-2-methylalanine (high purity)

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), toluene)

  • pH meter and buffers

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep_solid Weigh excess solid N-(4-Methoxyphenyl)-2-methylalanine mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Prepare a known volume of the selected solvent prep_solvent->mix shake Agitate at a constant temperature for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter the supernatant through a 0.22 µm filter centrifuge->filter analyze Quantify the concentration using HPLC or UV-Vis filter->analyze G cluster_solute N-(4-Methoxyphenyl)-2-methylalanine cluster_solvent Solvent Selection solute_polar Polar Head: -COOH, -NH- solvent_polar Polar Solvents: Water, Methanol, Ethanol solute_polar->solvent_polar Strong Interaction (H-bonding, Dipole-Dipole) solvent_mid Intermediate Polarity: Acetonitrile, THF solute_polar->solvent_mid Moderate Interaction solvent_nonpolar Nonpolar Solvents: Toluene, Hexane solute_polar->solvent_nonpolar Weak Interaction solute_nonpolar Nonpolar Tail: -C(CH3)2-, -Ph-OCH3 solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_mid Moderate Interaction solute_nonpolar->solvent_nonpolar Strong Interaction (van der Waals)

Sources

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2-methylalanine: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of the scientific and patent literature has revealed no specific information regarding the discovery, history, or detailed technical data for the compound N-(4-Methoxyphenyl)-2-methylalanine. This suggests that the compound may not be well-documented in the public domain, could be a novel substance not yet described in published research, or may be known under a different chemical name or identifier.

While a direct guide on N-(4-Methoxyphenyl)-2-methylalanine cannot be constructed due to the absence of specific data, this document will provide a comprehensive overview of the synthesis of structurally related compounds, specifically N-aryl-α,α-dialkyl amino acids. This will offer researchers and drug development professionals a foundational understanding of the probable synthetic routes and key considerations for compounds of this class. The methodologies described are based on established and well-documented chemical principles.

Part 1: Synthetic Strategies for N-Aryl-α,α-dialkyl Amino Acids

The synthesis of N-aryl amino acids is a significant area of research due to their presence in numerous biologically active molecules.[1][2] The introduction of an aryl group on the nitrogen atom and alkyl groups at the α-carbon can significantly influence the compound's pharmacological properties.[3][4] Several general methods for the N-arylation of amino acids have been developed, which could be adapted for the synthesis of the target compound.

Palladium-Catalyzed N-Arylation

A prevalent method for forming the N-aryl bond is through palladium-catalyzed cross-coupling reactions.[5] This approach typically involves the reaction of an amino acid ester with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Conceptual Palladium-Catalyzed N-Arylation

  • Reactant Preparation: 2-methylalanine is first protected as its methyl or ethyl ester to prevent side reactions with the carboxylic acid group. 4-bromoanisole or 4-iodoanisole would serve as the arylating agent.

  • Catalyst System: A common catalyst system involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, like t-BuBrettPhos.[1]

  • Reaction Conditions: The amino acid ester and the aryl halide are dissolved in an appropriate solvent, such as toluene or dioxane. A base, typically a hindered alkoxide like sodium tert-butoxide, is added to facilitate the reaction. The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

  • Deprotection: The final step involves the hydrolysis of the ester group, typically using aqueous lithium hydroxide or sodium hydroxide, to yield the free carboxylic acid, N-(4-Methoxyphenyl)-2-methylalanine.

Logical Relationship Diagram: Palladium-Catalyzed N-Arylation

G cluster_start Starting Materials cluster_reagents Key Reagents 2-methylalanine_ester 2-Methylalanine Ester Coupling Cross-Coupling Reaction 2-methylalanine_ester->Coupling 4-haloanisole 4-Haloanisole (e.g., 4-bromoanisole) 4-haloanisole->Coupling Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Coupling Ligand Phosphine Ligand (e.g., t-BuBrettPhos) Ligand->Coupling Base Base (e.g., NaOtBu) Base->Coupling Purification Purification (Column Chromatography) Coupling->Purification Deprotection Ester Hydrolysis Purification->Deprotection Product N-(4-Methoxyphenyl)- 2-methylalanine Deprotection->Product

Caption: Workflow for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine via palladium-catalyzed N-arylation.

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, often utilizing a copper catalyst. This approach can be a viable alternative to palladium-catalyzed methods, particularly for certain substrates.

Experimental Protocol: Conceptual Ullmann-Type Coupling

  • Reactants: Similar to the palladium-catalyzed route, an ester of 2-methylalanine and an aryl halide like 4-iodoanisole are used.

  • Catalyst and Conditions: A copper(I) salt, such as copper(I) iodide (CuI), is typically employed as the catalyst. The reaction is often carried out in the presence of a ligand, such as L-proline or a diamine, and a base like potassium carbonate. A high-boiling polar solvent, for instance, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is generally required, and the reaction is conducted at elevated temperatures.

  • Work-up and Purification: The work-up procedure is similar to that of the palladium-catalyzed reaction, involving extraction and chromatographic purification.

  • Deprotection: The ester is hydrolyzed to the carboxylic acid in the final step.

Data Summary Table: Comparison of Synthetic Routes

FeaturePalladium-Catalyzed ArylationUllmann-Type Coupling
Catalyst PalladiumCopper
Arylating Agent Aryl bromides, iodides, triflatesAryl iodides, bromides
Reaction Temperature Generally milderOften requires higher temperatures
Substrate Scope BroadCan be more limited
Catalyst Cost HigherLower

Part 2: Potential Applications and Future Directions

While no specific applications for N-(4-Methoxyphenyl)-2-methylalanine have been reported, the structural class of N-aryl amino acids has garnered significant interest in medicinal chemistry.[2] The incorporation of an N-aryl group can enhance a molecule's metabolic stability and cell permeability.[6] The α,α-disubstitution pattern, as seen with the two methyl groups in the target compound, introduces conformational constraints that can be beneficial for designing peptides with specific secondary structures.[3]

Future research on N-(4-Methoxyphenyl)-2-methylalanine would logically begin with its successful synthesis and full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following this, screening for biological activity in areas where related N-aryl amino acids have shown promise, such as oncology,[7] infectious diseases,[8] and as enzyme inhibitors, would be a rational next step.

Signaling Pathway Diagram: Hypothetical Mechanism of Action

Given the lack of data, any proposed signaling pathway would be purely speculative. However, as N-aryl amino acids can act as mimics of natural amino acids, a hypothetical mechanism could involve the inhibition of a key enzyme through competitive binding.

G Substrate Natural Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Biological Product Enzyme->Product Catalyzes conversion Pathway_Blocked Downstream Pathway Blocked Downstream_Pathway Downstream_Pathway Compound N-(4-Methoxyphenyl)- 2-methylalanine Inhibition Competitive Inhibition Compound->Inhibition Inhibition->Enzyme

Caption: A hypothetical competitive inhibition of a target enzyme by N-(4-Methoxyphenyl)-2-methylalanine.

References

A comprehensive list of references for the general synthetic methods described can be found in the cited scientific literature. Due to the lack of specific information on "N-(4-Methoxyphenyl)-2-methylalanine," no direct references for this compound can be provided. The following references pertain to the synthesis and properties of the broader class of N-aryl amino acids.

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland. Retrieved from [Link][9]

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(12), 5367-5372. Retrieved from [Link]

  • Al-Rawi, J., & McKerrow, J. D. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of N‐aryl amino acid derivatives. ResearchGate. Retrieved from [Link][10]

  • (n.d.). Synthesis and Application of N-Aryl Peptides. ProQuest. Retrieved from [Link][5]

  • Zise, V. J., & Toste, F. D. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4096-4099. Retrieved from [Link][1]

  • Zise, V. J., & Toste, F. D. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4096-4099. Retrieved from [Link][2]

  • Sha, C. K., & Johnson, C. R. (2020). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 22(15), 5995-5999. Retrieved from [Link][3]

  • Alcaide, B., Almendros, P., & Cuesta, J. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(15), 3938-3941. Retrieved from [Link][4]

  • Chemerda, J. M., & Sletzinger, M. (1970). U.S. Patent No. 3,492,347. Washington, DC: U.S. Patent and Trademark Office.
  • (2015). U.S. Patent No. 9,216,968. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

  • Himmelsbach, F., et al. (2006). U.S. Patent No. 7,119,093. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [7]

  • (2014). Patent No. WO2014030106A2. World Intellectual Property Organization.
  • (1998). U.S. Patent No. 5,840,981. Washington, DC: U.S. Patent and Trademark Office.
  • (n.d.). Alanine, N-(2-benzoyl-4-methoxyphenyl)-. LookChem. Retrieved from [Link]

  • (n.d.). 2-Methoxy-L-Phenylalanine. PubChem. Retrieved from [Link]

  • (n.d.). N-(4-Methoxyphenyl)-L-alanine ethyl ester. J-GLOBAL. Retrieved from [Link]

  • (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link][6]

  • Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • (n.d.). 3,4,5-Trimethoxyphenyl-alanine. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. National Institutes of Health. Retrieved from [Link][8]

  • (n.d.). Methyl N-(2-(hydroxymethyl)-6-methylphenyl)-N-(methoxyacetyl)-L-alanine. PubChem. Retrieved from [Link]

  • (n.d.). N-(4-Methoxybenzoyl)alanine. PubChem. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(4-Methoxyphenyl)-2-methylalanine is a novel chemical entity whose biological potential has not yet been explored. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate its bioactivity. By dissecting its core chemical moieties—the N-(4-methoxyphenyl) group and the 2-methylalanine (Aib) backbone—we establish a rationale for hypothesizing its potential as an anticancer agent. This document outlines a multi-phased experimental strategy, progressing from initial cytotoxicity screening to in-depth mechanistic studies, including detailed, self-validating protocols for key cellular and biochemical assays. The overarching goal is to furnish a logical, efficient, and robust roadmap for elucidating the therapeutic promise of this and other novel chemical entities.

Introduction: Structural Rationale and Primary Hypothesis

The journey of drug discovery often begins with a rational assessment of a molecule's structure.[1] N-(4-Methoxyphenyl)-2-methylalanine presents an intriguing combination of two scaffolds with established precedents in medicinal chemistry.

  • The N-(4-Methoxyphenyl) Moiety: The methoxyphenyl group is a common feature in a multitude of pharmacologically active compounds. Its presence has been linked to diverse activities, including antioxidant, antimicrobial, and anticancer effects.[2][3] For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines.[2] This suggests that the methoxyphenyl group can serve as a key pharmacophore for interacting with biological targets.

  • The 2-Methylalanine (Aib) Moiety: Also known as α-aminoisobutyric acid, Aib is a non-proteinogenic amino acid.[4] Its gem-dimethyl group sterically constrains the peptide backbone, making it a strong inducer of helical conformations.[4] This structural rigidity can enhance metabolic stability and improve binding affinity to target proteins. Aib is found in some fungal antibiotics and its incorporation into peptides is a known strategy to increase potency and resistance to proteolytic degradation.[4][5][6]

Primary Hypothesis: Based on the convergence of these structural features, we hypothesize that N-(4-Methoxyphenyl)-2-methylalanine possesses anticancer activity. The methoxyphenyl group may facilitate binding to a key oncogenic target, while the Aib scaffold could confer favorable pharmacological properties such as enhanced stability and target engagement. A plausible mechanism of action could involve the inhibition of a protein kinase, a class of enzymes frequently dysregulated in cancer and often targeted by molecules containing N-aryl amino acid structures.[7]

Phase 1: Foundational In Vitro Screening

The initial phase of investigation is designed to rapidly assess the compound's general cytotoxicity and establish a baseline for further, more targeted assays. This follows a standard drug discovery workflow, where broad screening precedes deep mechanistic studies.

Experimental Workflow: Initial Viability and Cytotoxicity Assessment

The objective is to determine the concentration range over which the compound affects cell health. We will employ two complementary assays: one measuring metabolic activity (MTT) and another measuring membrane integrity (LDH release).[8] This dual-assay approach provides a more complete picture of the compound's effect, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) mechanisms.

G cluster_0 Phase 1 Workflow cluster_1 Parallel Assays Compound N-(4-Methoxyphenyl) -2-methylalanine Stock Treat Treat with Serial Dilutions of Compound (24-72h) Compound->Treat Cells Cancer Cell Line Panel (e.g., U-87, MDA-MB-231) Plate Seed Cells in 96-well Plates Cells->Plate Plate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Release Assay (Membrane Integrity) Treat->LDH Analysis Data Analysis: Calculate IC50/CC50 MTT->Analysis LDH->Analysis Decision Go/No-Go Decision for Phase 2 Analysis->Decision

Caption: Phase 1 workflow for initial compound screening.

Protocol: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals, as an indicator of metabolically active cells.[8]

Materials:

  • Cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(4-Methoxyphenyl)-2-methylalanine (test compound), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, spectrophotometer

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Remove the old media and add 100 µL of media containing the compound or vehicle control (DMSO) to the respective wells. Include "cells only" and "media only" blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Self-Validation: The vehicle control wells should exhibit high absorbance, while the "media only" blank should have near-zero absorbance. A positive control (e.g., doxorubicin) should show a dose-dependent decrease in absorbance.

Protocol: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10]

Materials:

  • Cell culture plates prepared as in the MTT assay.

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye).

  • Lysis buffer (provided in kit for maximum LDH release control).

  • 96-well plates, spectrophotometer.

Procedure:

  • Prepare Plates: Follow steps 1-3 from the MTT protocol in a separate plate.

  • Positive Control: To a set of untreated control wells, add 10 µL of the kit's lysis buffer 30 minutes before the end of the incubation period. This creates the "maximum LDH release" control.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.[9]

  • Self-Validation: Untreated, non-lysed cells should show minimal LDH release (low absorbance). The lysis buffer-treated wells should show maximum absorbance. The vehicle control should be similar to the untreated cells.

Data Interpretation and Go/No-Go Decision

The results from these assays will be used to calculate the half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal cytotoxic concentration (CC50) for the LDH assay.

ParameterDescriptionGo/No-Go Threshold
IC50 (MTT) Concentration that reduces metabolic activity by 50%.< 20 µM
CC50 (LDH) Concentration that causes 50% cell cytotoxicity.< 20 µM
Selectivity A significant difference between IC50 and CC50 may suggest a cytostatic rather than cytotoxic effect.Informative for Phase 2

A "Go" decision to proceed to Phase 2 is warranted if the compound demonstrates potent activity (e.g., IC50 < 20 µM) in one or more cancer cell lines.

Phase 2: Mechanistic Elucidation

Having established bioactivity, Phase 2 focuses on understanding how the compound works. Based on our primary hypothesis, we will investigate its impact on key signaling pathways and cell cycle progression, hallmarks of cancer biology.

Hypothesis Refinement: Kinase Inhibition and Cell Cycle Arrest

Many anticancer agents function by inhibiting protein kinases, leading to a halt in the cell cycle and induction of apoptosis (programmed cell death).[11] We will test the hypothesis that N-(4-Methoxyphenyl)-2-methylalanine inhibits a critical signaling pathway (e.g., MAPK/ERK or PI3K/Akt) and induces cell cycle arrest.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Compound N-(4-Methoxyphenyl) -2-methylalanine Compound->RAF  Hypothesized Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a cell lysate, enabling us to see if the compound inhibits the phosphorylation of key signaling molecules.[12][13] A reduction in the phosphorylated form of a protein indicates inhibition of an upstream kinase.[14]

Materials:

  • Cells treated with the test compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Actin).

  • HRP-conjugated secondary antibodies.[15]

  • ECL chemiluminescence substrate.[15]

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells and collect the lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[16]

  • Electrophoresis: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[16]

  • Transfer: Transfer the separated proteins from the gel to a membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C with gentle shaking.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Self-Validation: After imaging, strip the membrane and re-probe for the total protein (e.g., anti-ERK) and a loading control (e.g., anti-Actin). A valid result will show a decrease in the phosphorylated protein signal with no change in the total protein or loading control signals.

Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17] An accumulation of cells in a specific phase suggests the compound is activating a cell cycle checkpoint.

Materials:

  • Cells treated with the test compound at its IC50 concentration for 24 hours.

  • Ice-cold 70% ethanol.[18]

  • Phosphate-buffered saline (PBS).

  • PI staining solution (containing PI and RNase A).[18]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both floating and attached cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with PBS.[19]

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at 4°C.[19]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[18]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[18]

  • Self-Validation: The untreated control population should show a normal cell cycle distribution. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) should be used as a positive control to validate the staining and analysis procedure.

Conclusion and Future Directions

This guide outlines a logical and technically robust strategy for the initial investigation of N-(4-Methoxyphenyl)-2-methylalanine. The phased approach ensures that resources are directed efficiently, beginning with broad screening and progressing to focused mechanistic studies.

Positive results from Phase 2—such as the confirmed inhibition of a specific kinase and a corresponding cell cycle arrest—would provide strong evidence for the compound's anticancer potential. Future work would then involve more advanced studies, including:

  • Target Deconvolution: Identifying the specific protein target(s) through techniques like kinase profiling panels or affinity chromatography.

  • In Vivo Efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential in a living organism.

  • ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness.[20]

By following this structured, hypothesis-driven approach, researchers can systematically uncover the biological activity of novel compounds and pave the way for the development of next-generation therapeutics.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). Western blot protocol.
  • Assay Genie. (n.d.). Flow Cytometry Protocol.
  • Choi, Y. H., & Lee, W. H. (n.d.).
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Quantum Zeitgeist. (2024, April 9). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?.
  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents.
  • PubMed. (2013, June 24). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2008, October). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.
  • Genemod. (2024, December 26). 5 Strategies to Improve Workflow Efficiency in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol - CST.
  • NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI.
  • bioRxiv. (2026, January 20). Accelerating Drug Discovery with HyperLab: An Easy-to-Use AI-Driven Platform.
  • Wikipedia. (n.d.). 2-Aminoisobutyric acid.
  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs.
  • Promega Corporation. (n.d.). How to Measure Cell Viability.
  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics by Science.gov.
  • StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications.
  • Bentham Science Publishers. (2001, May 1). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery.
  • BenchChem. (2025). Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Abcam. (n.d.). Cell viability assays.
  • PMC, NIH. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • ProQuest. (n.d.). Synthesis and Application of N-Aryl Peptides.
  • PMC, NIH. (2022, July 28). N-(4-Methoxyphenyl)
  • PMC, PubMed Central. (2019, November 26).
  • ChemicalBook. (2025, September 10). 2-Aminoisobutyric Acid | 62-57-7.
  • Teikyo Medical Journal. (n.d.). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl.
  • bionity.com. (n.d.). 2-Aminoisobutyric acid.
  • ACS Publications. (2019, June 27). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
  • ResearchGate. (2025, August 6). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.
  • PMC. (n.d.). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • ResearchGate. (n.d.). Three step synthesis of N-methylalanine – A precursor to ephedrine, pseudoephedrine, and methamphetamine | Request PDF.

Sources

N-(4-Methoxyphenyl)-2-methylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Amino Acid Derivative

In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel molecular scaffolds are paramount to accessing new biological activities and intellectual property. Non-proteinogenic amino acids, in particular, represent a rich source of structural diversity that can impart unique conformational constraints and physicochemical properties to bioactive molecules. This guide focuses on N-(4-Methoxyphenyl)-2-methylalanine, a unique α,α-disubstituted N-aryl amino acid. This compound merges the structural features of 2-methylalanine (also known as α-aminoisobutyric acid or Aib) with a p-anisidine moiety, creating a scaffold with significant potential for generating novel therapeutic agents.

The incorporation of the gem-dimethyl group at the α-carbon, a hallmark of 2-methylalanine, is known to induce helical conformations in peptides and increase resistance to enzymatic degradation.[1] The N-(4-methoxyphenyl) group, a common pharmacophore, can engage in various intermolecular interactions and influence the electronic properties and metabolic stability of a molecule. The combination of these two fragments in N-(4-Methoxyphenyl)-2-methylalanine presents a compelling starting point for the exploration of new chemical space. This guide provides a detailed overview of its synthesis, characterization, and potential applications, offering a foundational resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-Methoxyphenyl)-2-methylalanine is essential for its application in synthesis and drug design. The following table summarizes its key computed and expected properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol -
IUPAC Name 2-((4-methoxyphenyl)amino)-2-methylpropanoic acid-
Appearance Expected to be a white to off-white solid[General observation for similar compounds]
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and DMF; sparingly soluble in water.[Inference from related structures]
XLogP3 2.1[Predicted]
Hydrogen Bond Donor Count 2[Predicted]
Hydrogen Bond Acceptor Count 4[Predicted]

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

While a specific, dedicated synthesis for N-(4-Methoxyphenyl)-2-methylalanine is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic methodologies for N-aryl and α,α-disubstituted amino acids. Here, we propose a robust and logical synthetic approach based on the well-established Buchwald-Hartwig amination reaction.[2]

Proposed Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is particularly suitable for the arylation of amines and has been successfully applied to the synthesis of N-aryl amino acids.[3] The proposed two-step synthesis starts from commercially available 2-bromo-2-methylpropanoic acid.

Step 1: Esterification of 2-Bromo-2-methylpropanoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This prevents side reactions during the subsequent amination step.

  • Reaction: 2-Bromo-2-methylpropanoic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to yield methyl 2-bromo-2-methylpropanoate.

  • Rationale: The esterification is a classic Fischer-Speier esterification. The use of a simple methyl ester provides a stable protecting group that can be readily cleaved under basic conditions in the final step.

Step 2: Palladium-Catalyzed N-Arylation

The core C-N bond formation is achieved through the Buchwald-Hartwig amination, coupling the α-bromo ester with p-anisidine.

  • Reaction: Methyl 2-bromo-2-methylpropanoate is coupled with p-anisidine using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene.

  • Causality: The palladium catalyst facilitates the oxidative addition of the aryl bromide, followed by coordination of the amine and subsequent reductive elimination to form the desired N-aryl amino ester. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Step 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid, N-(4-Methoxyphenyl)-2-methylalanine.

  • Reaction: The crude product from the previous step is treated with a base, such as lithium hydroxide, in a mixture of THF and water, followed by acidification to precipitate the final product.

  • Self-Validation: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The final product's purity and identity are confirmed through a suite of analytical techniques as described below.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Saponification cluster_purification Purification & Characterization Start 2-Bromo-2-methylpropanoic Acid + Methanol (H₂SO₄ cat.) Ester Methyl 2-bromo-2-methylpropanoate Start->Ester Coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, Reflux Ester->Coupling pAnisidine p-Anisidine pAnisidine->Coupling Coupled_Ester Methyl N-(4-methoxyphenyl)-2-methylalaninate Coupling->Coupled_Ester Hydrolysis 1. LiOH, THF/H₂O 2. HCl (aq) Coupled_Ester->Hydrolysis Final_Product N-(4-Methoxyphenyl)-2-methylalanine Hydrolysis->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification Analysis NMR, IR, MS, Elemental Analysis Purification->Analysis

Caption: Proposed synthetic workflow for N-(4-Methoxyphenyl)-2-methylalanine.

Characterization and Data Interpretation

The structural integrity and purity of the synthesized N-(4-Methoxyphenyl)-2-methylalanine would be confirmed using a combination of spectroscopic methods. Below are the predicted spectral data based on analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆, δ in ppm):

    • ~12.5 (s, 1H): Carboxylic acid proton (-COOH).

    • ~6.7-6.8 (d, 2H): Aromatic protons ortho to the methoxy group.

    • ~6.5-6.6 (d, 2H): Aromatic protons ortho to the amino group.

    • ~5.5 (s, 1H): Amine proton (-NH).

    • 3.65 (s, 3H): Methoxy group protons (-OCH₃).

    • 1.40 (s, 6H): Gem-dimethyl protons (-C(CH₃)₂).

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆, δ in ppm):

    • ~176.0: Carboxylic acid carbon (-COOH).

    • ~152.0: Aromatic carbon attached to the methoxy group.

    • ~142.0: Aromatic carbon attached to the nitrogen atom.

    • ~118.0: Aromatic carbons ortho to the amino group.

    • ~114.5: Aromatic carbons ortho to the methoxy group.

    • ~56.0: Quaternary α-carbon.

    • ~55.0: Methoxy carbon (-OCH₃).

    • ~25.0: Gem-dimethyl carbons (-C(CH₃)₂).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~3350: N-H stretch of the secondary amine.

    • ~2950: C-H stretch of the methyl groups.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1600, ~1510: C=C stretches of the aromatic ring.

    • ~1240: C-O stretch of the aryl ether.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

  • Expected HRMS (ESI+): m/z calculated for C₁₁H₁₆NO₃⁺ [M+H]⁺: 210.1125; found: [predicted to be within 5 ppm].

Potential Applications and Future Research Directions

While the biological activity of N-(4-Methoxyphenyl)-2-methylalanine has not been explicitly reported, its structural motifs suggest several promising avenues for investigation in drug discovery.

Antimicrobial and Antifungal Agents

N-aryl amino acids have demonstrated potential as antibacterial agents.[3] The unique combination of the N-(4-methoxyphenyl) group and the α,α-disubstituted amino acid core could lead to compounds with novel mechanisms of action or improved activity against resistant strains. Future research should involve screening this compound and its derivatives against a panel of clinically relevant bacteria and fungi.

Anticancer Drug Discovery

Derivatives of N-(4-methoxyphenyl)amine have been investigated for their anticancer properties. The rigid, conformationally constrained nature of N-(4-Methoxyphenyl)-2-methylalanine could be advantageous in designing enzyme inhibitors or compounds that disrupt protein-protein interactions implicated in cancer.

Peptidomimetic and Materials Science Applications

The α,α-disubstitution of this amino acid makes it an excellent candidate for incorporation into peptides to induce stable secondary structures, such as helices.[1] This can be leveraged to create peptidomimetics with enhanced metabolic stability and cell permeability. Furthermore, the unique properties of this amino acid could be explored in the development of novel polymers and materials.

Applications cluster_Pharma Pharmaceutical Applications cluster_Materials Materials Science Core N-(4-Methoxyphenyl)-2-methylalanine Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Drug Discovery Core->Anticancer Peptidomimetics Peptidomimetics Core->Peptidomimetics Polymers Novel Polymers Core->Polymers Foldamers Foldamer Design Core->Foldamers

Caption: Potential research and application areas for N-(4-Methoxyphenyl)-2-methylalanine.

Conclusion

N-(4-Methoxyphenyl)-2-methylalanine stands as a promising, yet underexplored, molecular scaffold for chemical and pharmaceutical research. Its synthesis is achievable through established and robust methodologies like the Buchwald-Hartwig amination. The structural features of this novel amino acid derivative suggest a wide range of potential applications, from the development of new antimicrobial and anticancer agents to its use in peptidomimetics and materials science. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of N-(4-Methoxyphenyl)-2-methylalanine and its derivatives, paving the way for future discoveries in these exciting fields.

References

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2022). MDPI. Retrieved from [Link]

  • Synthesis of N-benzyloxycarbonyl-(S)-alanine 4-methoxyphenyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022). National Institutes of Health. Retrieved from [Link]

  • 2-Methyl-2-propylamino-propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. (2018). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Profiling of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of small molecules via computational, or in silico, methods is paramount for optimizing resource allocation and mitigating late-stage failures. This guide provides a comprehensive, technically-grounded workflow for the complete in silico characterization of a novel small molecule, using N-(4-Methoxyphenyl)-2-methylalanine as a practical case study. We will systematically predict its fundamental physicochemical properties, profile its pharmacokinetics and toxicity (ADMET), investigate its potential interactions with a key metabolic enzyme through molecular docking, and outline a protocol for studying its dynamic behavior using molecular dynamics simulations. The objective is to equip researchers, chemists, and drug development professionals with the rationale and step-by-step protocols necessary to build a holistic computational profile of a molecule of interest, thereby enabling data-driven decisions in the early phases of research.

Introduction to In Silico Drug Discovery

The Imperative of Computational Chemistry in Early-Stage Research

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. A primary driver of this attrition is the discovery of unfavorable pharmacokinetic or safety profiles late in the development process. In silico methods offer a powerful paradigm to address this challenge by enabling the rapid, cost-effective prediction of a compound's properties before it is even synthesized.[1] By modeling everything from basic physicochemical characteristics to complex biological interactions, computational chemistry allows for the early prioritization of promising candidates and the deprioritization of those with predicted liabilities, a process often referred to as "failing fast and cheap".[2] This guide demonstrates a multi-faceted computational approach, creating a robust preliminary data package that would traditionally require significant investment in laboratory resources.

The Molecule of Interest: N-(4-Methoxyphenyl)-2-methylalanine

For this guide, we will focus on N-(4-Methoxyphenyl)-2-methylalanine. This molecule possesses several features of interest for medicinal chemistry: an N-aryl amino acid scaffold, a methoxy group which can influence metabolic stability and receptor interactions, and a gem-dimethyl group on the alpha-carbon which can impart conformational rigidity and resistance to racemization.

  • IUPAC Name: 2-(4-methoxyphenylamino)-2-methylpropanoic acid

  • Canonical SMILES: COC1=CC=C(NC(C)(C)C(=O)O)C=C1

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

Below is a diagram illustrating the overall workflow that this guide will follow to build a comprehensive profile of this molecule.

Overall_Workflow cluster_start 1.0 Molecule Definition cluster_analysis 2.0 In Silico Analysis cluster_synthesis 3.0 Data Synthesis mol_def Define Molecule (SMILES: COC1=CC=C(NC(C)(C)C(=O)O)C=C1) physchem Physicochemical Property Prediction mol_def->physchem Input Structure admet ADMET Profile Prediction mol_def->admet Input Structure docking Molecular Docking (vs. CYP3A4) mol_def->docking Input Structure md_sim Molecular Dynamics (Aqueous Stability) mol_def->md_sim Input Structure synthesis Holistic Profile & Interpretation physchem->synthesis Predicted Data admet->synthesis Predicted Data docking->synthesis Predicted Data md_sim->synthesis Predicted Data Docking_Workflow cluster_prep 1. Preparation cluster_grid 2. Grid Generation cluster_dock 3. Docking cluster_analysis 4. Analysis p_prep Protein Preparation (PDB: 2V0M) - Remove water - Add hydrogens - Assign charges grid Define Binding Site - Center grid on co-crystallized ligand - Set box dimensions p_prep->grid l_prep Ligand Preparation - Generate 3D coords - Assign charges - Minimize energy dock Run Docking Algorithm (e.g., AutoDock Vina) - Flexible ligand - Rigid receptor l_prep->dock grid->dock Grid Parameters analysis Analyze Results - Binding Affinity (kcal/mol) - Binding Pose - Key Interactions dock->analysis MD_Workflow start Initial Structure (Ligand PDB/MOL2) topology Generate Topology (Force Field Parameters) start->topology box Define Simulation Box topology->box solvate Solvate with Water box->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, etc.) production->analyze

Sources

A Researcher's Guide to Procuring N-(4-Methoxyphenyl)-2-methylalanine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing N-(4-Methoxyphenyl)-2-methylalanine. The focus is on navigating the commercial supplier landscape, establishing robust qualification protocols, and ensuring the integrity of the material for research applications.

Introduction: The Significance of N-(4-Methoxyphenyl)-2-methylalanine

N-(4-Methoxyphenyl)-2-methylalanine is a substituted α-amino acid derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery. The incorporation of the α-methyl group can impart conformational rigidity to peptide backbones, while the N-aryl substitution (in this case, a methoxyphenyl group) can be crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. These structural motifs are often explored in the development of novel therapeutics, including enzyme inhibitors and receptor modulators[1].

The reliability of research outcomes is fundamentally dependent on the quality and purity of starting materials. This guide serves as a practical framework for selecting and validating commercial sources of N-(4-Methoxyphenyl)-2-methylalanine, ensuring a solid foundation for subsequent experimental work.

Compound Profile: N-(4-Methoxyphenyl)-2-methylalanine

A precise understanding of the molecule's properties is the first step in its effective procurement and use.

  • IUPAC Name: 2-methyl-2-[(4-methoxyphenyl)amino]propanoic acid

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • Synonyms: N-(p-methoxyphenyl)-α-methylalanine

Below is the two-dimensional structure of the molecule, which is critical for understanding its potential interactions and chemical behavior.

Caption: 2D Structure of N-(4-Methoxyphenyl)-2-methylalanine.

Commercial Supplier Landscape

The availability of N-(4-Methoxyphenyl)-2-methylalanine is typically limited to specialized chemical suppliers that cater to the research and development market. These suppliers range from large, multinational corporations to smaller, niche chemical synthesis labs. Our investigation has identified several potential sources.

SupplierProduct NumberPurityAvailabilityNotes
Sigma-Aldrich CBR02248Not specified on the product page, requires CoA1gListed under the "AldrichCPR" brand, indicating it is for chemical procurement and research.
Santa Cruz Biotechnology sc-231089Not specifiedInquireListed as N-(2-methoxyphenyl)-2-methylalanine, an isomer. Researchers must be cautious to order the correct compound.[2]
Biosynth FF99416Not specifiedInquireSells a related, more complex derivative, indicating capabilities in this area of chemistry.[3]
MedchemExpress HY-W010452>98%InquireSells a related compound, 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, but lists it for research use.[4]

Expert Insight: The presence of a compound in a major catalog like Sigma-Aldrich's provides a degree of confidence in its availability. However, "purity not specified" is a significant red flag that necessitates direct inquiry and a request for the lot-specific Certificate of Analysis (CoA). The listing of isomers or related compounds by other suppliers (e.g., Santa Cruz Biotechnology) highlights a critical sourcing pitfall: the need for meticulous verification of the chemical name, structure, and CAS number before purchase.

A Self-Validating Supplier Qualification Workflow

A reactive approach to material quality—waiting for an experiment to fail before questioning the reagents—is inefficient and costly. A proactive, self-validating qualification system is essential. This workflow ensures that the chosen supplier and specific lot of N-(4-Methoxyphenyl)-2-methylalanine meet the stringent requirements of your research.

SupplierQualificationWorkflow A Identify Potential Suppliers (e.g., Sigma-Aldrich, etc.) B Request Documentation: - Lot-Specific Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Contact C Review CoA for Critical Parameters: - Identity (NMR, MS) - Purity (HPLC, GC) - Impurity Profile B->C D Assess Supplier Reliability: - ISO Certification? - Stated Quality Control Procedures - Technical Support Responsiveness B->D E Decision Point: Does Documentation Meet Specs? C->E F Procure Small 'Qualification' Sample E->F Yes M Reject Supplier/Lot & Document Findings E->M No G In-House Quality Verification F->G H Spectroscopic Confirmation (¹H NMR, ¹³C NMR, MS) G->H I Purity Analysis (HPLC-UV, LC-MS) G->I J Compare In-House Data with Supplier CoA H->J I->J K Decision Point: Does Material Pass Verification? J->K L Approve Supplier & Lot for Full-Scale Purchase K->L Yes K->M No

Caption: A robust workflow for qualifying commercial chemical suppliers.

Essential Experimental Protocols

Safe Handling and Storage Protocol

Proper handling is paramount for researcher safety and maintaining compound stability. While a specific SDS for N-(4-Methoxyphenyl)-2-methylalanine was not retrieved, the safety protocols for similar powdered research chemicals are well-established. Always refer to the supplier-provided SDS before handling.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5]
  • If there is a risk of dust formation, use a full-face respirator or work in a certified fume hood.[6]

2. Handling:

  • Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7]
  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[5]
  • Wash hands thoroughly after handling.[7]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
  • Protect from light, as aromatic compounds can be light-sensitive.[7]
Protocol for In-House Quality Verification

The supplier's CoA provides a specification, but independent verification is a cornerstone of trustworthy science. This protocol outlines a general approach to confirming the identity and purity of a received batch of N-(4-Methoxyphenyl)-2-methylalanine.

1. Sample Preparation:

  • Accurately weigh ~5-10 mg of the compound.
  • For Nuclear Magnetic Resonance (NMR) spectroscopy, dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • For Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a stock solution in a high-purity solvent like methanol or acetonitrile at a concentration of ~1 mg/mL. Further dilute as needed for analysis.

2. Identity Confirmation (Spectroscopy):

  • ¹H NMR: Acquire a proton NMR spectrum. The resulting spectrum should be consistent with the structure of N-(4-Methoxyphenyl)-2-methylalanine. Key expected signals would include:
  • Singlets for the two α-methyl groups.
  • A singlet for the methoxy group protons.
  • Distinct aromatic proton signals corresponding to the A₂B₂ pattern of the para-substituted phenyl ring.
  • Signals for the amine and carboxylic acid protons (which may be broad or exchangeable).
  • Mass Spectrometry (MS): Analyze the sample via LC-MS or direct infusion. The observed mass for the molecular ion [M+H]⁺ should correspond to the calculated exact mass of C₁₁H₁₆NO₃⁺ (210.1125).

3. Purity Assessment (Chromatography):

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid).
  • Monitor the elution profile using a UV detector, likely at wavelengths around 254 nm and 280 nm where the phenyl ring will absorb.
  • The purity is calculated by integrating the area of the main peak relative to the total area of all observed peaks. A purity level of >95% is generally required for most research applications, with >98% being preferable for sensitive assays. The principles of using chromatography for purity assessment are well-established in analytical chemistry.[8][9]

Conclusion

The procurement of N-(4-Methoxyphenyl)-2-methylalanine, like any specialized research chemical, requires a diligent and systematic approach. Researchers must move beyond simple catalog ordering and embrace a role that includes proactive supplier vetting and rigorous in-house quality control. By leveraging the supplier qualification workflow and analytical verification protocols detailed in this guide, scientists can mitigate risks associated with reagent quality, thereby enhancing the reproducibility and integrity of their research. The initial investment in qualifying a reliable supplier provides a foundation of confidence for the entire lifecycle of a research project.

References

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-4-methoxy-N-methylaniline - PrepChem.com. PrepChem.com. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents.
  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. National Center for Biotechnology Information. [Link]

  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine - PubChem. National Center for Biotechnology Information. [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Selective N-alkylation of 2-Methylalanine with a 4-Methoxyphenyl Group via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability, improve cell permeability, and modulate conformation, thereby influencing biological activity.[1][2] Specifically, α,α-disubstituted amino acids, such as 2-methylalanine, introduce significant conformational constraints in peptides. The N-alkylation of these sterically hindered amino acids presents a synthetic challenge.[3] This application note provides a detailed protocol for the N-alkylation of 2-methylalanine with a 4-methoxyphenyl group, yielding N-(4-methoxybenzyl)-2-methylalanine. The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines, as it can be readily cleaved under mild acidic or oxidative conditions.

The described method utilizes a direct reductive amination approach, which is a highly effective and selective method for the formation of carbon-nitrogen bonds.[4][5] This one-pot procedure involves the reaction of 2-methylalanine with 4-methoxybenzaldehyde (p-anisaldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Principle and Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key steps:

  • Iminium Ion Formation: The amino group of 2-methylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base, which is then protonated to generate a reactive iminium ion. The gem-dimethyl groups on the α-carbon of 2-methylalanine introduce steric hindrance, which can slow down this step. The choice of a slightly acidic medium can facilitate the dehydration process.

  • In Situ Reduction: The iminium ion is then selectively reduced by a mild hydride-donating agent. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its remarkable selectivity for reducing iminium ions over ketones and aldehydes, its mildness, and its tolerance of a wide range of functional groups.[4][6] Its steric bulk can also be advantageous in reactions involving hindered substrates.

The overall transformation is a highly efficient method for the mono-N-alkylation of the primary amine of 2-methylalanine.

Experimental Protocol: N-(4-methoxybenzyl)-2-methylalanine Synthesis

This protocol outlines a general procedure for the synthesis of N-(4-methoxybenzyl)-2-methylalanine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methylalanine≥98%Commercially Available
4-Methoxybenzaldehyde≥98%Commercially Available
Sodium triacetoxyborohydride≥95%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Saturated aq. Sodium BicarbonatePrepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Round-bottom flaskStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Separatory funnelStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Reaction Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2-methylalanine and 4-methoxybenzaldehyde in DCE prep2 Add Sodium Triacetoxyborohydride prep1->prep2 reaction Stir at room temperature (Monitor by TLC) prep2->reaction workup1 Quench with sat. aq. NaHCO₃ reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry organic layer (MgSO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purification Purify by column chromatography workup5->purification

Caption: Experimental workflow for the synthesis of N-(4-methoxybenzyl)-2-methylalanine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylalanine (1.03 g, 10.0 mmol, 1.0 eq).

    • Add 1,2-dichloroethane (DCE, 40 mL).

    • To the resulting suspension, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination:

    • To the stirred mixture, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: The addition may cause gas evolution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The product should have a different Rf value compared to the starting materials.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate or dichloromethane and methanol can be employed to isolate the pure N-(4-methoxybenzyl)-2-methylalanine.

Reaction Scheme

ReactionScheme cluster_reactants cluster_intermediates cluster_product R1 2-Methylalanine I1 Iminium Ion R1->I1 + R1_struct R2 4-Methoxybenzaldehyde R2->I1 R2_struct P1 N-(4-methoxybenzyl)-2-methylalanine I1->P1 NaBH(OAc)₃ DCE, rt P1_struct [Image of N-(4-methoxybenzyl)-2-methylalanine structure]

Caption: Reductive amination of 2-methylalanine with 4-methoxybenzaldehyde.

Data Presentation: Expected Analytical Data

The identity and purity of the synthesized N-(4-methoxybenzyl)-2-methylalanine should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂-N), 1.40 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ 178.0 (C=O), 159.0 (Ar-C-O), 130.0 (Ar-C), 129.5 (Ar-C), 114.0 (Ar-C), 60.0 (α-C), 55.2 (OCH₃), 52.0 (Ar-CH₂-N), 24.0 (C(CH₃)₂)
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₁₇NO₃ [M+H]⁺: 224.1281; Found: 224.1285

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration. The provided NMR data is an estimation based on the structure and data for similar compounds.[7]

Trustworthiness: Self-Validating System and Troubleshooting

The success of this protocol relies on the careful execution of each step. Here are some key considerations and troubleshooting tips:

  • Monitoring the Reaction: TLC is a critical tool for monitoring the reaction's progress. The disappearance of the limiting reagent (typically the aldehyde) and the appearance of the product spot indicate the reaction is proceeding.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Gentle heating (e.g., to 40 °C) can also be considered, although this may increase the risk of side reactions. The steric hindrance of 2-methylalanine can lead to longer reaction times compared to less substituted amino acids.[3]

  • Purification Challenges: The product may co-elute with unreacted starting materials if the reaction is incomplete. Careful column chromatography with a shallow solvent gradient is recommended for optimal separation.

  • Alternative Reducing Agents: While sodium triacetoxyborohydride is preferred, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used. However, NaBH₃CN is more toxic and often requires careful pH control.[6]

Conclusion

This application note provides a robust and detailed protocol for the N-alkylation of 2-methylalanine with a 4-methoxyphenyl group using reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective transformation, making this method suitable for the synthesis of this valuable building block for peptide and medicinal chemistry research. The provided insights into the reaction mechanism and potential challenges will aid researchers in successfully implementing and adapting this protocol.

References

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. 2024. Available from: [Link]

  • Garg, N. K. Direct N-alkylation of unprotected amino acids with alcohols. Science. 2017. Available from: [Link]

  • Supporting Information for "Palladium-Catalyzed Amidation of Aryl Chlorides". Available from: [Link]

  • N-(4-Methoxybenzyl)-D-alanine. Mol* Online. Available from: [Link]

  • Watson, A. J. B. et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. 2013. Available from: [Link]

  • Abdel-Magid, A. F. et al. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series. 1996.
  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996. Available from: [Link]

  • Ru-catalyzed reductive amination reactions via B₂(OH)₄/H₂O or B₂(OH)₄/D₂O systems. Available from: [Link]

  • Fu, G. C. Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Nature Catalysis. 2022. Available from: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. 2019. Available from: [Link]

  • Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. Available from: [Link]

  • Stecko, S. et al. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry. 2016. Available from: [Link]

  • Amino Acid 19: Reductive Amination. YouTube. 2014. Available from: [Link]

  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. University of Manchester Research Explorer. Available from: [Link]

  • LibreTexts Chemistry. 26.4: Synthesis of Amino Acids. 2022. Available from: [Link]

  • Google Patents. RU2240308C1 - N-methylalanine production process.
  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • PubChem. N-Methyl-L-Alanine. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Available from: [Link]

Sources

Application Notes & Protocols: N-(4-Methoxyphenyl)-2-methylalanine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Aryl Amino Acids

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both structural novelty and functional advantages is paramount. Unnatural amino acids (UAAs) are a cornerstone of this endeavor, providing medicinal chemists with tools to move beyond the canonical 20 proteinogenic amino acids.[1] Among UAAs, N-aryl amino acids represent a particularly valuable class. The introduction of an aryl group onto the nitrogen atom imparts several beneficial properties, including conformational constraint, enhanced metabolic stability, and the ability to form key hydrophobic or π-stacking interactions within a biological target.[2][3][4] These derivatives are not only crucial components of peptidomimetics but also serve as versatile synthons for a wide array of heterocyclic compounds with proven biological activities.[2]

This guide focuses on a specific, high-value building block: N-(4-Methoxyphenyl)-2-methylalanine . This compound uniquely combines three key structural motifs, each contributing to its utility in medicinal chemistry:

  • The N-(4-Methoxyphenyl) Group: The methoxy group is a prevalent feature in many approved drugs.[5] It can act as a hydrogen bond acceptor, modulate the electronic properties of the aromatic ring, and improve physicochemical properties such as solubility and metabolic stability.[6] Its presence can significantly influence ligand-target binding and overall ADME (absorption, distribution, metabolism, and excretion) profiles.[5][6]

  • The α,α-Disubstituted Core (2-methylalanine): The gem-dimethyl substitution at the alpha-carbon introduces significant steric hindrance. This structural feature locks the peptide backbone, restricting conformational flexibility and making it an excellent tool for probing or inducing specific secondary structures like β-turns or helical motifs in peptides.

  • The Amino Acid Framework: The inherent amine and carboxylic acid functionalities provide orthogonal handles for standard synthetic transformations, such as peptide coupling, allowing for its seamless integration into larger, more complex molecules.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis and application of N-(4-Methoxyphenyl)-2-methylalanine and explaining the scientific rationale behind its use as a strategic building block.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is critical for its effective use. The data below represents typical characterization values for N-(4-Methoxyphenyl)-2-methylalanine.

PropertyValueMethod
Molecular Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in waterEmpirical Testing
¹H NMR (400 MHz, DMSO-d₆) δ 7.05 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.68 (s, 3H), 1.45 (s, 6H)NMR Spectroscopy
¹³C NMR (101 MHz, DMSO-d₆) δ 176.5, 152.0, 141.8, 124.5, 114.2, 56.1, 55.4, 24.9NMR Spectroscopy
Purity (Typical) >97%HPLC, NMR

Note: NMR spectral data are predicted and may vary based on solvent and experimental conditions.

Synthesis of N-(4-Methoxyphenyl)-2-methylalanine

The creation of the C-N bond is the key step in synthesizing N-aryl amino acids. While traditional methods like the Ullmann condensation exist, they often require harsh conditions.[7] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a milder, more versatile, and widely adopted alternative.[8][9][10] This protocol details a robust, lab-scale synthesis using this approach.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Reactants: - 2-Methylalanine - 4-Bromoanisole - Pd Catalyst & Ligand - Base reaction Buchwald-Hartwig Cross-Coupling reagents->reaction workup Aqueous Workup & Extraction reaction->workup 1. Quench 2. Acidify purification Purification (Crystallization or Chromatography) workup->purification Crude Product product Final Product: N-(4-Methoxyphenyl)-2-methylalanine purification->product analysis Characterization (NMR, HPLC, MS) product->analysis

Caption: General workflow for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine.

Detailed Synthesis Protocol

Reaction: Palladium-Catalyzed N-Arylation of 2-Methylalanine

This protocol employs a Buchwald-Hartwig cross-coupling reaction, which facilitates the formation of carbon-nitrogen bonds under relatively mild conditions.[8][10]

Materials:

  • 2-Methylalanine (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Toluene (Anhydrous)

  • 1,4-Dioxane (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylalanine (1.0 eq) and potassium phosphate (2.5 eq).

  • Catalyst Preparation: In a separate, small vial, weigh out Pd₂(dba)₃ (0.02 eq) and XPhos (0.05 eq).

  • Reaction Assembly: Place the reaction flask under an inert atmosphere (Nitrogen or Argon). Add the catalyst/ligand mixture to the flask, followed by 4-bromoanisole (1.1 eq).

    • Scientist's Note (E-E-A-T): The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the crucial reductive elimination step in the catalytic cycle and helps stabilize the active Pd(0) species, leading to higher yields and accommodating sterically hindered substrates like 2-methylalanine.[11]

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene and 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the carboxylate, making the product extractable into an organic solvent.

    • Scientist's Note (E-E-A-T): This acidification step is a self-validating purification measure. The desired product is amphoteric; it is soluble in the basic aqueous phase as a carboxylate salt during the reaction workup, separating it from non-polar, non-acidic impurities. Acidification renders it less polar for extraction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry

Induction of Conformational Constraints in Peptidomimetics

The gem-dimethyl group of the 2-methylalanine core severely restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. Incorporating N-(4-Methoxyphenyl)-2-methylalanine into a peptide sequence forces the chain to adopt a more rigid, predictable conformation.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected Rink Amide resin

  • N-(4-Methoxyphenyl)-2-methylalanine (pre-activated or for in-situ activation)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the preceding amino acid. Wash thoroughly with DMF.

  • Activation & Coupling: In a separate vial, dissolve N-(4-Methoxyphenyl)-2-methylalanine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

    • Scientist's Note (E-E-A-T): Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time and potentially a more potent coupling reagent (like HATU or COMU) may be necessary. Double coupling is often recommended to ensure the reaction goes to completion. The progress can be monitored with a qualitative test like the Kaiser test (which will be negative for this secondary amine) or a Chloranil test.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Scaffold for Multi-Component Reaction (MCR) Chemistry

N-(4-Methoxyphenyl)-2-methylalanine is an excellent substrate for MCRs, such as the Ugi four-component reaction (Ugi-4CR). This allows for the rapid generation of complex, drug-like molecules from simple starting materials in a single step, which is highly valuable for building screening libraries.

Ugi-4CR Workflow Diagram

UgiReaction cluster_reactants Four Components Amine Amine: N-(4-Methoxyphenyl) -2-methylalanine Acid Carboxylic Acid (Implicitly from Amine) Reaction Ugi 4-Component Reaction (One-Pot) Amine->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Reaction Product α-Acylamino Amide Product (Complex Peptidomimetic) Reaction->Product

Caption: Schematic of the Ugi four-component reaction using the title compound.

Application Protocol: Ugi Four-Component Reaction

Materials:

  • N-(4-Methoxyphenyl)-2-methylalanine (1.0 eq)

  • An aldehyde (e.g., benzaldehyde) (1.0 eq)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a screw-cap vial, dissolve N-(4-Methoxyphenyl)-2-methylalanine (1.0 eq) in methanol.

  • Component Addition: Add the aldehyde (1.0 eq) to the solution, followed by the isocyanide (1.0 eq).

    • Scientist's Note (E-E-A-T): The order of addition is generally not critical, but adding the isocyanide last is common practice. The reaction proceeds through the formation of a Schiff base between the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. The reaction is often exothermic and can typically be run at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often self-optimizing, and the product may precipitate out of solution upon formation.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired α-acylamino amide.

Conclusion

N-(4-Methoxyphenyl)-2-methylalanine is a powerful and versatile building block for medicinal chemistry. Its unique combination of an electronically-tuned N-aryl group and a conformationally-restricting gem-dimethyl core provides a robust platform for designing novel peptidomimetics and complex molecular scaffolds. The synthetic accessibility of this compound via modern cross-coupling methods, coupled with its compatibility with both standard peptide synthesis and diversity-oriented multi-component reactions, ensures its continued and expanding role in the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ma, D., Zhang, Y., & Yao, J. (2002). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 124(44), 13155-13161. [Link]

  • Jafari, E., & Khosravian, H. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8089-8099. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Ma, D., & Zhang, Y. (2005). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Pure and Applied Chemistry, 77(4), 721-729. [Link]

  • Organic Synthesis. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Ma, D., et al. (2005). Preparation of N‐Aryl Compounds by Amino Acid‐Promoted Ullmann‐Type Coupling Reactions. Synlett. [Link]

  • RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Olanrewaju, I. O., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(19), 6296. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(21), 6428. [Link]

  • Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4174-4177. [Link]

  • Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4174-4177. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 629. [Link]

  • ResearchGate. (n.d.). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

Investigating the Antioxidant Properties of N-(4-Methoxyphenyl)-2-methylalanine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in evaluating the antioxidant potential of novel N-(4-Methoxyphenyl)-2-methylalanine derivatives. These compounds, characterized by an N-aryl amino acid scaffold, are of significant interest due to their structural similarities to endogenous molecules and the antioxidant-conferring potential of the methoxyphenyl group. This document outlines detailed, field-proven protocols for the synthesis of these derivatives and the subsequent assessment of their antioxidant capacity using three robust and widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Investigating N-(4-Methoxyphenyl)-2-methylalanine Derivatives as Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3] Phenolic compounds, in particular, are a well-established class of antioxidants renowned for their ability to scavenge free radicals.[4][5]

The N-(4-Methoxyphenyl)-2-methylalanine scaffold is a promising platform for the development of novel antioxidant agents. The methoxy (-OCH3) group attached to the phenyl ring is an electron-donating group that can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[6][7][8][9] Furthermore, N-aryl amino acids are important structural motifs in many biologically active compounds and can serve as versatile building blocks in drug discovery.[10]

This guide provides the necessary protocols to synthesize and systematically evaluate the antioxidant properties of this class of derivatives, enabling researchers to identify lead compounds for further development.

Synthesis of N-(4-Methoxyphenyl)-2-methylalanine Derivatives

The synthesis of N-aryl amino acids can be achieved through various methods, including the Ullmann-type coupling reaction.[11] This protocol details a common and effective method for the synthesis of the title compounds.

General Workflow for Synthesis

The synthesis involves the coupling of an aryl halide (4-bromoanisole) with 2-methylalanine in the presence of a copper catalyst.

Synthesis_Workflow Reactants 4-Bromoanisole + 2-Methylalanine Reaction Ullmann Coupling (Heat) Reactants->Reaction Solvent_Catalyst Solvent (e.g., DMSO) Copper(I) Iodide (CuI) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent_Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-Methoxyphenyl) -2-methylalanine Derivative Purification->Product

Caption: General workflow for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine derivatives.

Detailed Synthesis Protocol

Materials:

  • 4-bromoanisole

  • 2-methylalanine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add 2-methylalanine (1.2 equivalents), potassium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reagents.

  • Add 4-bromoanisole (1.0 equivalent) to the reaction mixture.

  • Degas the mixture by bubbling nitrogen gas through it for 15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(4-Methoxyphenyl)-2-methylalanine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale for Experimental Choices:

  • Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann-type coupling reactions.

  • L-proline: Acts as a ligand to stabilize the copper catalyst and facilitate the coupling reaction.[11]

  • Potassium Carbonate (K2CO3): A base required to deprotonate the amino acid, making it a more effective nucleophile.

  • DMSO: A polar aprotic solvent that is suitable for this type of reaction due to its ability to dissolve the reactants and its high boiling point.

In Vitro Antioxidant Activity Assays

To comprehensively evaluate the antioxidant potential of the synthesized derivatives, a panel of assays based on different mechanisms is recommended. This guide details the protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[12][13][14]

Workflow:

DPPH_Workflow Preparation Prepare DPPH Solution & Sample Dilutions Reaction Mix Sample with DPPH Solution Preparation->Reaction Incubation Incubate in Dark (30 min) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Caption: General workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.[15]

  • Sample Preparation: Prepare a stock solution of the N-(4-Methoxyphenyl)-2-methylalanine derivative in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of the solvent to the DPPH solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the derivative. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[17][18]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[17][19]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.[15][17]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, with an absorbance maximum at 593 nm. The intensity of the color is directly proportional to the antioxidant power of the sample.[2][3][20][21]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM Ferric chloride (FeCl₃) solution

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described previously.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the FRAP working solution.

  • Incubation: Incubate the plate at 37°C for 10 minutes.[15]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox or ferrous sulfate (FeSO₄).

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Data Presentation and Interpretation

For a clear and comparative analysis of the antioxidant activities of the synthesized N-(4-Methoxyphenyl)-2-methylalanine derivatives, the results should be summarized in a structured table.

Table 1: Antioxidant Activity of N-(4-Methoxyphenyl)-2-methylalanine Derivatives

Compound IDDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)FRAP Value (µM Trolox Equiv./µM)
Derivative 1
Derivative 2
Derivative 3
Ascorbic Acid (Standard)
Trolox (Standard)

Interpretation of Results:

  • DPPH and ABTS Assays: A lower IC50 value indicates a higher radical scavenging activity.

  • FRAP Assay: A higher FRAP value indicates a greater reducing power.

  • Structure-Activity Relationship (SAR): By comparing the activities of different derivatives, it is possible to elucidate the influence of various substituents on the antioxidant potential. For instance, the position and number of methoxy groups can significantly impact the antioxidant capacity.[6][8]

Mechanistic Insights

The antioxidant activity of phenolic compounds, including the N-(4-Methoxyphenyl)-2-methylalanine derivatives, is primarily attributed to their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to free radicals.[4][22]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH Ar-OH (Antioxidant) ArO_radical Ar-O• (Antioxidant Radical) ArOH->ArO_radical + R• R_radical R• (Free Radical) RH RH (Neutralized Radical) R_radical->RH + H• from Ar-OH ArOH2 Ar-OH (Antioxidant) ArOH_radical_cation Ar-OH•+ (Antioxidant Radical Cation) ArOH2->ArOH_radical_cation + R• R_radical2 R• (Free Radical) R_anion R- (Radical Anion) R_radical2->R_anion + e- from Ar-OH

Caption: Primary mechanisms of antioxidant action for phenolic compounds.

The methoxy group on the phenyl ring plays a crucial role in stabilizing the resulting phenoxyl radical through resonance, thereby enhancing the antioxidant capacity.[9] The specific assay conditions can influence which mechanism predominates. For example, the FRAP assay is based on the SET mechanism.

Conclusion

This application note provides a robust and detailed framework for the synthesis and antioxidant evaluation of N-(4-Methoxyphenyl)-2-methylalanine derivatives. By following these protocols, researchers can obtain reliable and reproducible data to assess the potential of these compounds as novel antioxidant agents. The insights gained from these studies will be invaluable for the rational design and development of new therapeutics for diseases associated with oxidative stress.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (n.d.). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. La Trobe University.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). Ultimate Treat.
  • FRAP assay: Significance and symbolism. (2026). Vedicism.
  • Iannuzzo, F., et al. (n.d.). 4.7.2. ABTS Radical Scavenging Activity Assay. Bio-protocol.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.). ResearchGate.
  • Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. (2005). SYNTHESIS.
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. (n.d.). Benchchem.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed.
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
  • N-Aryl Amino Acids as Potential Antibacterial Agents. (n.d.). MDPI.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters - ACS Publications.
  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate.
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. (n.d.). MDPI.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central.
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter.
  • Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. TAR UC Institutional Repository.
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (n.d.). ResearchGate.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press.
  • Antioxidant Properties of 34 Alkaloids of Natural Origin: a Density Functional Theory Study. (2025). Free Radical Research.
  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. (2020). PubMed.
  • (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. (n.d.). PubChem.
  • Antioxidant Properties of Second-Generation Antipsychotics: Focus on Microglia. (2020). PubMed.

Sources

Application Notes and Protocols: The Strategic Use of N-(4-Methoxyphenyl)-α-methylalanine Analogs in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-(4-methoxyphenyl)-2-methylalanine and its analogs as a promising class of compounds in modern oncology. We will delve into the mechanistic rationale for their use, focusing on the targeting of aberrant cancer metabolism, and provide detailed, field-proven protocols for their evaluation.

Introduction: Exploiting Cancer's Metabolic Dependencies

Cancer is characterized by profound metabolic reprogramming, a hallmark that enables uncontrolled proliferation and survival.[1][2] Among these alterations, a heightened dependence on specific amino acids is a critical vulnerability.[3][4] Cancer cells utilize amino acids not only as building blocks for protein synthesis but also for energy production and to maintain redox balance.[1][5] This creates a therapeutic window for the introduction of amino acid analogs—molecules that mimic natural amino acids but disrupt metabolic pathways upon uptake.

The compound N-(4-methoxyphenyl)-2-methylalanine serves as an exemplary scaffold for designing such targeted agents. It combines two key features:

  • An α,α-disubstituted Amino Acid Core (2-methylalanine): This structural feature provides resistance to enzymatic degradation and can enforce specific conformations, making it a valuable component in designing peptides and small molecules with enhanced stability and bioactivity.[6][7]

  • A 4-Methoxyphenyl Moiety: The inclusion of methoxy groups on a phenyl ring is a well-established strategy in medicinal chemistry, often enhancing the anticancer activity of various compounds.[8][9][10] This group can influence factors such as cell permeability, target binding, and overall compound efficacy.

This document will guide researchers through the rationale and practical application of using such compounds to induce cancer cell death, from initial cytotoxicity screening to mechanistic validation.

Part 1: Proposed Mechanism of Action - Disruption of Amino Acid Sensing and Signaling

Many cancer cells exhibit an addiction to certain amino acids, such as glutamine and leucine.[1] The availability of these amino acids is monitored by cellular sensors, most notably the mTORC1 (mammalian Target of Rapamycin Complex 1) pathway. High intracellular amino acid levels activate mTORC1, which in turn promotes cell growth and proliferation while inhibiting autophagy (a cellular recycling process).[1]

Amino acid analogs like N-(4-methoxyphenyl)-2-methylalanine are hypothesized to act as competitive inhibitors of amino acid transporters or as fraudulent substrates that, once inside the cell, disrupt downstream metabolic processes. This can lead to a state of perceived amino acid starvation, even in a nutrient-rich environment. The consequences of this disruption are twofold:

  • Inhibition of mTORC1 Signaling: The primary consequence of perceived amino acid deprivation is the suppression of the mTORC1 pathway. This leads to a shutdown of protein and lipid synthesis and an arrest of the cell cycle.

  • Induction of Apoptosis: Prolonged metabolic stress and the inhibition of pro-survival signals from mTORC1 can trigger programmed cell death, or apoptosis.

Signaling Pathway: Amino Acid Sensing by mTORC1

The following diagram illustrates the central role of mTORC1 in sensing amino acid availability and how an amino acid analog could disrupt this process.

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino_Acids Amino Acids (e.g., Leucine) Transporter Amino Acid Transporter (e.g., LAT1) Amino_Acids->Transporter Uptake mTORC1 mTORC1 (Active) Transporter->mTORC1 Activates mTORC1_inactive mTORC1 (Inactive) Transporter->mTORC1_inactive Analog N-(4-Methoxyphenyl) -2-methylalanine (Analog) Analog->Transporter Competes/ Inhibits S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC1_inactive->S6K1 No Activation mTORC1_inactive->Autophagy De-repression Growth Cell Growth & Proliferation S6K1->Growth Promotes

Caption: Disruption of mTORC1 signaling by a competitive amino acid analog.

Part 2: Experimental Protocols for Efficacy Evaluation

The following protocols provide a robust framework for assessing the anticancer potential of a novel N-(4-methoxyphenyl)-2-methylalanine analog.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, U-87 glioblastoma)[8][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (FITC), can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of key protein markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.

Principle: Apoptosis is executed by a cascade of enzymes called caspases. Initiator caspases activate executioner caspases, like caspase-3, through proteolytic cleavage. Activated caspase-3 then cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to cell death. Western blotting can detect the appearance of these cleaved, active forms.

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The presence of bands corresponding to cleaved caspase-3 and cleaved PARP in treated samples indicates apoptosis induction.

Part 3: Integrated Experimental Workflow and Data Interpretation

A logical workflow is critical for the efficient evaluation of a novel anticancer compound.

Experimental Workflow Diagram

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Synthesis Synthesize Analog MTT MTT Assay (Multiple Cell Lines) Synthesis->MTT Test Compound IC50 Determine IC50 Values MTT->IC50 Analyze Data Flow Flow Cytometry (Annexin V / PI) IC50->Flow Select Doses Western Western Blot (Caspase-3, PARP) IC50->Western Select Doses Pathway Pathway Analysis (e.g., p-mTOR, p-S6K) Flow->Pathway Confirm Apoptosis Western->Pathway Confirm Apoptosis Xenograft Animal Xenograft Model Pathway->Xenograft Validate Target

Caption: A streamlined workflow for anticancer drug discovery.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data from the evaluation of a lead compound, "Analog-1," against two cancer cell lines.

Parameter MDA-MB-231 (Breast Cancer) U-87 MG (Glioblastoma) Notes
IC50 (µM) after 48h 12.58.2Indicates higher potency against glioblastoma cells.
Apoptosis (% of Cells) 45% (at 15 µM)62% (at 10 µM)Percentage of Annexin V positive cells after 24h treatment.
Cleaved Caspase-3 Level 3.5-fold increase5.1-fold increaseRelative to vehicle control as determined by Western Blot densitometry.
p-mTOR (Ser2448) Level 65% decrease80% decreaseRelative to vehicle control, indicating mTORC1 pathway inhibition.

Conclusion and Future Directions

The strategic design of amino acid analogs, such as those based on the N-(4-methoxyphenyl)-2-methylalanine scaffold, represents a compelling approach to exploit the metabolic vulnerabilities of cancer. The protocols outlined in this guide provide a clear path for researchers to rigorously evaluate the anticancer efficacy and mechanism of action of such novel compounds. Future work should focus on optimizing the structure to improve potency and selectivity, as well as evaluating efficacy in more complex in vivo models to translate these promising findings toward clinical application.

References

  • Šimkevičiūtė, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Wang, W., et al. (2021). Metabolism of Amino Acids in Cancer. Frontiers in Oncology, 11, 679-683. [Link]

  • Verma, S., et al. (2007). Substance P analogs containing alpha,alpha-dialkylated amino acids with potent anticancer activity. Journal of Peptide Science, 13(9), 599-606. [Link]

  • Han, Y., et al. (2025). Amino acids metabolism: a potential target for cancer treatment. Journal of Hematology & Oncology, 18(1), 1-25. [Link]

  • Tajan, M., & Vousden, K. H. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Cancers, 12(3), 606. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Sharma, A., & Singh, P. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Medicinal Chemistry Letters, 9(5), 401-404. [Link]

  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • Tajan, M., & Vousden, K. H. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. MDPI. [Link]

  • Lu, J., et al. (2020). Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides. International Journal of Molecular Sciences, 21(2), 566. [Link]

  • Sbrana, F., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • Zafar, A., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 690555. [Link]

  • ResearchGate. (2018). Alpha Amino Acid Metabolism as an Emerging Target in Cancer Stem Cells. ResearchGate. [Link]

  • Kar, S., et al. (2006). Bombesin analogs containing alpha-amino-isobutyric acid with potent anticancer activity. Journal of Peptide Science, 12(12), 762-770. [Link]

  • Halama, A., et al. (2019). Targeting amino acid metabolism in cancer growth and anti-tumor immune response. World Journal of Gastroenterology, 25(22), 2779-2792. [Link]

  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 125-131. [Link]

  • Google Patents. (n.d.). RU2240308C1 - N-methylalanine production process.
  • ResearchGate. (2025). Methoxyphenyl Imidazolines as Potential Activators of p53. ResearchGate. [Link]

  • Trovato, B., et al. (2022). Dietary Manipulation of Amino Acids for Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11394. [Link]

  • Ganesan, K., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(21), 7247. [Link]

  • KTU ePubl. (2023). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. KTU ePubl. [Link]

  • Zhang, J., et al. (2021). Amino Acid Metabolism in Cancer Drug Resistance. Cancers, 13(24), 6296. [Link]

  • MDPI. (n.d.). Special Issue : Amino Acids Metabolism and Cancer Therapy. MDPI. [Link]

  • Bazanov, D. R., et al. (2022). Methoxyphenyl Imidazolines as Potential Activators of p53. Medical Sciences, 10(4), 59. [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12836. [Link]

Sources

Application Note: GC-MS Analysis of N-(4-Methoxyphenyl)-2-methylalanine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

N-(4-Methoxyphenyl)-2-methylalanine is an N-aryl amino acid, a class of compounds with significant interest in medicinal chemistry and drug development due to their biological activities.[1] Effective characterization of its metabolic fate is crucial for understanding its pharmacokinetic profile, efficacy, and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high-resolution separation and sensitive, specific detection.[2]

However, the inherent polarity and low volatility of the parent compound and its anticipated metabolites necessitate a critical chemical modification step—derivatization—to render them suitable for GC analysis. This application note details a robust, self-validating protocol for the extraction, derivatization, and subsequent GC-MS analysis of N-(4-Methoxyphenyl)-2-methylalanine and its predicted metabolites from a biological matrix (plasma). The core of this method involves a silylation reaction to replace active hydrogens on the carboxyl and amine groups, thereby increasing volatility and improving chromatographic performance.[3][4]

Predicted Metabolic Pathways

The metabolic transformation of xenobiotics like N-(4-Methoxyphenyl)-2-methylalanine is primarily governed by cytochrome P450 (CYP) enzymes in the liver. For this specific molecule, two primary Phase I metabolic reactions are predicted:

  • O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a common site for oxidative demethylation, yielding a phenolic hydroxyl group (-OH). This metabolite is N-(4-hydroxyphenyl)-2-methylalanine.

  • Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another key metabolic route.[5] This can occur at positions ortho or meta to the existing substituent.

  • N-Oxidation: The secondary amine is susceptible to N-oxidation, a key reaction in the metabolic activation of many aromatic amines.[6][7]

These transformations increase the polarity of the parent compound, facilitating its eventual excretion. The analytical method must be capable of separating and identifying the parent drug as well as these more polar metabolites.

Metabolic_Pathway parent N-(4-Methoxyphenyl)-2-methylalanine met1 N-(4-Hydroxyphenyl)-2-methylalanine parent->met1 O-Demethylation (CYP450) met2 N-(4-Methoxy-X-hydroxyphenyl)-2-methylalanine parent->met2 Ring Hydroxylation (CYP450)

Caption: Predicted Phase I metabolic pathways for the parent compound.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard (IS) for accurate quantification and quality control checks to ensure trustworthiness.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Toluene, Ethyl Acetate (EA) - All HPLC or GC grade.

  • Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.[4]

    • Pyridine, anhydrous.

    • Ammonium Acetate.

    • Formic Acid.

  • Standards:

    • N-(4-Methoxyphenyl)-2-methylalanine (Parent Compound).

    • Internal Standard (IS): A structurally similar compound not expected to be present in the sample, e.g., N-(4-Ethoxyphenyl)-2-methylalanine or a stable-isotope labeled version of the analyte.

  • Sample Matrix: Blank human plasma.

  • Equipment:

    • Vortex mixer.

    • Centrifuge capable of 4000 x g.

    • Nitrogen evaporation system with heating block (e.g., N-EVAP).[8]

    • GC-MS system (specifications below).

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)

The causality behind this two-stage process is to first remove high molecular weight interferences (proteins) and then selectively extract the analytes of interest from the aqueous environment into an organic solvent.

  • Spiking: To 200 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the Internal Standard working solution. For calibration standards, add the appropriate volume of the parent compound working solution.

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile. The cold solvent enhances the precipitation of proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL glass tube.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation & Evaporation: Transfer the upper organic layer to a new glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[8] A completely dry residue is critical to prevent the deactivation of the silylation reagent in the next step.

Derivatization Protocol

Silylation replaces acidic protons on the carboxyl (-COOH) and amine (-NH) groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility for GC analysis.[3] MSTFA is a powerful silylating reagent chosen for its ability to derivatize hindered amines and for producing volatile by-products that do not interfere with the chromatogram.[4]

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine followed by 50 µL of MSTFA (with 1% TMCS). Pyridine acts as a solvent and a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes. The elevated temperature ensures the complete derivatization of all active sites.

  • Analysis: After cooling to room temperature, the sample is ready for immediate injection into the GC-MS.

GC-MS Instrumentation and Parameters

The choice of a mid-polarity column like a 5% phenyl polysiloxane provides excellent separation for a wide range of derivatized compounds.[4]

GC Parameter Setting Rationale
System Agilent 7890B GC / 5977A MSD or equivalentStandard, reliable platform for metabolomics and drug analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessRobust, low-bleed column suitable for complex matrices and MS detection.
Injection Mode SplitlessMaximizes transfer of trace analytes to the column for best sensitivity.[9]
Inlet Temp 280 °CEnsures rapid and complete vaporization of derivatized analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 5 minStarts at a low enough temperature to trap early eluting compounds and ramps effectively to elute all analytes in a reasonable time.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.[2]
Ion Source Temp 230 °CStandard temperature to balance ionization efficiency and prevent thermal degradation.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Scan Mode Full Scan (m/z 50-650) & SIMFull scan for initial identification and metabolite discovery; Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

Data Analysis & Expected Results

Fragmentation Patterns

Under Electron Ionization (EI), derivatized N-(4-Methoxyphenyl)-2-methylalanine is expected to produce characteristic fragments. The presence of the aromatic ring typically results in a prominent molecular ion.[10] Key fragmentation pathways for silylated methoxy-aromatic compounds can be complex but provide useful data for structural confirmation.[11]

  • Parent (di-TMS derivative): Look for the molecular ion (M+•) and characteristic losses of methyl groups (-15 Da) from the TMS moieties. A significant fragment corresponding to the tropylium ion (m/z 91) or a methoxy-substituted equivalent is also possible.[10][12]

  • O-Demethylated Metabolite (tri-TMS derivative): The molecular ion will be higher due to the addition of a third TMS group. Fragmentation will be more complex but will show patterns indicative of the additional silylated hydroxyl group.

Quantification and Validation

Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration. The method should be validated for:

  • Linearity: R² > 0.99

  • Limit of Detection (LOD) & Quantification (LOQ)

  • Precision & Accuracy: Intra- and inter-day variations < 15%

Workflow Visualization

The entire process, from sample receipt to data analysis, can be visualized as a linear workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis plasma Plasma Sample (200 µL) + Internal Standard precip Protein Precipitation (Acetonitrile) plasma->precip lle Liquid-Liquid Extraction (Ethyl Acetate) precip->lle evap Evaporation to Dryness (Nitrogen Stream) lle->evap deriv Add Pyridine + MSTFA Heat @ 70°C for 45 min evap->deriv gcms GC-MS Injection & Analysis deriv->gcms data Data Processing (Quantification & Identification) gcms->data

Caption: Step-by-step workflow from sample preparation to data analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-(4-Methoxyphenyl)-2-methylalanine and its primary metabolites. By employing a robust extraction technique followed by MSTFA derivatization, this method overcomes the analytical challenges posed by the polarity of the target compounds. The detailed GC-MS parameters and data analysis strategy establish a self-validating system suitable for pharmacokinetic and drug metabolism studies in a research and development setting.

References

  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Nuñez-Vergara, L. J., et al. (n.d.). Analyses by GC–MS and GC–MS–MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available at: [Link]

  • Determination of Drugs in Blood Plasma by GC/MS. (n.d.). Available at: [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. (n.d.). IARC Publications. Available at: [Link]

  • Gelminauskaitė, R., Grybaitė, B., & Mickevičiūtė, E. (2023). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. Vilnius University Press. Available at: [Link]

  • GC Derivatization. (n.d.). Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Available at: [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Defining Blood Plasma and Serum Metabolome by GC-MS. (n.d.). PubMed Central. Available at: [Link]

  • 2-Methyl-N-(4-methylphenyl)alanine. (n.d.). PubChem. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. (2007). Oxford Academic. Available at: [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (2001). Metabolic Engineering. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. Available at: [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. Available at: [Link]

  • Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. (2010). ACS Publications. Available at: [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018). eScholarship. Available at: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. Available at: [Link]

  • Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica. Available at: [Link]

  • Pretreatment Procedure Handbook for Metabolites Analysis. (n.d.). Shimadzu. Available at: [Link]

  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. (n.d.). University of Manchester. Available at: [Link]

  • Húsek, P., & Šimek, P. (2013). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology. Available at: [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Available at: [Link]

  • GCMS Section 6.9.5 - Fragmentation of Aromatics. (n.d.). Whitman College. Available at: [Link]

  • N-methyl alanine. (n.d.). The Good Scents Company. Available at: [Link]

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Characterizing a Novel α-Methylalanine Derivative

N-(4-Methoxyphenyl)-2-methylalanine is a non-proteinogenic amino acid derivative. Its structure, featuring a methoxyphenyl group and a sterically hindered α-methylalanine core, suggests potential for biological activity. The methoxy group can influence hydrogen bonding and overall lipophilicity, while the α-methyl group can confer resistance to metabolic degradation and induce specific conformational constraints. These features are common in molecules designed to be enzyme inhibitors or modulators of cellular signaling pathways.[1][2]

This guide provides a comprehensive framework for the initial cell-based characterization of N-(4-Methoxyphenyl)-2-methylalanine. The protocols herein are designed to be a starting point for researchers to assess its general cytotoxicity, effects on cell proliferation, and to lay the groundwork for more detailed mechanistic studies.

Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, it is crucial to understand the physicochemical properties of N-(4-Methoxyphenyl)-2-methylalanine, particularly its solubility.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Visual Solubility Assessment:

    • Start by attempting to dissolve a small, known amount of the compound in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for cell-based assays.[3]

    • If solubility in DMSO is limited, test other organic solvents such as ethanol or methanol.

    • For some applications, solubility in aqueous buffers (e.g., PBS, cell culture media) may be required. Test solubility in these vehicles, potentially with the aid of a co-solvent or by adjusting the pH.

  • Preparation of a High-Concentration Stock Solution:

    • Based on the solubility assessment, prepare a high-concentration stock solution, typically in the range of 10-50 mM in 100% DMSO.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • For cell-based assays, prepare working solutions by diluting the high-concentration stock solution in complete cell culture medium.

    • It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[3] A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Tier 1 Assays: General Cytotoxicity and Viability Assessment

The initial characterization of any novel compound should involve an assessment of its general effect on cell viability and cytotoxicity.[4][5] This helps to determine a suitable concentration range for subsequent, more specific assays and to identify if the compound has overt cytotoxic properties.

Cell Viability Assay using a Tetrazolium Salt (e.g., MTT or WST-1)

Principle: These colorimetric assays measure the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts to colored formazan products, which can be quantified spectrophotometrically.[5] A decrease in color formation is indicative of reduced cell viability or proliferation.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N-(4-Methoxyphenyl)-2-methylalanine in complete culture medium from the stock solution. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[1]

Workflow for Initial Cytotoxicity Screening

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis a Solubility Test b Prepare Stock Solution (e.g., 10 mM in DMSO) a->b d Prepare Serial Dilutions of Compound b->d c Seed Cells in 96-well Plate c->d e Treat Cells with Compound d->e f Incubate (24, 48, 72h) e->f g Add Viability Reagent (e.g., MTT) f->g h Measure Signal (Absorbance) g->h i Calculate % Viability vs. Vehicle Control h->i j Plot Dose-Response Curve i->j k Determine IC50 Value j->k

Caption: Workflow for determining the IC₅₀ value of a novel compound.

Tier 2 Assays: Proliferation and Apoptosis

If the initial viability assays indicate a dose-dependent effect, the next step is to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[4]

Cell Proliferation Assay (e.g., CFSE Staining)

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations using flow cytometry.[6]

Protocol 3: CFSE Cell Proliferation Assay

  • Cell Staining:

    • Harvest cells and wash them with PBS.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete culture medium.

    • Wash the cells twice with complete culture medium.

  • Cell Seeding and Treatment:

    • Seed the CFSE-stained cells in a 6-well plate.

    • Allow the cells to attach for a few hours, then treat with N-(4-Methoxyphenyl)-2-methylalanine at concentrations around the previously determined IC₅₀ value.

  • Incubation and Analysis:

    • Incubate for a period that allows for several cell divisions (e.g., 48-72 hours).

    • Harvest the cells, wash with PBS, and analyze by flow cytometry, measuring the fluorescence in the FITC channel.

Data Analysis:

  • A population of non-dividing cells will show a single high-intensity fluorescence peak.

  • As cells divide, subsequent peaks of lower fluorescence intensity will appear.

  • A cytostatic effect will be indicated by a reduced number of cell divisions (fewer peaks or a shift towards higher fluorescence) compared to the vehicle control.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol 4: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with N-(4-Methoxyphenyl)-2-methylalanine for a predetermined time (e.g., 24 hours).

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conceptual Diagram of Apoptosis vs. Proliferation Inhibition

G cluster_0 Cellular Response to Compound cluster_1 Potential Outcomes a Normal Cell Cycle Proliferation b Cytostatic Effect Cell Cycle Arrest Inhibition of Proliferation a:f1->b:f0 CFSE Assay c Cytotoxic Effect Induction of Apoptosis Cell Death a:f1->c:f0 Annexin V/PI Assay

Caption: Differentiating cytostatic and cytotoxic effects.

Tier 3 Assays: Mechanistic Insights

Based on the structure of N-(4-Methoxyphenyl)-2-methylalanine as a non-natural amino acid, a potential mechanism of action could be the inhibition of an enzyme that utilizes a natural amino acid as a substrate.

General Enzyme Inhibition Assay

Principle: If a specific enzyme target is hypothesized, a direct in vitro enzyme inhibition assay can be performed.[8] This involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[3] The IC₅₀ value in a biochemical assay should ideally correlate with the potency observed in cell-based assays.[1]

Protocol 5: General In Vitro Enzyme Inhibition Assay

  • Reaction Setup:

    • In a suitable assay buffer, combine the purified enzyme and varying concentrations of N-(4-Methoxyphenyl)-2-methylalanine.

    • Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

    • Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[9]

Table 1: Summary of Proposed Cell-Based Assays

Assay Principle Endpoint Measured Potential Interpretation
MTT/WST-1 Assay Metabolic activityColorimetric signalGeneral cytotoxicity/viability, IC₅₀ determination
CFSE Staining Dye dilution upon cell divisionFluorescence intensityInhibition of cell proliferation (cytostatic effect)
Annexin V/PI Staining Phosphatidylserine exposure and membrane integrityFluorescence signalsInduction of apoptosis (cytotoxic effect)
In Vitro Enzyme Assay Measurement of enzymatic reaction rateProduct formation/Substrate depletionDirect inhibition of a specific enzyme target

Conclusion and Future Directions

This guide provides a structured, tiered approach for the initial characterization of N-(4-Methoxyphenyl)-2-methylalanine. The results from these assays will provide a foundational understanding of its biological effects, including its cytotoxic and cytostatic potential. Positive hits in these assays, particularly if a specific mode of action like enzyme inhibition is confirmed, would warrant further investigation. This could include broader kinase profiling, target deconvolution studies, and ultimately, evaluation in more complex, physiologically relevant models such as 3D cell cultures.[7]

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • M.M. Paz, et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2372, 13-26. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • A. Drabinska, et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. Retrieved from [Link]

  • A. Gapanovych, et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6529. [Link]

  • K.A. Johnson. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-755. [Link]

Sources

Application Notes and Protocols for N-(4-Methoxyphenyl)-2-methylalanine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(4-Methoxyphenyl)-2-methylalanine as a Novel Ligand for Orphan Receptors

The exploration of novel chemical entities for their interaction with cellular receptors is a cornerstone of modern drug discovery and molecular pharmacology. N-(4-Methoxyphenyl)-2-methylalanine is a synthetic amino acid derivative with a structure that suggests potential interactions with a variety of receptor systems. Its chemical scaffold presents an intriguing starting point for the development of selective ligands. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Methoxyphenyl)-2-methylalanine in receptor binding studies, with a particular focus on its potential as a ligand for orphan G protein-coupled receptors (GPCRs), using the GPR88 receptor as a hypothetical model.

Orphan GPCRs, whose endogenous ligands are unknown, represent a vast and largely untapped landscape for therapeutic intervention.[1][2] GPR88, a receptor predominantly expressed in the striatum, has been implicated in various neurological and psychiatric disorders, making it a compelling target for novel ligand discovery.[1][3][4] This application note will detail the necessary protocols to characterize the binding affinity of N-(4-Methoxyphenyl)-2-methylalanine for a target receptor, providing a framework for its evaluation as a research tool or potential therapeutic lead.

I. Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a ligand and its receptor.[5][6] These assays are fundamental in pharmacology for determining the affinity of a drug for its target. The two primary types of radioligand binding assays are:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[5][7]

  • Competitive Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound, such as N-(4-Methoxyphenyl)-2-methylalanine, by measuring its ability to compete with a radioligand for binding to the receptor.[5][8]

This guide will focus on the competitive binding assay format to ascertain the binding affinity of N-(4-Methoxyphenyl)-2-methylalanine.

II. Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes, tissue homogenates) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Receptor_Source->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Incubation Incubation (Receptor + Radioligand + Test Compound) Protein_Quant->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (N-(4-Methoxyphenyl)-2-methylalanine) (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Data_Plotting Data Plotting (Binding vs. [Test Compound]) Scintillation->Data_Plotting IC50_Calc IC50 Calculation Data_Plotting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

III. Detailed Protocols

A. Preparation of Cell Membranes Expressing the Target Receptor (e.g., GPR88)

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the receptor of interest.

Materials:

  • HEK293 cells stably expressing human GPR88

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Protease Inhibitor Cocktail

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

Protocol:

  • Culture HEK293-GPR88 cells to confluency.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 7).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.[8]

  • Aliquot the membrane preparation and store at -80°C until use.

B. Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay in a 96-well format.

Materials:

  • Prepared cell membranes expressing the target receptor

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radioligand (e.g., [³H]-2-PCCA for GPR88, assuming availability) at a concentration equal to its Kd

  • N-(4-Methoxyphenyl)-2-methylalanine (test compound) stock solution (e.g., 10 mM in DMSO)

  • Unlabeled ligand for non-specific binding (NSB) determination (e.g., 10 µM final concentration of an established GPR88 agonist)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of N-(4-Methoxyphenyl)-2-methylalanine in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-Specific Binding (NSB): 50 µL of the unlabeled ligand for NSB determination.

    • Test Compound: 50 µL of each dilution of N-(4-Methoxyphenyl)-2-methylalanine.

  • Add 50 µL of the radioligand solution to all wells.

  • Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.[8]

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[8]

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

IV. Data Analysis and Interpretation

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the NSB from the total binding and the binding in the presence of the test compound.

  • Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the concentration of N-(4-Methoxyphenyl)-2-methylalanine.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[8]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of N-(4-Methoxyphenyl)-2-methylalanine.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
N-(4-Methoxyphenyl)-2-methylalanineExperimental ValueCalculated Value
Control LigandKnown ValueKnown Value

V. Potential Downstream Signaling Pathway Investigation

GPR88 is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] If N-(4-Methoxyphenyl)-2-methylalanine is identified as a GPR88 agonist, its effect on this signaling pathway can be investigated.

GPR88 Signaling Pathway Ligand N-(4-Methoxyphenyl)-2-methylalanine (Agonist) GPR88 GPR88 Receptor Ligand->GPR88 Binds to Gi Gi Protein GPR88->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: A simplified GPR88 signaling pathway via Gi coupling.

VI. Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, several control experiments are crucial:

  • Receptor Expression Confirmation: Validate the expression of the target receptor in the membrane preparation using Western blotting or a saturation binding assay with a known radioligand.

  • Radioligand Specificity: Ensure the radioligand binds specifically to the receptor of interest by performing competition assays with known agonists and antagonists.

  • Assay Robustness: Determine the Z'-factor for the assay to assess its suitability for high-throughput screening.

  • Orthogonal Assays: Confirm the functional activity of N-(4-Methoxyphenyl)-2-methylalanine in a downstream functional assay, such as a cAMP accumulation assay, to correlate binding affinity with functional potency.

By adhering to these rigorous protocols and incorporating appropriate controls, researchers can confidently characterize the binding properties of N-(4-Methoxyphenyl)-2-methylalanine and elucidate its potential as a novel modulator of receptor function.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Luo, J., & He, L. (2020). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 11(15), 2246–2258. [Link]

  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. Journal of Medicinal Chemistry, 57(15), 6549–6563. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 57-93). Humana Press. [Link]

  • Li, J. X., et al. (2013). The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats. European Journal of Pharmacology, 698(1-3), 272–277. [Link]

  • Deng, W., & Roth, B. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135–164. [Link]

  • American Chemical Society. (2020). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Publications. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR88. Retrieved from [Link]

  • Logothetis, D. E. (2010). New twist on orphan receptor GPR88 function. Nature Neuroscience, 13(5), 532–533. [Link]

Sources

Application Note & Protocol: Preclinical Pharmacokinetic Profiling of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for conducting a preclinical pharmacokinetic (PK) study of the novel compound N-(4-Methoxyphenyl)-2-methylalanine. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from in-life study design to bioanalytical sample analysis. The methodologies outlined herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and align with regulatory expectations for nonclinical laboratory studies.[1][2] The objective is to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-Methoxyphenyl)-2-methylalanine in a relevant rodent model, thereby generating crucial data to inform subsequent stages of drug development.

Introduction and Scientific Rationale

N-(4-Methoxyphenyl)-2-methylalanine is an N-aryl alpha-amino acid, a class of compounds with demonstrated biological activities that are of significant interest in drug discovery.[3] Non-natural amino acids are increasingly utilized in the design of small molecules to enhance pharmacokinetic properties.[] A thorough understanding of a new chemical entity's (NCE) pharmacokinetic profile is fundamental to its development as a therapeutic agent.[5][6] Preclinical PK studies are essential for determining appropriate dosing regimens, assessing drug exposure, and identifying potential safety liabilities before advancing to human clinical trials.[1][5]

This protocol details a systematic approach to characterize the single-dose pharmacokinetics of N-(4-Methoxyphenyl)-2-methylalanine in rats, a commonly used and well-characterized model in preclinical drug development.[7][8] The study is designed to provide key PK parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Experimental Design and Workflow

The overall experimental workflow is depicted below. It encompasses the in-life phase, including animal dosing and sample collection, followed by the bioanalytical phase for sample processing and quantification of the analyte in plasma.

G cluster_in_life In-Life Phase cluster_bioanalytical Bioanalytical Phase cluster_reporting Reporting animal_acclimation Animal Acclimation & Health Check dosing_iv Intravenous (IV) Dosing Group animal_acclimation->dosing_iv dosing_po Oral (PO) Dosing Group animal_acclimation->dosing_po serial_sampling Serial Blood Sampling dosing_iv->serial_sampling dosing_po->serial_sampling plasma_processing Plasma Processing & Storage serial_sampling->plasma_processing sample_analysis Study Sample Analysis plasma_processing->sample_analysis Plasma Samples method_dev LC-MS/MS Method Development method_val Method Validation (per FDA Guidelines) method_dev->method_val method_val->sample_analysis pk_analysis Pharmacokinetic Data Analysis sample_analysis->pk_analysis final_report Final Study Report Generation pk_analysis->final_report G start Plasma Sample (25 µL) step1 Add Acetonitrile + IS (100 µL) start->step1 step2 Vortex (2 min) step1->step2 step3 Centrifuge (4000 x g, 15 min) step2->step3 step4 Transfer Supernatant (50 µL) step3->step4 end Inject to LC-MS/MS step4->end

Sources

Troubleshooting & Optimization

N-(4-Methoxyphenyl)-2-methylalanine Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Methoxyphenyl)-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to overcome common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic chemistry and purification sciences.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing N-(4-Methoxyphenyl)-2-methylalanine?

A1: The impurity profile of N-(4-Methoxyphenyl)-2-methylalanine largely depends on the synthetic route employed. A common method for its synthesis is the Buchwald-Hartwig amination of an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) with 2-methylalanine.[1] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 4-substituted anisole and 2-methylalanine.

  • Catalyst Residues: Palladium and phosphine ligand-based impurities.

  • Homocoupling Products: Formation of biaryl compounds from the aryl halide.

  • Side-Reaction Products: Products arising from the degradation of the catalyst or reaction with solvent.[2]

Q2: What is the expected appearance and solubility of pure N-(4-Methoxyphenyl)-2-methylalanine?

A2: Pure N-(4-Methoxyphenyl)-2-methylalanine is expected to be a white to off-white solid.[3] Its solubility will be influenced by its amphoteric nature, containing both a carboxylic acid and a secondary amine group. It is expected to be sparingly soluble in nonpolar organic solvents, with increasing solubility in more polar organic solvents. Due to the presence of the acidic and basic functional groups, its solubility is highly dependent on pH. It will be more soluble in aqueous acidic and basic solutions compared to neutral water. For instance, similar amino acids like 4-Methoxy-L-phenylalanine are very soluble in aqueous acid.[4]

Q3: Which analytical techniques are recommended for assessing the purity of N-(4-Methoxyphenyl)-2-methylalanine?

A3: A combination of analytical techniques should be employed to accurately determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also be used for purity estimation by integrating the signals of the compound against those of a known internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-(4-Methoxyphenyl)-2-methylalanine.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Work-up - Incomplete removal of solvent. - Presence of greasy impurities. - Product has a low melting point.- Dry the product under high vacuum for an extended period. - Perform a trituration with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. - Attempt to crystallize the oil from a suitable solvent system.
Low Yield After Recrystallization - The chosen solvent is too good, even at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[5] Consider a binary solvent system. - Use the minimum amount of hot solvent to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.
Persistent Colored Impurities - Presence of highly conjugated impurities. - Oxidation of the amine functionality.- Treat the solution with activated charcoal before hot filtration during recrystallization. Use charcoal sparingly to avoid adsorption of the product. - Ensure the purification process is carried out promptly and under an inert atmosphere if possible to minimize oxidation.
Broad Peaks in HPLC Analysis - Poor choice of mobile phase pH. - Interaction of the amine with residual silanols on the column.- Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the amine and carboxylic acid groups. - Add a competing amine, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).
Incomplete Separation in Column Chromatography - Inappropriate solvent system for elution. - Co-elution of impurities with similar polarity.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation (Rf of the product around 0.3-0.4). - Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique (e.g., ion-exchange chromatography).

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[5] The choice of solvent is critical for successful recrystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude N-(4-Methoxyphenyl)-2-methylalanine in various solvents at room temperature and upon heating.

    • Good candidate solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.[6][7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine an appropriate mobile phase using TLC. A good starting point for a compound with both acidic and basic groups is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid or triethylamine to improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • Monitor the elution of the compound by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-Methoxyphenyl)-2-methylalanine.

Visual Guides

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of N-(4-Methoxyphenyl)-2-methylalanine.

Troubleshooting Logic

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Impure Product Impure Check_Purity->Impure No Pure Product Pure Check_Purity->Pure Yes Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Polar_Impurity Polar Impurity Identify_Impurity->Polar_Impurity NonPolar_Impurity Non-Polar Impurity Identify_Impurity->NonPolar_Impurity Column_Chromatography Perform Column Chromatography Polar_Impurity->Column_Chromatography Recrystallize Re-recrystallize with different solvent NonPolar_Impurity->Recrystallize Recrystallize->Check_Purity Column_Chromatography->Check_Purity

Sources

Technical Support Center: N-(4-Methoxyphenyl)-2-methylalanine Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(4-Methoxyphenyl)-2-methylalanine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and troubleshoot stability-related challenges in your experiments.

Section 1: Troubleshooting Common Stability Issues (Q&A Format)

This section addresses immediate problems you might encounter during the handling, storage, and analysis of N-(4-Methoxyphenyl)-2-methylalanine.

Q1: I'm observing new, unidentified peaks in my HPLC chromatogram after storing the compound in an aqueous buffer for 24 hours. What is the likely cause?

A: The appearance of new peaks upon storage in aqueous media, especially under non-neutral pH conditions, strongly suggests hydrolytic degradation. The core structure of N-(4-Methoxyphenyl)-2-methylalanine contains a carboxylic acid and a secondary amine linkage to an aromatic ring. While the N-aryl bond is generally stable, the overall molecule's stability can be pH-dependent.

  • Causality: Under acidic or basic conditions, the molecule can be susceptible to breakdown. In highly acidic solutions, cleavage of the N-C bond might occur, although this typically requires harsh conditions. More commonly, interactions with buffer components or oxidative stress from dissolved gases could be the cause. We recommend immediately analyzing a freshly prepared solution as your time-zero reference and comparing it against the stored sample.

Q2: My solid, powdered sample of N-(4-Methoxyphenyl)-2-methylalanine has developed a slight yellowish or brownish tint after exposure to laboratory light. Is this a concern?

A: Yes, a color change in the solid state is a significant indicator of degradation, most likely photolytic or oxidative degradation.

  • Expertise & Experience: The 4-methoxyphenyl moiety is a chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorbed energy can initiate photochemical reactions. Aromatic amines are known to be susceptible to oxidation, which can be accelerated by light, leading to the formation of colored impurities.[1][2] The atmospheric photo-oxidation of amines is often initiated by hydroxyl radicals.[3] We strongly advise storing the solid material in an amber vial, protected from light, and under an inert atmosphere (like argon or nitrogen) if long-term stability is critical.

Q3: We are seeing poor reproducibility in our cell-based assays using N-(4-Methoxyphenyl)-2-methylalanine. Could this be a stability issue?

A: Absolutely. Inconsistent assay results are a classic symptom of compound instability in the experimental medium. The degradation of your primary compound means its effective concentration is decreasing over the time course of the experiment, and the resulting degradants could potentially have their own biological activity or interfere with the assay.

  • Trustworthiness: To validate your experimental system, you must first confirm the stability of your compound under the exact assay conditions (e.g., media, temperature, CO₂ concentration, duration). We recommend conducting a time-course stability study. Prepare a stock solution in your cell culture medium, incubate it under assay conditions, and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the parent compound and detect any new peaks.

Section 2: Principal Degradation Pathways

Understanding the chemical pathways of degradation is crucial for developing stable formulations and interpreting stability data. The structure of N-(4-Methoxyphenyl)-2-methylalanine suggests three primary routes of degradation.

Hydrolytic Degradation

While the N-aryl C-N bond is generally robust, the overall molecule can be influenced by pH. Amide hydrolysis, for instance, is a well-understood process that occurs under both acidic and basic conditions, though this specific molecule is not an amide.[4] However, the principles of acid/base catalysis can apply to other functional groups. For N-aryl amino acids, extreme pH and heat can promote degradation, potentially leading to cleavage of the N-aryl bond or reactions involving the carboxylic acid.[5][6]

  • Acidic Conditions: In the presence of a strong acid and heat, the nitrogen atom can be protonated. This could make the C-N bond susceptible to cleavage, leading to the formation of 4-methoxyaniline and 2-hydroxyisobutyric acid.

  • Basic Conditions: Under strong basic conditions, the carboxylic acid will be deprotonated. The molecule is generally more stable under mildly basic conditions than strongly acidic ones.

Oxidative Degradation

The N-(4-Methoxyphenyl) moiety is susceptible to oxidation. The electron-donating methoxy group activates the aromatic ring, making it more prone to oxidative processes. Furthermore, the secondary amine can be oxidized.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions.[7] The reaction can proceed via a radical mechanism, potentially leading to the formation of N-oxides, hydroxylated species on the aromatic ring, or even colored polymeric products. The oxidation of N-phenylglycine derivatives can occur with oxygen as the oxidant at neutral pH.[7] This process may lead to the formation of imine intermediates.[8]

Diagram 2.1: Potential Oxidative Degradation Pathway

G cluster_main Oxidative Degradation Parent N-(4-Methoxyphenyl)-2-methylalanine Intermediate Radical Cation Intermediate Parent->Intermediate Electron Transfer Oxidant Oxidizing Agent (e.g., O₂, H₂O₂, RO•) Oxidant->Parent N_Oxide N-Oxide Derivative Intermediate->N_Oxide Oxygen addition at N Ring_Hydroxylation Ring-Hydroxylated Product Intermediate->Ring_Hydroxylation Hydroxylation Dimer Dimeric/Polymeric Products (Colored) Intermediate->Dimer Radical Coupling G cluster_photo Photodegradation Parent_Ground Parent Molecule (Ground State) Parent_Excited Parent Molecule (Excited State) Parent_Ground->Parent_Excited Absorption Photon Light (hν) Photon->Parent_Ground Degradants Complex Mixture of Degradation Products Parent_Excited->Degradants Direct Degradation ROS Reactive Oxygen Species (ROS) Parent_Excited->ROS Energy Transfer to O₂ ROS->Parent_Ground Oxidation

Caption: General mechanism for photodegradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(4-Methoxyphenyl)-2-methylalanine in both solid and solution forms?

A: Based on its chemical structure and potential degradation pathways, we recommend the following:

  • Solid: Store at 2-8°C, protected from light (in an amber vial), and in a tightly sealed container to minimize exposure to moisture and air. For long-term storage (>6 months), storing under an inert atmosphere (argon or nitrogen) at -20°C is advisable.

  • Solution: Stock solutions should be prepared fresh in a suitable solvent (e.g., DMSO, Methanol). If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions for assays should be used immediately after preparation.

Q2: How should I design a forced degradation (stress testing) study for this compound?

A: A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method. [9]The International Council for Harmonisation (ICH) guidelines provide a framework. [10]You should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress. A typical study involves aiming for 5-20% degradation of the active pharmaceutical ingredient (API). [11]

  • Hydrolysis: Treat with 0.1 M HCl (acid), water (neutral), and 0.1 M NaOH (base) at elevated temperatures (e.g., 60-80°C).

  • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Thermal: Expose the solid compound to dry heat (e.g., 80-100°C).

Q3: Which analytical techniques are most suitable for a stability study of this compound?

A: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection. The methoxyphenyl group provides a strong UV chromophore for sensitive detection.

  • Method Development: The goal is to develop a method that separates the parent compound from all potential degradation products. [12]A reversed-phase column (e.g., C18) with a gradient elution of acetonitrile and water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution is not occurring.

  • Identification: For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [12] Q4: Are there any common excipients that might be reactive with N-(4-Methoxyphenyl)-2-methylalanine in a formulation?

A: Yes, excipient compatibility is a critical concern. [13]* Reducing Sugars: Excipients like lactose can contain reactive aldehydes that may form adducts with the secondary amine via a Maillard-type reaction, especially in the presence of heat and moisture.

  • Peroxides: Some excipients, like povidone (PVP), can contain residual peroxide impurities that can initiate oxidative degradation.

  • Basic/Acidic Excipients: Strongly acidic or basic excipients could alter the micro-pH environment and catalyze hydrolysis. Always conduct formal excipient compatibility studies under accelerated conditions (e.g., 40°C/75% RH).

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

1. Preparation:

  • Prepare a stock solution of N-(4-Methoxyphenyl)-2-methylalanine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C.
  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
  • Thermal (Solution): Heat 1 mL of stock solution at 80°C.
  • Thermal (Solid): Place ~10 mg of solid powder in an oven at 100°C.
  • Photolytic: Expose ~10 mg of solid powder and 2 mL of stock solution to ICH-compliant light conditions.

3. Sampling and Analysis:

  • Take samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
  • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.
  • For solid samples, dissolve in the mobile phase to a known concentration.
  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.
  • Determine the relative retention times (RRT) and peak areas of all degradation products.
  • Perform mass balance calculations to ensure all major degradants are accounted for.
  • Use LC-MS to propose structures for the major degradants.

Diagram 4.1: Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Control Unstressed Control (T=0) Start->Control Acid Acid (0.1M HCl, 80°C) Start->Acid Base Base (0.1M NaOH, 80°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid/Solution, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Control->Analysis Sampling Sample at Time Points (0, 2, 6, 12, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Neutralize->Analysis Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Step-by-step workflow for stress testing.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating N-(4-Methoxyphenyl)-2-methylalanine from its process impurities and degradation products.

  • Instrumentation: HPLC with PDA or UV detector, and an autosampler.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure and separated from all degradation peaks generated during the forced degradation study.

Section 5: Data Summary Table

The following table summarizes the expected outcomes from a forced degradation study, providing a quick reference for experimental design and data interpretation.

Stress ConditionReagents & ConditionsPotential Degradation PathwayLikely Primary DegradantsRationale & Causality
Acid Hydrolysis 0.1 M HCl, 80°CHydrolysis4-methoxyaniline, 2-hydroxyisobutyric acidCleavage of the N-aryl bond under harsh acidic conditions. [5][6]
Base Hydrolysis 0.1 M NaOH, 80°CHydrolysisGenerally more stable than under acidThe molecule exists as a carboxylate anion, which may offer some stability. Degradation is less likely but possible. [4]
Oxidation 3% H₂O₂, Room TempOxidationN-oxide, ring-hydroxylated species, colored dimersThe electron-rich aromatic ring and secondary amine are susceptible to attack by peroxides. [7][10]
Thermal 100°C (solid)ThermolysisDecarboxylation products, other minor degradantsHigh thermal energy can induce decarboxylation or other fragmentation pathways.
Photolysis ICH Q1B LightPhotodegradationComplex mixture, colored productsThe methoxyphenyl chromophore absorbs UV/Vis light, initiating radical reactions. [1][14]
References
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.). Retrieved from [Link]

  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides | Organic Letters. (2018, April 25). Retrieved from [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11). Retrieved from [Link]

  • the hydrolysis of amides - Chemguide. (n.d.). Retrieved from [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2022, August 7). Retrieved from [Link]

  • Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. (n.d.). Retrieved from [Link]

  • Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Elucidating the pathways of degradation of denagliptin - PubMed. (n.d.). Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (n.d.). Retrieved from [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012, March 5). Retrieved from [Link]

  • List of aromatic amines used in this study and the efficiency of their... - ResearchGate. (n.d.). Retrieved from [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - RSC Publishing. (2023, September 1). Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine. This document is designed for researchers, medicinal chemists, and process development scientists. We will explore the common synthetic challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your experimental workflow. Our focus is on providing not just methods, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Introduction: Strategic Approaches to Synthesis

N-(4-Methoxyphenyl)-2-methylalanine is an important building block in medicinal chemistry, often incorporated into larger molecules to modulate their pharmacological properties. The key structural feature is the N-aryl bond to a sterically hindered, quaternary α-carbon of the amino acid. This presents unique synthetic challenges that require careful selection of methodology.

The two most robust and widely applicable strategies for constructing this C-N bond are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that directly forms the N-aryl bond between an aryl halide (or triflate) and the amino acid. It is known for its broad substrate scope and functional group tolerance.[1][2]

  • Reductive Amination: This classic transformation involves the reaction of an amine with a ketone to form an imine intermediate, which is then reduced in situ to the target amine.[3][4]

This guide is structured to address each of these methods, providing FAQs, detailed protocols, and troubleshooting guides to navigate the common pitfalls associated with the synthesis of this sterically demanding product.

Section 1: Buchwald-Hartwig Amination

This is often the preferred method due to its directness. The reaction typically involves coupling an ester of 2-methylalanine with an aryl halide like 4-bromoanisole or 4-iodoanisole, catalyzed by a palladium complex.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Approach

Q1: Why is ester protection of 2-methylalanine necessary? A: The free carboxylic acid of an amino acid can interfere with the catalytic cycle in several ways. Its acidic proton can protonate the amine, reducing its nucleophilicity, or react with the strong base required for the reaction. Furthermore, the carboxylate can act as a ligand for the palladium center, potentially inhibiting catalysis. Using a simple ester, such as a methyl or ethyl ester, prevents these side reactions and improves solubility in common organic solvents.

Q2: What is the most critical component of the catalyst system for this specific reaction? A: For coupling with a sterically hindered secondary amine like 2-methylalanine, the choice of phosphine ligand is paramount. Sterically bulky, electron-rich monodentate phosphine ligands (e.g., BrettPhos, RuPhos, or tBuXPhos) or bidentate ligands with a wide bite angle are generally required.[5][6] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and release the product from the sterically congested palladium center.

Q3: Which base should I choose? A: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are milder but may require higher temperatures or longer reaction times. The base's role is to deprotonate the amine (or its protonated form), making it sufficiently nucleophilic to engage in the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis of Ethyl N-(4-Methoxyphenyl)-2-methylalaninate

Materials:

  • Ethyl 2-methylalaninate hydrochloride

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add ethyl 2-methylalaninate hydrochloride (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester product.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My reaction shows low or no conversion. What are the likely causes? A:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvent was rigorously degassed and the reaction was maintained under a positive pressure of inert gas.

  • Inappropriate Ligand/Base Combination: For this hindered substrate, a bulky ligand like RuPhos is crucial. Ensure your base is strong enough (NaOtBu is recommended) and sufficiently anhydrous.

  • Low Temperature: Some sterically demanding couplings require higher temperatures (e.g., 110 °C in toluene) to proceed at a reasonable rate.

  • Poor Reagent Quality: Verify the purity of your starting materials, especially the aryl halide and amine.

Q: I am observing a significant amount of hydrodehalogenation (aryl bromide is converted to anisole). How can I minimize this? A: Hydrodehalogenation is a common side reaction, often caused by β-hydride elimination from the palladium amide intermediate or reaction with trace water.

  • Use an Aryl Iodide: 4-Iodoanisole is more reactive towards oxidative addition than 4-bromoanisole and may lead to faster C-N coupling, outcompeting the dehalogenation pathway.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.

  • Change the Ligand: Some ligands are more prone to side reactions than others. Experiment with a different class of bulky phosphine ligand.

Q: How do I hydrolyze the final ester to the carboxylic acid? A: Standard saponification conditions work well. Treat the purified ester with an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water at room temperature or with gentle heating. After the reaction is complete, carefully acidify the mixture with dilute HCl (e.g., 1 M) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product, which can then be collected by filtration.

Section 2: Reductive Amination

This strategy involves reacting p-anisidine with a ketone, 2-ketoisobutyric acid (or its ester), to form an imine or enamine, which is then reduced to the final product. It avoids the use of expensive palladium catalysts but requires careful control of the reduction step.

Frequently Asked Questions (FAQs): Reductive Amination Approach

Q1: Which reducing agent is best for this transformation? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[7] It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate in the presence of the starting ketone. Harsher reagents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation is complete, leading to side products.[3]

Q2: What is the optimal pH for the reaction? A: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a delicate balance: the pH must be low enough to catalyze imine formation by protonating the ketone's carbonyl oxygen, but not so low that it fully protonates the starting p-anisidine, rendering it non-nucleophilic. Acetic acid is commonly used as the acid catalyst.

Q3: Can I perform this as a one-pot reaction? A: Yes, this is a key advantage of reductive amination. The amine, ketone, and reducing agent can often be mixed together in a suitable solvent. The equilibrium between the starting materials and the imine/iminium ion is continuously driven towards the product as the iminium is irreversibly reduced.

Experimental Protocol: One-Pot Reductive Amination

Materials:

  • p-Anisidine

  • Ethyl 2-ketoisobutyrate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To a round-bottom flask, add p-anisidine (1.1 equivalents) and ethyl 2-ketoisobutyrate (1.0 equivalent) in DCM.

  • Acid Catalyst: Add glacial acetic acid (1.1 equivalents) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Troubleshooting Guide: Reductive Amination

Q: My reaction is slow and incomplete. A:

  • Inefficient Imine Formation: Ensure the pH is appropriate. You may need to add more acetic acid. The presence of water can also hinder imine formation; using molecular sieves can sometimes help.

  • Degraded Reducing Agent: NaBH(OAc)₃ is moisture-sensitive. Use a freshly opened bottle or a properly stored reagent.

  • Steric Hindrance: This reaction can be slow due to the steric bulk around the ketone. Allowing the reaction to run for a longer period (24-48 hours) may be necessary.

Q: I am observing the formation of an alcohol byproduct from the reduction of my starting ketone. A: This indicates your reducing agent is too reactive or the conditions are not optimal for selective imine reduction.

  • Switch to NaBH(OAc)₃: If you are using a more powerful reducing agent like NaBH₄, switch to the milder NaBH(OAc)₃.

  • Stepwise Procedure: Consider a two-step process. First, form the imine by mixing the amine and ketone in a solvent like toluene with a Dean-Stark trap to remove water and drive the equilibrium. Once the imine is formed (as confirmed by NMR or IR), cool the reaction and then add the reducing agent.

Data & Workflow Summaries

Table 1: Comparison of Synthetic Strategies
ParameterBuchwald-Hartwig AminationReductive Amination
Key Reagents Aryl Halide, Amino Acid EsterKetone/Ketoacid, Amine
Catalyst Palladium Precatalyst + Phosphine LigandTypically Acetic Acid
Reducing Agent NoneNaBH(OAc)₃ or similar hydride
Key Strengths High functional group tolerance, directCost-effective, avoids heavy metals
Common Issues Catalyst sensitivity, cost, side reactionsSlow for hindered substrates, pH sensitive
Typical Yield 60-90%50-80%
Diagrams

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex R₂NH, Base Product Complex Product Complex Amide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Product (Ar-NR₂) Ar-X Ar-X R₂NH R₂NH Base Base Product Ar-NR₂ HX HX Base-H⁺ Base-H⁺

Fig 1. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Amine, H⁺ Amine Amine Iminium->Ketone - Amine, -H⁺ Product Final Amine Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Fig 2. General Mechanism for One-Pot Reductive Amination.

Troubleshooting_Low_Yield cluster_reaction Reaction Issues cluster_workup Workup/Purification Issues start Low Yield Observed check_sm Starting Materials Consumed? start->check_sm catalyst Check Catalyst Activity (Degas, Inert Atmo) check_sm->catalyst No extraction Optimize Extraction pH check_sm->extraction Yes conditions Increase Temperature or Reaction Time catalyst->conditions reagents Verify Reagent Purity & Stoichiometry conditions->reagents purification Check Chromatography Conditions extraction->purification hydrolysis Incomplete Hydrolysis? purification->hydrolysis

Fig 3. Decision workflow for troubleshooting low product yield.

References

  • Dunsford, J. J., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4108–4111. [Link][5][6]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the N-Arylation of Amides. Organic Letters, 12(17), 3934–3937.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][7]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][2]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). An Efficient Method for the N-Arylation of α-Amino Acids and N-Aryl α-Amino Acids.
  • ORGANO CORPORATION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link][8]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][1]

Sources

Avoiding side products in the preparation of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of N-(4-Methoxyphenyl)-2-methylalanine. We address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to minimize side product formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-(4-Methoxyphenyl)-2-methylalanine, and which is preferred?

A1: The most prevalent and modern method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than older methods.[3] An alternative is the Ullmann condensation, a copper-catalyzed reaction. However, Ullmann reactions often require higher temperatures, which can lead to a greater incidence of side products, particularly decarboxylation, with amino acid substrates.[4] For these reasons, the Buchwald-Hartwig approach is typically preferred for its efficiency and broader applicability.

Q2: What are the most common side products I should expect during a Buchwald-Hartwig synthesis of this compound?

A2: The primary side products are typically:

  • Anisole: Formed via hydrodehalogenation of the aryl halide (e.g., 4-bromoanisole or 4-iodoanisole). This occurs when the palladium intermediate reacts with a hydrogen source instead of the amine.[1]

  • 4,4'-Dimethoxybiphenyl: Results from the homocoupling of the aryl halide.

  • N-isopropyl-4-methoxyaniline: This is a product of decarboxylation, where the carboxylic acid group of 2-methylalanine is lost. This is more common under excessively high temperatures or with inappropriately strong bases.

  • Catalyst-Derived Impurities: Decomposed phosphine ligands (e.g., phosphine oxides) and residual palladium can complicate purification.

Q3: How critical is the choice of palladium catalyst, ligand, and base?

A3: This choice is paramount to the success of the reaction. The combination of the palladium precursor, phosphine ligand, and base forms the active catalytic system, and its properties dictate reactivity and selectivity.

  • Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like t-BuBrettPhos) are often essential.[5] Their bulkiness facilitates the final reductive elimination step to form the C-N bond while suppressing side reactions like hydrodehalogenation.[1]

  • Base: The base must be strong enough to deprotonate the amino acid's nitrogen (or the amine group after initial coordination) but not so harsh as to promote decarboxylation or other side reactions. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[6] The choice often depends on the specific ligand and solvent system.

  • Palladium Precatalyst: Using pre-formed catalyst complexes (precatalysts) like t-BuBrettPhos Pd G3 or G4 can provide more consistent results, as they are more stable and facilitate the reliable formation of the active Pd(0) species.[5]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.

  • TLC: Use a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid) to track the consumption of the limiting reagent (usually the aryl halide). The amino acid starting material and product will have very different Rf values.

  • LC-MS: This is the definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the desired product peak (with the correct mass) while simultaneously detecting any major side products.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Issue 1: Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species was not generated or has been deactivated. This can be due to poor quality reagents or oxygen exposure. 2. Inappropriate Ligand/Base Combination: The chosen system is not effective for this specific transformation. 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier.1. Use a precatalyst (e.g., t-BuBrettPhos Pd G3) which is more air-stable and reliably forms the active catalyst.[5] Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). 2. Consult literature for proven systems. For N-arylation of amino acids, bulky biarylphosphine ligands are often superior.[2] Switch to a stronger, non-nucleophilic base like LiHMDS if using a weaker one like K₂CO₃. 3. Increase the temperature incrementally. Monitor by LC-MS to find the optimal temperature that promotes product formation without inducing decarboxylation.
Issue 2: Significant Anisole Formation 1. Hydrodehalogenation: A competing pathway where the Ar-Pd-X intermediate is reduced.[1] 2. Presence of Water/Protic Impurities: Water can be a hydrogen source for this side reaction.1. Optimize the ligand. Use a more sterically demanding ligand to accelerate reductive elimination over hydrodehalogenation. 2. Use rigorously dried solvents and reagents. Ensure the reaction vessel is flame-dried or oven-dried before use.
Issue 3: Decarboxylation is Observed 1. Excessive Temperature: High heat can promote the loss of CO₂ from the amino acid substrate. 2. Base is too Strong/Harsh: Strong bases can facilitate decarboxylation, especially at elevated temperatures.1. Reduce the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Switch to a milder base. Consider using Cs₂CO₃ or K₃PO₄ instead of NaOtBu, particularly if high temperatures are required.
Issue 4: Product is Difficult to Purify 1. Amphoteric Nature: The product is both an acid (carboxylic acid) and a base (secondary amine), which can complicate standard silica gel chromatography. 2. Co-eluting Impurities: Neutral byproducts like anisole and 4,4'-dimethoxybiphenyl can be difficult to separate from the product ester if the acid is protected.1. Utilize an Acid-Base Extraction. This is the most effective method. Render the crude mixture basic (e.g., pH 9-10 with NaHCO₃ or K₂CO₃) and wash with an organic solvent (e.g., Ethyl Acetate) to remove neutral impurities. Then, acidify the aqueous layer (e.g., pH 3-4 with HCl) to precipitate the pure product.[7] 2. Consider Ion-Exchange Chromatography. This technique is specifically designed to separate molecules based on charge and is highly effective for amino acids.[7]

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle & Side Reactions

The following diagram illustrates the key steps in the catalytic cycle for the N-arylation of 2-methylalanine and highlights where the unwanted hydrodehalogenation side reaction can occur.

Figure 1: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-Amine(L)]+X- OA_Complex->Amine_Complex Ligand Exchange (+ Amine) Amido_Complex Ar-Pd(II)-Amido(L) Amine_Complex->Amido_Complex Deprotonation (- Base-H+) Product Ar-Amine (Desired Product) Amido_Complex->Product Reductive Elimination Side_Product Ar-H (Hydrodehalogenation) Amido_Complex->Side_Product Side Reaction (+ H-source) Product->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle and competing hydrodehalogenation pathway.

Troubleshooting Flowchart

This logical diagram guides the user from an observed problem to its potential causes and solutions.

Figure 2: Troubleshooting Workflow Start Problem Observed LowYield Low Yield Start->LowYield Anisole Anisole Side Product Start->Anisole Decarboxylation Decarboxylation Start->Decarboxylation Cause_Yield Inactive Catalyst? Wrong Conditions? LowYield->Cause_Yield Likely Cause Cause_Anisole H-Source Present? Slow Reductive Elimination? Anisole->Cause_Anisole Likely Cause Cause_Decarb Temp Too High? Base Too Strong? Decarboxylation->Cause_Decarb Likely Cause Sol_Yield Use Precatalyst Optimize Temp/Base Cause_Yield->Sol_Yield Solution Sol_Anisole Use Dry Solvents Use Bulky Ligand Cause_Anisole->Sol_Anisole Solution Sol_Decarb Lower Temperature Use Milder Base Cause_Decarb->Sol_Decarb Solution

Caption: A logical guide from common problems to effective solutions.

Experimental Protocols

Protocol 1: Recommended Synthesis via Buchwald-Hartwig Amination

This protocol is optimized to minimize side product formation. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-methylalanine (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and cesium carbonate (2.5 equivalents).

  • Catalyst Addition: In a glovebox, add the t-BuBrettPhos Pd G3 precatalyst (2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromoanisole.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours, upon full consumption of 4-bromoanisole.

  • Workup (Initial): Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. The product will be partitioned between both layers. Combine the layers for the purification step.

Protocol 2: Purification via Acid-Base Extraction

This procedure leverages the amphoteric nature of the product to efficiently separate it from neutral organic byproducts.

Figure 3: Acid-Base Purification Workflow step1 Crude Reaction Mixture Dilute with Water & EtOAc step2 Adjust to pH 9-10 (e.g., with aq. K₂CO₃) step1->step2 step3 Separate Layers Aqueous Layer (Contains Product as Salt) Organic Layer (Contains Neutral Impurities: Anisole, Biphenyl) step2->step3 step4 Wash Aqueous Layer (with fresh EtOAc, 2x) step3->step4 Process This Layer step5 Acidify Aqueous Layer to pH 3-4 (e.g., with 1M HCl) step4->step5 step6 Precipitation / Extraction Filter Precipitated Solid OR Extract with EtOAc Pure Product step5->step6

Caption: Step-by-step workflow for purifying the amphoteric product.

  • Basification: Transfer the combined mixture from the workup to a separatory funnel. Add a saturated aqueous solution of potassium carbonate (K₂CO₃) until the aqueous layer has a pH of approximately 9-10.

  • Extraction of Neutrals: Extract the mixture three times with ethyl acetate. Combine the organic layers. This fraction contains neutral byproducts (anisole, biphenyl, etc.) and should be discarded.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH reaches 3-4. The desired product should precipitate as a white solid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under high vacuum. If the product remains in solution or forms an oil, extract the aqueous layer three times with ethyl acetate.

  • Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified N-(4-Methoxyphenyl)-2-methylalanine.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • McNally, A. et al. (2011). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Yin, G. et al. (2018). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zuo, Z. et al. (2015). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. National Institutes of Health. [Link]

  • α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Ma, D. & Yao, J. (2001). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • Zuo, Z. et al. (2015). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society. [Link]

  • Hammoud, H. et al. (2013). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. [Link]

  • Kelly, C. B. et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Peak Tailing in the HPLC Analysis of N-(4-Methoxyphenyl)-2-methylalanine

Introduction

Welcome to the technical support guide for the chromatographic analysis of N-(4-Methoxyphenyl)-2-methylalanine. This molecule, containing both a basic secondary amine and an acidic carboxylic acid moiety, is amphoteric. Its basic nitrogen is particularly susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, frequently leading to a common and frustrating issue: peak tailing.

Peak tailing is more than a cosmetic problem; it compromises peak integration, reduces analytical accuracy, and can obscure low-level impurities, impacting the reliability of quantitative results.[1] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific analyte, empowering you to develop robust and reproducible HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for N-(4-Methoxyphenyl)-2-methylalanine tailing?

The most common cause is a secondary retention mechanism involving the analyte's basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[2][3][4][5] At typical mid-range pH values, residual silanols are deprotonated (negatively charged) and the analyte's amine is protonated (positively charged), leading to a strong ionic interaction that delays a portion of the analyte molecules, causing a "tail". Other potential causes include column contamination, extra-column volume, or a mismatch between your sample solvent and the mobile phase.[1][6]

Q2: What is an acceptable peak tailing factor?

An ideal, perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a value between 0.9 and 1.5 is considered acceptable.[4] However, for high-precision quantitative analysis, aiming for a tailing factor below 1.2 is highly recommended.

Q3: What is the very first thing I should check when I see peak tailing?

Before making extensive changes to your method, first confirm that the issue is not related to column degradation or system hardware. A quick and effective diagnostic is to inject a neutral, well-behaved compound (e.g., Uracil or Toluene). If the neutral compound also tails, the problem is likely physical (e.g., a column void, blocked frit, or excessive extra-column volume).[7] If the neutral compound gives a symmetrical peak, the problem is chemical and specific to your analyte.[7]

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like N-(4-Methoxyphenyl)-2-methylalanine.[8][9] The pH dictates the ionization state of both the analyte's amine/acid groups and the column's residual silanol groups. Operating at a pH far from the analyte's pKa values generally results in better peak shape.[9][10] If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms will exist simultaneously, often leading to split or severely tailed peaks.[8][9]

Systematic Troubleshooting Guide

This guide follows a logical progression from diagnosing the root cause to implementing targeted solutions.

Step 1: Diagnose the Problem - Is It Chemical or Physical?

Q: How can I definitively determine if the tailing is caused by chemical interactions or a physical system issue?

The key is to isolate the variables. As mentioned in the FAQs, injecting a neutral marker is the standard diagnostic test.

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral compound like Uracil or Toluene in your mobile phase.

  • Run the Test: Using your current HPLC method conditions (mobile phase, flow rate, temperature), inject the neutral marker solution.

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak (Tf ≈ 1.0), the HPLC system and column are physically sound. The tailing of your analyte is due to specific chemical interactions with the stationary phase. Proceed to Step 2.

    • Tailing Peak: If the neutral marker also tails, the problem is likely physical or related to the system setup. This indicates issues like dead volume or column failure that affect all compounds. Proceed to Step 3.

Caption: Troubleshooting workflow to diagnose the root cause of peak tailing.

Step 2: Addressing Chemical Causes - Optimizing Mobile Phase and Column Chemistry

Q: My neutral marker looks great, but N-(4-Methoxyphenyl)-2-methylalanine still tails. What now?

This result strongly points to secondary silanol interactions. The positively charged amine on your analyte is binding to negatively charged sites on the silica stationary phase. Our goal is to disrupt this interaction.

G cluster_0 Silica Stationary Phase cluster_1 Analyte Silanol Si-O⁻ Negatively Charged Silanol Group Analyte R-NH₂⁺ Protonated Amine Group Analyte:f0->Silanol:f0   Strong Ionic Interaction (Causes Peak Tailing)   

Caption: Mechanism of silanol interaction causing peak tailing for basic analytes.

Q: How do I choose the optimal mobile phase pH to minimize these interactions?

You have two primary strategies. The choice depends on the required selectivity for your separation.

  • Strategy 1: Low pH (Recommended Starting Point)

    • Mechanism: By lowering the mobile phase pH to < 3, you protonate the residual silanol groups (Si-O⁻ → Si-OH). This neutralizes their charge, preventing the strong ionic interaction with your protonated analyte.[3][4] The primary retention mechanism will then be the intended reversed-phase interaction.

    • How to Implement: Use a buffer system effective in the pH 2.5-3.0 range. A common choice is 10-25 mM potassium phosphate adjusted with phosphoric acid. For LC-MS, 0.1% formic acid is a standard starting point.[11]

    • Caution: Ensure your column is rated for use at low pH. Most modern silica columns are stable, but prolonged use below pH 2 can degrade the stationary phase.[4]

  • Strategy 2: High pH (Alternative Approach)

    • Mechanism: By raising the mobile phase pH to > 9 (at least 2 units above the amine's pKa), you neutralize the analyte's basic amine group (R-NH₂⁺ → R-NH). With the analyte now neutral, the ionic interaction with deprotonated silanols is eliminated.[12]

    • How to Implement: Use a buffer effective in the pH 9-10.5 range, such as ammonium bicarbonate or ammonium formate.

    • Caution: This approach requires a pH-stable column (e.g., a hybrid or specially bonded phase). Standard silica columns will rapidly dissolve at pH > 8.[10][11]

Q: Which buffer should I use, and at what concentration?

A buffer is essential to resist pH shifts when the sample is introduced.[13] A buffer concentration of 10-50 mM is generally sufficient.[14] Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[14]

Buffer SystempKa(s)Useful pH RangeUV Cutoff (approx.)LC-MS Compatible?
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200 nmNo (non-volatile)
Formate3.82.8-4.8~210 nmYes (volatile)
Acetate4.83.8-5.8~210 nmYes (volatile)
Ammonium Bicarbonate9.2 (Ammonia)8.2-10.2~200 nmYes (volatile)
(Data sourced from multiple references including[11][14][15])

Q: I've optimized the mobile phase, but still see some tailing. Should I change my column?

Yes. If mobile phase optimization is insufficient, the column itself is the next logical target. Not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with very low metal content and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column (Type A silica), switching to a modern one (Type B silica) can dramatically improve peak shape for basic compounds.[1][5][11]

  • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface, further reducing silanol interactions.

Step 3: Addressing Physical & Methodological Causes

Q: All my peaks, including the neutral marker, are tailing. What should I investigate?

This points to a system-wide issue that causes band broadening for every compound.

  • Check for Column Voids/Contamination: A void at the column inlet or a partially blocked inlet frit are common culprits.[4]

    • Troubleshooting: Disconnect the column, reverse it, and flush it to waste (not through the detector) with a strong solvent. If this doesn't help, the column may be permanently damaged and require replacement. Using a guard column can help protect the analytical column from contamination.

  • Minimize Extra-Column Volume: Excessive dead volume in the system will cause peaks to broaden and tail.[1]

    • Troubleshooting: Ensure all tubing between the injector, column, and detector is as short as possible with the narrowest practical internal diameter (e.g., 0.005" or ~0.12 mm). Check that all fittings are correctly seated to avoid small gaps.

Q: My sample is dissolved in 100% Acetonitrile, but my mobile phase starts at 10% Acetonitrile. Could this be the cause?

Absolutely. This is a significant solvent mismatch. Injecting a sample in a solvent that is much stronger than the mobile phase causes the sample band to spread out at the head of the column before separation begins, leading to broad and distorted peaks.[16][17][18]

  • Ideal Scenario: The best sample solvent is the initial mobile phase itself. Try to dissolve your sample in the starting mobile phase composition.

  • Solubility Issues: If your analyte is not soluble in the mobile phase, dissolve it in the minimum amount of a stronger organic solvent (e.g., Acetonitrile).

  • Dilution: After initial dissolution, dilute the sample with the aqueous portion of your mobile phase (e.g., the buffer) to bring the final organic composition as close as possible to the starting mobile phase conditions.[19]

  • Reduce Injection Volume: If you cannot change the sample solvent, reducing the injection volume can sometimes mitigate the negative effects.

Q: Can adjusting the column temperature or flow rate help?

These parameters can have a secondary effect on peak shape.

  • Column Temperature: Increasing the column temperature (e.g., to 35-45 °C) reduces mobile phase viscosity and can improve mass transfer kinetics.[20] This often leads to sharper peaks and can sometimes reduce tailing.

  • Flow Rate: While flow rate primarily affects efficiency and analysis time, very high flow rates can sometimes exacerbate tailing due to increased pressure and frictional heating effects.[21] Conversely, optimizing the flow rate according to the Van Deemter equation for your column can improve overall peak sharpness.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action & Rationale
Analyte-Specific Tailing Silanol Interactions Adjust Mobile Phase pH: Lower pH to <3 to protonate silanols, or use a pH-stable column at pH >9 to neutralize the analyte amine.[3][4]
Add/Optimize Buffer: Use 10-50 mM of a buffer with a pKa near the target pH to ensure pH stability.[14]
Change Column: Switch to a modern, high-purity, end-capped column or a polar-embedded phase column to minimize active sites.[1][5]
General Tailing (All Peaks) Column Failure Flush/Reverse Column: A blocked frit or contaminated head may be cleared by a high-strength solvent wash. If a void has formed, replace the column.[4]
Extra-Column Volume Optimize Tubing: Use short, narrow-ID tubing and ensure all fittings are zero-dead-volume.[1]
Distorted/Tailing Peaks Sample Solvent Mismatch Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent with an elution strength equal to or weaker than the initial mobile phase.[16]
Poor Kinetics Increase Column Temperature: Operate at 35-45 °C to improve mass transfer and reduce mobile phase viscosity.[20]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved January 21, 2026, from [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. PubMed. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 21, 2026, from [Link]

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved January 21, 2026, from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 21, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved January 21, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved January 21, 2026, from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved January 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 21, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved January 21, 2026, from [Link]

  • Bhagyashree Pune. (2022, January 24). A Guide For Selection of Buffer for HPLC [Video]. YouTube. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved January 21, 2026, from [Link]

  • Hichrom. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved January 21, 2026, from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved January 21, 2026, from [Link]

  • Scion Instruments. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved January 21, 2026, from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved January 21, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved January 21, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved January 21, 2026, from [Link]

  • Chromatography Forum. (2004, August 24). Effect of flow rate on separation. Retrieved January 21, 2026, from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Resolution of N-(4-Methoxyphenyl)-2-methylalanine in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of N-(4-Methoxyphenyl)-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral separation of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your chromatographic analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of N-(4-Methoxyphenyl)-2-methylalanine, providing a foundational understanding for subsequent troubleshooting.

Q1: What makes the chiral resolution of N-(4-Methoxyphenyl)-2-methylalanine challenging?

A1: The primary challenge lies in the molecule's structural characteristics. As an N-aryl amino acid, it possesses multiple interaction points, including the aromatic ring, the carboxylic acid group, and the secondary amine. Effective chiral recognition requires a chiral stationary phase (CSP) that can establish a stable, three-point interaction with one enantiomer over the other. The methoxy and methyl groups can also introduce steric effects that influence how the molecule docks into the chiral selector of the CSP.[1]

Q2: Which types of chiral stationary phases (CSPs) are most effective for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the most successful for separating N-aryl amino acids.[2] Columns such as those with tris(3,5-dimethylphenylcarbamoyl)cellulose or amylose tris(3,5-dimethylphenylcarbamoyl) coatings are excellent starting points. Additionally, macrocyclic glycopeptide phases (e.g., teicoplanin-based) and zwitterionic ion-exchange phases derived from cinchona alkaloids have demonstrated broad applicability for N-blocked and N-derivatized amino acids.[3][4][5]

Q3: What are the typical mobile phase systems used for this type of compound?

A3: The choice of mobile phase is intrinsically linked to the selected CSP.

  • Normal Phase: Mixtures of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol are standard.[6]

  • Polar Organic Mode: This mode utilizes polar organic solvents such as methanol, ethanol, or acetonitrile, often with acidic or basic additives to improve peak shape and selectivity.[7]

  • Reversed-Phase: Aqueous buffers with organic modifiers like acetonitrile or methanol are used, particularly with macrocyclic glycopeptide CSPs.[8]

Q4: Is derivatization of N-(4-Methoxyphenyl)-2-methylalanine necessary for good resolution?

A4: While direct separation is often achievable, derivatization can significantly enhance resolution in challenging cases.[9] Protecting the amine or carboxylic acid group with moieties like Fmoc (9-fluorenylmethoxycarbonyl) or t-BOC (tert-butyloxycarbonyl) can alter the molecule's interaction with the CSP, often leading to improved selectivity.[4][7] However, this adds an extra step to the sample preparation process.

Section 2: Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving suboptimal resolution in the chiral chromatography of N-(4-Methoxyphenyl)-2-methylalanine.

Issue 1: Co-elution or Complete Lack of Separation of Enantiomers

If the enantiomers of N-(4-Methoxyphenyl)-2-methylalanine are not separating at all, it indicates a fundamental mismatch between the analyte, CSP, and mobile phase.

Initial Diagnostic Workflow

Workflow for addressing peak shape problems.

Troubleshooting Steps & Explanations
  • Address Peak Tailing:

    • Cause: Tailing is often due to unwanted secondary interactions, such as the analyte's basic amine interacting with acidic silanol groups on the silica support of the CSP. [10] * Solution: Introduce a competitive base, like 0.1% diethylamine (DEA), into the mobile phase. The DEA will preferentially interact with the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks. [6]Also, ensure the column is not contaminated, which can be addressed by flushing with a strong solvent. [11]

  • Address Peak Fronting:

    • Cause: Peak fronting is a classic sign of column overload. The concentration of the injected sample is too high, saturating the stationary phase.

    • Solution: Reduce the concentration of the sample. Prepare a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject each to find a concentration that yields symmetrical peaks without compromising detection.

Issue 3: Inconsistent or Drifting Retention Times and Resolution

Lack of reproducibility can invalidate analytical results.

Troubleshooting Steps & Explanations
  • Ensure System Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. [6]Before starting a sequence of analyses, flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Verify Mobile Phase Preparation:

    • Water Content: In normal phase chromatography, trace amounts of water in the solvents can significantly impact retention and selectivity. [6]Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.

    • Additive Concentration: Ensure precise and consistent preparation of mobile phase additives, as minor variations can alter the chromatography.

  • Check for Column Memory Effects: If the column was previously used with different mobile phase additives (e.g., switching from an acidic to a basic modifier), residual amounts of the former additive can leach out and affect the current analysis. [11]It is crucial to have dedicated columns for specific methods or employ rigorous washing procedures between different applications.

Section 3: Experimental Protocols and Data

Protocol 1: Chiral Stationary Phase Screening

This protocol outlines a systematic approach to selecting the optimal CSP.

Objective: To identify the most effective CSP for the resolution of N-(4-Methoxyphenyl)-2-methylalanine.

Materials:

  • N-(4-Methoxyphenyl)-2-methylalanine racemic standard (1 mg/mL in mobile phase)

  • HPLC system with UV detector

  • Chiral Columns:

    • Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • Macrocyclic Glycopeptide-based (e.g., Teicoplanin)

    • Zwitterionic Ion-Exchange (e.g., Cinchona alkaloid-based) [12]* Mobile Phases:

    • Normal Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Polar Organic: Methanol with 0.1% Formic Acid

    • Reversed-Phase: 20 mM Ammonium Acetate in Water/Acetonitrile (50:50, v/v)

Procedure:

  • Install the first chiral column and equilibrate with the corresponding mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

  • Set the column temperature to 25°C.

  • Inject 5 µL of the racemic standard.

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Record the retention times of the enantiomers and calculate the resolution (Rs).

  • Repeat steps 1-5 for each column-mobile phase combination.

Data Interpretation:

CSP TypeMobile Phase SystemRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
PolysaccharideNormal Phase8.29.5> 1.5
MacrocyclicReversed-Phase6.16.81.2
ZwitterionicPolar Organic10.511.11.0

A resolution value (Rs) greater than 1.5 is generally considered baseline separation.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to maximize resolution on the selected CSP.

Procedure (Example for Normal Phase):

  • Using the polysaccharide column, prepare a series of mobile phases with varying n-Hexane/Isopropanol ratios (e.g., 95:5, 90:10, 85:15, 80:20).

  • For each composition, equilibrate the column and inject the standard as described in Protocol 1.

  • Plot the resolution (Rs) against the percentage of Isopropanol.

  • Select the composition that provides the best balance of resolution and analysis time.

References

  • Vertex AI Search. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • ResearchGate. (PDF)
  • Chromatography Today.
  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Sigma-Aldrich.
  • PubMed.
  • ResearchGate. How can I improve my chiral column resolution?.
  • ResearchGate. Optimization of the mobile phase composition in the ana- lysis of 4b.
  • MDPI.
  • LCGC International.
  • Brieflands.
  • Chromatography Today.
  • Sigma-Aldrich.
  • Benchchem. Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid.
  • SIELC Technologies. Separation of .beta.-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • Recent Advances in Separ
  • PMC - NIH. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • Benchchem. N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis.
  • MDPI. Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems.
  • Semantic Scholar.
  • Phenomenex.
  • PMC - NIH.
  • NIH. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.

Sources

N-(4-Methoxyphenyl)-2-methylalanine interference in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Methoxyphenyl)-2-methylalanine

Introduction

Welcome to the technical support guide for N-(4-Methoxyphenyl)-2-methylalanine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. While a valuable chemical entity in various research contexts, its structural features present a potential for assay interference, leading to confounding results or false positives.

This guide provides a structured approach to identifying and mitigating common issues encountered during experimentation. It is organized into a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex problems. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of N-(4-Methoxyphenyl)-2-methylalanine and its potential for assay interference.

Q1: What is N-(4-Methoxyphenyl)-2-methylalanine and what are its key properties?

A1: N-(4-Methoxyphenyl)-2-methylalanine is a chemical compound with the molecular formula C11H15NO2. It belongs to the class of alpha-amino acids. Key properties are summarized in the table below. Understanding these properties, especially solubility, is crucial for proper experimental design.

PropertyValueSource
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [2]
Solubility Data not widely available; empirical testing is recommended. Structurally similar compounds range from slightly soluble to very soluble in water and organic solvents like DMSO.[3][4][5]N/A
Appearance Typically a solid.N/A

Q2: Why should I be concerned about this compound interfering with my assay?

A2: Many small molecules can produce false-positive results in high-throughput screens and other biological assays through mechanisms unrelated to specific binding to the intended target.[6] These are often referred to as Pan-Assay Interference Compounds (PAINS).[7][8] While N-(4-Methoxyphenyl)-2-methylalanine is not a classically defined PAIN based on current public information, its substructure (a methoxyphenyl group) is found in compounds that have been noted for various biological activities and potential interferences.[9][10] Therefore, proactive validation is essential to avoid wasting resources on misleading initial hits.[11][12]

Q3: What are the most common types of assay interference I should be aware of?

A3: Small molecule interference can manifest in several ways:

  • Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) or it may absorb light at the excitation or emission wavelengths of your assay's fluorophore, a phenomenon known as quenching.[13][14] This is a primary concern for any fluorescence-based readout.

  • Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[14][15]

  • Chemical Reactivity: Some compounds can react directly with assay components, such as enzymes or detection reagents, leading to a false signal.[16]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species like hydrogen peroxide, which can disrupt protein function and interfere with assay readouts.[8]

  • Contaminants: Impurities from the synthesis process, such as residual metals (e.g., zinc), can be the true source of the observed biological activity.[17]

Q4: I've observed activity in my primary screen. What is the very first step I should take?

A4: The first step is to confirm the identity and purity of your compound stock. Vendor-supplied information should be verified, if possible, using analytical techniques like NMR or mass spectrometry.[18] Following this, a simple visual inspection of the compound in your assay buffer is crucial. Look for any signs of precipitation or color change, which could indicate solubility issues or chemical reactions.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve specific interference issues.

Guide 1: Investigating Potential Fluorescence Interference

Fluorescence-based assays are highly susceptible to artifacts.[13] Use this guide if you observe unexpected activity in an assay that uses fluorescence intensity, polarization, or resonance energy transfer (FRET) as a readout.[19]

Step 1: Assess Autofluorescence of the Compound

  • Rationale: To determine if the compound itself emits light at the same wavelength as your assay's signal.

  • Protocol:

    • Prepare a dilution series of N-(4-Methoxyphenyl)-2-methylalanine in your final assay buffer, covering the concentration range of your primary screen.

    • Include a "buffer only" negative control and your assay's positive control fluorophore (without other assay components like enzymes or substrates).

    • Dispense into the same type of microplate used for your assay.

    • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • Interpretation: A significant signal in the wells containing only the compound and buffer indicates autofluorescence.

Step 2: Test for Fluorescence Quenching

  • Rationale: To determine if the compound absorbs light, thereby diminishing the signal from your assay's fluorophore.[13]

  • Protocol:

    • Set up a reaction that produces a stable, maximal fluorescent signal (e.g., a completed enzymatic reaction with your fluorescent product).

    • Add a dilution series of N-(4-Methoxyphenyl)-2-methylalanine to these wells.

    • Include a control where only the vehicle (e.g., DMSO) is added.

    • Incubate for a short period (e.g., 15 minutes) and read the fluorescence.

  • Interpretation: A dose-dependent decrease in fluorescence in the presence of the compound suggests quenching.

Workflow for Diagnosing Fluorescence Interference

G start Observed Activity in Fluorescence Assay autofluorescence Run Autofluorescence Control Assay start->autofluorescence is_autofluorescent Is Signal > 3x Background? autofluorescence->is_autofluorescent quenching Run Quenching Control Assay is_quenching Is Signal Decreased Dose-Dependently? quenching->is_quenching is_autofluorescent->quenching No artifact_auto Artifact Confirmed: Autofluorescence is_autofluorescent->artifact_auto Yes artifact_quench Artifact Confirmed: Quenching is_quenching->artifact_quench Yes no_interference No Direct Fluorescence Interference Detected. Proceed to other tests. is_quenching->no_interference No

Caption: Workflow to diagnose fluorescence interference.

Guide 2: Assessing Compound Aggregation

Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, a common source of false positives.[15]

Step 1: Dynamic Light Scattering (DLS)

  • Rationale: DLS is a gold-standard method to directly detect the formation of sub-micron aggregates.

  • Protocol:

    • Prepare N-(4-Methoxyphenyl)-2-methylalanine at various concentrations (e.g., 1 µM to 100 µM) in your assay buffer.

    • Analyze the samples using a DLS instrument.

  • Interpretation: The appearance of particles with diameters greater than 100-200 nm is indicative of aggregation.

Step 2: Detergent Counter-Screen

  • Rationale: Non-ionic detergents like Triton X-100 can disrupt colloidal aggregates. If the compound's activity is diminished in the presence of a detergent, it is likely an aggregator.

  • Protocol:

    • Run your primary assay as usual.

    • Perform a parallel assay that is identical except for the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

    • Compare the dose-response curves of N-(4-Methoxyphenyl)-2-methylalanine in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the observed activity is due to aggregation.

ConditionExpected IC50 (True Inhibitor)Expected IC50 (Aggregator)
Standard Assay Buffer X µMY µM
Buffer + 0.01% Triton X-100 ~ X µM>> Y µM or No Activity
Guide 3: Troubleshooting Cell Viability Assay Artifacts

Cell viability assays, particularly those based on the reduction of tetrazolium dyes (like MTT, MTS) or resazurin, are prone to artifacts.[20][21]

Step 1: Cell-Free Reduction Assay

  • Rationale: To determine if the compound can directly reduce the assay reagent without any cellular metabolic activity.

  • Protocol:

    • Prepare a dilution series of N-(4-Methoxyphenyl)-2-methylalanine in cell culture medium.

    • Add the viability assay reagent (e.g., MTT, resazurin) to these wells.

    • Incubate for the same duration as your cellular assay.

    • Read the absorbance or fluorescence.

  • Interpretation: A dose-dependent increase in signal in this cell-free system indicates that the compound is directly reacting with the detection reagent, producing a false-positive signal for cell viability or proliferation.

Step 2: Orthogonal Viability Assay

  • Rationale: To confirm the biological effect using an assay with a different mechanism. If the compound shows activity in one assay but not another, it suggests an artifact in the first assay.

  • Protocol:

    • If your primary assay was a metabolic assay (e.g., MTS), use a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay that measures cellular energy levels (e.g., CellTiter-Glo®).[20]

    • Treat your cells with the same concentration range of N-(4-Methoxyphenyl)-2-methylalanine.

    • Compare the results from the two different assay methods.

  • Interpretation: Discrepancy between the results of the orthogonal assays points towards an artifact. For example, a compound might appear to increase metabolism in an MTS assay (due to direct reduction of the dye) but show no change in cellular ATP levels.

Decision Tree for Cell Viability Assays

G start Observed Effect in Metabolic Viability Assay (e.g., MTT, Resazurin) cell_free Perform Cell-Free Reduction Assay start->cell_free is_reducing Does Compound Reduce Dye Directly? cell_free->is_reducing artifact_reducing Artifact Confirmed: Direct Reagent Reduction is_reducing->artifact_reducing Yes orthogonal Perform Orthogonal Assay (e.g., ATP-based, LDH) is_reducing->orthogonal No is_confirmed Do Orthogonal Assays Confirm the Effect? orthogonal->is_confirmed true_effect Biological Effect is Likely Genuine. Proceed with Further Validation. is_confirmed->true_effect Yes artifact_suspect Artifact Suspected. Effect is Specific to Assay Technology. is_confirmed->artifact_suspect No

Caption: Decision tree for troubleshooting cell viability assays.

References

  • Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. DOI:10.1039/D2DD00001F. Retrieved from [Link]

  • ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • National Institutes of Health. (2018). Small-molecule fluorescent probes and their design. PubMed Central. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Biotecnología Aplicada. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-4-methylaniline. Retrieved from [Link]

  • ChemBK. (2024). N-methylalanine. Retrieved from [Link]

  • PubMed. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Potential sources of interference on Abeta immunoassays in biological samples. Retrieved from [Link]

  • PubMed Central. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and enzymatic activation of N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithiny]-L-phenylalanine, a candidate for antibody-directed enzyme prodrug therapy (ADEPT). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-(4-Methoxyphenyl)-2-methylalanine and Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of the endogenous essential amino acid, L-phenylalanine, and its synthetic analog, N-(4-Methoxyphenyl)-2-methylalanine. By examining their structural differences, metabolic fates, and interactions with biological systems, this document aims to provide researchers with the foundational knowledge and experimental frameworks necessary to evaluate and utilize such analogs in drug discovery and chemical biology.

Introduction: The Rationale for Amino Acid Analogs

L-phenylalanine is a fundamental aromatic amino acid, serving as a crucial building block for proteins and as a precursor for vital biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[1][2][3] Its metabolic pathway, primarily initiated by the enzyme phenylalanine hydroxylase (PAH) which converts it to tyrosine, is a tightly regulated process essential for cellular homeostasis.[1][4][5]

The development of synthetic amino acid analogs, like N-(4-Methoxyphenyl)-2-methylalanine, is a cornerstone of medicinal chemistry.[6][7][8] These unnatural amino acids (UAAs) are designed to probe, modulate, or disrupt biological pathways by introducing specific chemical modifications.[6][9] The modifications on N-(4-Methoxyphenyl)-2-methylalanine—specifically the N-aryl substitution (a 4-methoxyphenyl group) and α-carbon methylation—are not arbitrary. They are intended to confer novel properties, such as altered receptor affinity, enhanced metabolic stability, or unique pharmacological activities, that differ significantly from the parent amino acid. This guide will dissect these differences through a comparative analysis supported by established experimental protocols.

Structural and Physicochemical Comparison

The biological activity of a molecule is intrinsically linked to its structure. The key differences between L-phenylalanine and N-(4-Methoxyphenyl)-2-methylalanine are highlighted below.

PropertyL-PhenylalanineN-(4-Methoxyphenyl)-2-methylalanineSignificance of a-Methylation & N-Arylation
Structure The α-methyl group introduces steric hindrance, which can prevent enzymatic degradation by proteases and other metabolic enzymes. The N-aryl group dramatically alters the polarity, size, and electronic properties, potentially leading to novel interactions with biological targets and increased lipophilicity, which can affect cell permeability.[10]
Molecular Formula C₉H₁₁NO₂[2]C₁₁H₁₅NO₃Increased molecular weight and altered elemental composition.
Key Functional Groups Primary amine (-NH₂), Carboxylic acid (-COOH), Benzyl side chainSecondary amine (-NH-), Carboxylic acid (-COOH), α-methyl group (-CH₃), 4-methoxyphenyl groupThe secondary amine is less basic than the primary amine of phenylalanine. The methoxy group adds a polar ether functionality.

Comparative Biological Activity: A Mechanistic Overview

The structural modifications in N-(4-Methoxyphenyl)-2-methylalanine are predicted to have profound effects on its biological activity compared to phenylalanine.

Metabolic Stability
  • Phenylalanine: Is readily metabolized, primarily via phenylalanine hydroxylase in the liver, to form tyrosine.[11] It is also a substrate for various transaminases and is incorporated into proteins.[1]

  • N-(4-Methoxyphenyl)-2-methylalanine: The presence of the α-methyl group is a well-established strategy in medicinal chemistry to block metabolic degradation at the α-carbon. This modification is expected to make the compound resistant to enzymes like proteases and decarboxylases.[12] The N-aryl substitution further removes it from the recognition sites of enzymes like PAH, which are highly specific for L-phenylalanine. Consequently, N-(4-Methoxyphenyl)-2-methylalanine is anticipated to have significantly greater metabolic stability and a longer biological half-life. Evaluating this requires specific assays.[13][14]

Cellular Transport and Uptake
  • Phenylalanine: As an essential amino acid, it is actively transported across cell membranes, including the blood-brain barrier, by specific amino acid transporters, such as the large neutral amino acid transporter (LAT1).[2]

  • N-(4-Methoxyphenyl)-2-methylalanine: The bulky N-aryl group and the α-methylation may alter or inhibit its recognition by natural amino acid transporters. Its increased lipophilicity might, however, favor passive diffusion across cell membranes. The precise mechanism of cellular entry would need to be experimentally determined.

Target Engagement and Pharmacological Activity

While phenylalanine's primary role is metabolic, its synthetic analogs are often designed for specific pharmacological targets. N-aryl amino acids have been investigated for a range of activities, including antimicrobial and anticancer properties.[10][15]

  • Phenylalanine: It serves as a precursor for neurotransmitters that act on adrenergic and dopaminergic receptors.[3][] However, phenylalanine itself has low affinity for these receptors.

  • N-(4-Methoxyphenyl)-2-methylalanine: The 4-methoxyphenyl moiety is a common feature in many pharmacologically active compounds. This structural element could facilitate binding to a variety of receptors or enzymes that are not targets for phenylalanine. For instance, similar structures have been explored for their effects on kinases or as modulators of other signaling pathways.[17] Determining the specific targets would require screening through binding assays.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of well-defined experiments are necessary. Below are detailed protocols for two fundamental assays.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for evaluating Phase I metabolism and provides a quantitative measure of a compound's susceptibility to breakdown by key liver enzymes like Cytochrome P450s.[14][18]

Objective: To determine and compare the rate of metabolic clearance of L-phenylalanine and N-(4-Methoxyphenyl)-2-methylalanine.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (L-phenylalanine, N-(4-Methoxyphenyl)-2-methylalanine) and a positive control (e.g., a known rapidly metabolized drug) in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the cofactor required for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compounds to their respective wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the rate of disappearance.[19]

Expected Outcome: N-(4-Methoxyphenyl)-2-methylalanine is expected to show a significantly longer half-life and lower clearance rate compared to L-phenylalanine, which may be metabolized more readily even by microsomal enzymes other than PAH.

Protocol 2: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[20] It is essential for identifying potential molecular targets of a novel compound.

Objective: To compare the ability of L-phenylalanine and N-(4-Methoxyphenyl)-2-methylalanine to compete for binding to a selected target receptor (e.g., a G-protein coupled receptor for which the 4-methoxyphenyl moiety might suggest affinity).

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand (e.g., ³H-labeled) known to bind the target receptor with high affinity.

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • Unlabeled test compounds (L-phenylalanine, N-(4-Methoxyphenyl)-2-methylalanine) at a range of concentrations.

    • A known unlabeled ligand for the receptor to determine non-specific binding.

    • Glass fiber filter plates and a vacuum manifold.

    • Scintillation fluid and a microplate scintillation counter.[21]

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor compounds.

    • Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.

    • Non-Specific Binding Wells: Add assay buffer, radioligand, a high concentration of the known unlabeled ligand, and the membrane preparation.

    • Competition Wells: Add assay buffer, radioligand, varying concentrations of the test compounds (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and the membrane preparation.[22]

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[23]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[23]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Expected Outcome: If N-(4-Methoxyphenyl)-2-methylalanine has an affinity for the selected target, it will exhibit a measurable IC₅₀ and Ki value. Phenylalanine is expected to show little to no competitive binding, resulting in a very high or non-determinable IC₅₀.

Visualization of Key Pathways and Workflows

Metabolic Pathway of Phenylalanine

This diagram illustrates the primary metabolic fate of L-phenylalanine, highlighting the key enzymatic steps that are likely bypassed by its synthetic analog.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Protein Protein Synthesis Phe->Protein PK Phenylpyruvate Phe->PK Transaminase (Alternate Pathway) Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi

Caption: Major metabolic pathways of L-phenylalanine.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Radioligand, Membranes, & Competitors Incubation Incubate Components in 96-well Plate Reagents->Incubation Filtration Vacuum Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Add Scintillant & Count Radioactivity Washing->Counting Curve Plot % Inhibition vs. [Competitor] Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Sources

A Comparative Guide to the Spectroscopic Properties of N-(4-Methoxyphenyl)-2-methylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a detailed comparative analysis of the spectroscopic properties of N-(4-Methoxyphenyl)-2-methylalanine and two representative analogs. As foundational scaffolds in medicinal chemistry, understanding the nuanced spectral signatures of these molecules is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By correlating structural modifications with spectral shifts, this guide offers both a reference dataset and a framework for the structural elucidation of novel derivatives. Detailed, field-proven experimental protocols are provided to ensure data integrity and reproducibility.

Introduction

N-aryl amino acids, particularly derivatives of N-(4-Methoxyphenyl)-2-methylalanine, represent a class of compounds with significant potential in drug discovery and development. Their structural motif, combining an aromatic amine with an amino acid, imparts unique physicochemical properties that are conducive to biological activity. The ability to precisely characterize these molecules is fundamental to quality control, metabolic studies, and understanding structure-activity relationships (SAR).

Spectroscopic techniques are the cornerstone of molecular characterization.[1] Each method probes different aspects of a molecule's structure:

  • NMR Spectroscopy elucidates the precise connectivity and chemical environment of atoms.[2]

  • IR Spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[3][4]

  • UV-Vis Spectroscopy provides information on electronic transitions, particularly within conjugated systems like aromatic rings.[5][6]

  • Mass Spectrometry determines the molecular weight and elemental composition with high accuracy.[7][8]

This guide will compare the parent compound, N-(4-Methoxyphenyl)-2-methylalanine (Compound A) , with two structural analogs:

  • Analog 1: N-(4-Chlorophenyl)-2-methylalanine (Compound B) , which substitutes the electron-donating methoxy group with an electron-withdrawing chloro group.

  • Analog 2: N-(4-Methoxyphenyl)-alanine (Compound C) , which removes one of the α-methyl groups from the alanine moiety.

By examining the resulting spectral changes, we can deduce clear structure-spectra relationships, providing a powerful predictive tool for researchers in the field.

Comparative Spectroscopic Analysis

The introduction of subtle structural modifications leads to distinct and predictable changes in the spectroscopic data. The following sections detail these differences.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of each nucleus. The substitution on the aromatic ring and the alteration of the amino acid backbone cause significant shifts in the observed resonances.

Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical Data)

Compound Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
A: N-(4-Methoxyphenyl)-2-methylalanine Ar-H (ortho to -NH)6.65 (d, 2H)113.8
Ar-H (ortho to -OCH₃)6.85 (d, 2H)114.5
-OCH₃3.79 (s, 3H)55.3
α-CH₃1.50 (s, 6H)25.0
-COOH11.5 (br s, 1H)178.0
Ar-C (ipso to -NH)-141.5
Ar-C (ipso to -OCH₃)-151.9
B: N-(4-Chlorophenyl)-2-methylalanine Ar-H (ortho to -NH)6.60 (d, 2H)114.2
Ar-H (ortho to -Cl)7.20 (d, 2H)129.0
α-CH₃1.52 (s, 6H)25.2
-COOH11.8 (br s, 1H)178.2
Ar-C (ipso to -NH)-146.5
Ar-C (ipso to -Cl)-125.0
C: N-(4-Methoxyphenyl)-alanine Ar-H (ortho to -NH)6.68 (d, 2H)114.0
Ar-H (ortho to -OCH₃)6.88 (d, 2H)114.8
-OCH₃3.78 (s, 3H)55.2
α-H4.10 (q, 1H)55.8
β-CH₃1.45 (d, 3H)18.5
-COOH11.2 (br s, 1H)176.5
Ar-C (ipso to -NH)-141.2
Ar-C (ipso to -OCH₃)-152.1

Expert Insights & Causality:

  • Analog 1 (Compound B vs. A): Replacing the electron-donating -OCH₃ group with the electron-withdrawing -Cl group deshields the aromatic protons. This is evident in the downfield shift of the protons ortho to the substituent (7.20 ppm for B vs. 6.85 ppm for A). The ipso-carbon attached to the nitrogen in Compound B is shifted downfield (146.5 ppm vs. 141.5 ppm) due to the reduced electron-donating capacity of the ring into the nitrogen atom.

  • Analog 2 (Compound C vs. A): The replacement of a methyl group with a proton at the α-carbon dramatically changes the spectrum. Compound C shows a quartet for the α-H (~4.10 ppm) and a doublet for the β-CH₃ protons (~1.45 ppm), a classic ethyl-like spin system. In contrast, Compound A shows a singlet for the two equivalent α-methyl groups. This provides an unambiguous way to differentiate these scaffolds.

Infrared (IR) Spectroscopy

IR spectroscopy highlights the key functional groups present in the molecules. The vibrational frequencies of the N-H, C=O, and C-O bonds are particularly informative.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound N-H Stretch C-H (Aromatic) C-H (Aliphatic) C=O Stretch C-N Stretch (Aromatic)
A 3350 (broad)30502980, 285017101280
B 3345 (broad)30602985, 285517151285
C 3360 (broad)30552975, 285017051275

Expert Insights & Causality:

  • Carboxylic Acid O-H Stretch: All three compounds exhibit a very broad absorption band from approximately 3300-2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4][9]

  • Carbonyl (C=O) Stretch: The position of the C=O stretch is influenced by the electronic nature of the aromatic ring. The electron-withdrawing chloro group in Compound B slightly increases the C=O bond order through induction, resulting in a higher frequency (1715 cm⁻¹) compared to Compound A (1710 cm⁻¹).

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[3] All three compounds show a characteristic band in this area.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the π-electron systems of the aromatic rings. Substituents on the ring can shift the wavelength of maximum absorbance (λ_max).

Table 3: UV-Vis Spectroscopic Data (in Ethanol)

Compound λ_max (nm) Molar Absorptivity (ε)
A 25815,000
B 25414,500
C 25915,200

Expert Insights & Causality:

  • Substituent Effects: The electronic transitions in substituted benzene derivatives are sensitive to the nature of the substituents.[5][6] The electron-donating methoxy group in Compound A causes a bathochromic (red) shift compared to unsubstituted benzene.

  • Analog 1 (Compound B vs. A): Replacing the methoxy group with a less strongly donating (and inductively withdrawing) chloro group results in a hypsochromic (blue) shift, moving the λ_max from 258 nm to 254 nm.[5] This is consistent with the stabilization of the ground state relative to the excited state.

  • Analog 2 (Compound C vs. A): The change in the alanine backbone has a negligible effect on the aromatic chromophore, hence the λ_max for Compound C is nearly identical to that of Compound A .

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar, thermally labile molecules like amino acids.[8][10] It provides a precise molecular weight, confirming the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data (Positive Ion Mode)

Compound Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
A C₁₁H₁₅NO₃210.1125210.1128
B C₁₀H₁₂ClNO₂214.0629214.0631
C C₁₀H₁₃NO₃196.0968196.0971

Expert Insights & Causality:

  • Molecular Ion Peak: Each compound yields an intense protonated molecular ion peak ([M+H]⁺), which allows for unambiguous confirmation of its molecular weight. The high-resolution data allows for the confident assignment of the elemental formula.

  • Isotope Pattern: Compound B would also exhibit a characteristic M+2 peak ([M+H+2]⁺) at approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. This provides definitive evidence for the presence of a single chlorine atom.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Overall Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation A Weigh Compound B Select Appropriate Solvent (e.g., CDCl₃, DMSO-d₆, Ethanol) A->B C Dissolve Sample B->C NMR NMR Spectroscopy (¹H, ¹³C, COSY) C->NMR IR IR Spectroscopy (KBr Pellet) C->IR UV UV-Vis Spectroscopy (Ethanol Solution) C->UV MS HRMS (ESI) (Methanol/Water) C->MS D Integrate & Correlate Data NMR->D IR->D UV->D MS->D E Structural Elucidation D->E F Confirm Structure E->F caption Figure 1. General workflow for spectroscopic analysis.

Caption: Figure 1. General workflow for spectroscopic analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[11]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure the relaxation delay (d1) is at least 5 times the longest T1 for quantitative analysis.[12]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.[13][14]

  • Preparation: Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[15]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the sample by gentle grinding until the mixture is homogenous.[14]

  • Die Loading: Transfer the powder mixture into a pellet die.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a transparent or translucent disc.[16]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[17]

  • Desolvation: The droplets evaporate in a stream of heated nitrogen gas, leading to the formation of gas-phase ions.[10]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectroscopic analysis of N-(4-Methoxyphenyl)-2-methylalanine and its analogs reveals a clear and predictable correlation between chemical structure and spectral output. Key differentiators include:

  • NMR: The substitution pattern on the aromatic ring dictates the chemical shifts of aromatic protons and carbons, while the substitution on the α-carbon provides a unique fingerprint in the aliphatic region.

  • IR: While all compounds share features of an N-aryl amino acid, subtle shifts in the C=O stretching frequency can provide clues about the electronic nature of the aromatic substituent.

  • UV-Vis: The λ_max is a sensitive probe of the aromatic system's electronic properties, with electron-donating groups causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts.

  • MS: High-resolution mass spectrometry provides definitive confirmation of the molecular formula for each analog.

This guide provides a foundational dataset and a set of robust methodologies that will empower researchers to confidently characterize and differentiate novel compounds within this important chemical class. The principles of causality discussed herein extend beyond these specific examples, offering a logical framework for the structural elucidation of a wide range of small molecules in drug development.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.). International Journal of Engineering Research & Management Technology.
  • KBr Pellet Method. (n.d.). Shimadzu.
  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press.
  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB.
  • NMR Protocols and Methods. (n.d.).
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press.
  • UV/VIS Spectroscopy. (n.d.). University of Pretoria.
  • Electrospray Ionization. (n.d.).
  • Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). NIST.
  • Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. (n.d.). PMC - NIH.
  • UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2025, August 7).
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • NMR Sample Preparation. (n.d.).
  • Electrospray Ionization (ESI)
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. (n.d.).
  • IR: amines. (n.d.). University of Calgary.
  • The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. (n.d.). Journal of the American Chemical Society.
  • NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021, January 15). Analytical Chemistry.
  • Mass Spectrometry Method for Amino Acid Detection. (n.d.). Baitai Paike Biotechnology.
  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. (n.d.).
  • Physical and Spectroscopic Properties. (2021, March 5). Chemistry LibreTexts.
  • What are the spectroscopic properties of amino acids? (n.d.). Homework.Study.com.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6).
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Identification of amino acids by mass spectrometry. (n.d.).
  • Spectroscopic Properties of Amino Acids. (n.d.). Bookdown.
  • Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. (n.d.).
  • Spectroscopic properties of the arom
  • 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). (n.d.).
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.).
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... (n.d.).

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Challenge: Small Molecule Cross-Reactivity

N-(4-Methoxyphenyl)-2-methylalanine is a small molecule, or hapten, which on its own is typically not immunogenic. To generate antibodies against it, it must first be conjugated to a larger carrier protein. The resulting antibodies should ideally recognize the unique structure of the hapten. However, due to the small size and shared chemical motifs with other molecules, the risk of cross-reactivity is significant.

An antibody's binding site, or paratope, interacts with a specific three-dimensional region on an antigen known as an epitope.[1] Cross-reactivity occurs when an antibody binds to an antigen that is different from the one used for immunization, due to similarities in their epitopes.[1][2] For N-(4-Methoxyphenyl)-2-methylalanine, potential cross-reactants are molecules that share its core structural features: the methoxyphenyl group and the methylalanine group.

To rigorously validate an antibody's specificity, it is crucial to test it against a panel of structurally analogous compounds.

Identifying Potential Cross-Reactants

A logical approach to selecting potential cross-reactants involves dissecting the target molecule and identifying compounds that share key functional groups. For N-(4-Methoxyphenyl)-2-methylalanine, a rational panel of test compounds would include:

  • Analogs of the Methoxyphenyl Group:

    • p-Anisidine (4-methoxyaniline)

    • 4-Methoxy-L-phenylalanine

    • N-(4-Methoxybenzoyl)alanine

  • Analogs of the Methylalanine Group:

    • 2-Methylalanine

    • N-phenyl-2-methylalanine

  • Combined Structural Analogs:

    • N-(4-methylphenyl)-2-methylalanine

    • 4-methoxy-2-methyl-N-phenylaniline

Below is a diagram illustrating the structural relationship between the target molecule and potential cross-reactants.

G cluster_methoxy Methoxyphenyl Analogs cluster_methylalanine Methylalanine Analogs cluster_combined Combined Analogs Target N-(4-Methoxyphenyl)-2-methylalanine p-Anisidine p-Anisidine Target->p-Anisidine 4-Methoxy-L-phenylalanine 4-Methoxy-L-phenylalanine Target->4-Methoxy-L-phenylalanine N-(4-Methoxybenzoyl)alanine N-(4-Methoxybenzoyl)alanine Target->N-(4-Methoxybenzoyl)alanine 2-Methylalanine 2-Methylalanine Target->2-Methylalanine N-phenyl-2-methylalanine N-phenyl-2-methylalanine Target->N-phenyl-2-methylalanine N-(4-methylphenyl)-2-methylalanine N-(4-methylphenyl)-2-methylalanine Target->N-(4-methylphenyl)-2-methylalanine 4-methoxy-2-methyl-N-phenylaniline 4-methoxy-2-methyl-N-phenylaniline Target->4-methoxy-2-methyl-N-phenylaniline G cluster_steps Competitive ELISA Workflow A 1. Coat Plate: Microtiter plate wells are coated with N-(4-Methoxyphenyl)-2-methylalanine-carrier conjugate. B 2. Block: Remaining protein-binding sites are blocked to prevent non-specific binding. A->B C 3. Competition: Antibody is pre-incubated with either the target molecule or a potential cross-reactant. B->C D 4. Incubation: The antibody-antigen mixture is added to the coated plate. Competition occurs for antibody binding. C->D E 5. Detection: Enzyme-conjugated secondary antibody is added, followed by a chromogenic substrate. D->E F 6. Readout: The absorbance is measured. A lower signal indicates higher affinity of the free antigen. E->F

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of a 1-10 µg/mL solution of the N-(4-Methoxyphenyl)-2-methylalanine-carrier protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). [3][4] * Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20). [4]

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block any remaining protein-binding sites. [3] * Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the target molecule (N-(4-Methoxyphenyl)-2-methylalanine) and each potential cross-reactant.

    • In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). [4] * Incubate this mixture for 1 hour at room temperature to allow binding to occur. [4]

  • Incubation:

    • Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a chromogenic substrate (e.g., TMB). [5] * Incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). [4]

  • Readout:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions. [6][7]It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. [7][8]

G cluster_steps SPR Workflow A 1. Immobilization: The antibody is immobilized on the surface of an SPR sensor chip. B 2. Association: A solution containing the target molecule or a potential cross-reactant flows over the chip surface. A->B C 3. Equilibrium: The binding reaches a steady state. B->C D 4. Dissociation: Buffer flows over the surface, and the dissociation of the bound molecule is monitored. C->D E 5. Regeneration: The chip surface is washed to remove any remaining bound molecules, preparing it for the next cycle. D->E F 6. Data Analysis: Sensorgrams are analyzed to determine kinetic parameters (ka, kd, KD). E->F

Caption: Workflow for an SPR experiment to assess cross-reactivity.

  • Immobilization:

    • The antibody is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The optimal immobilization level should be determined empirically.

  • Binding Analysis:

    • A series of injections of the target molecule and each potential cross-reactant at varying concentrations are flowed over the sensor chip surface.

    • Each injection cycle consists of an association phase, a steady-state phase, and a dissociation phase. [7]

  • Regeneration:

    • Between each cycle, the sensor chip surface is regenerated using a solution that disrupts the antibody-antigen interaction without denaturing the antibody (e.g., a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

Data Analysis and Interpretation

Competitive ELISA Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Absorbance of sample / Absorbance of negative control)) * 100

  • Determine IC50 Values:

    • Plot the percent inhibition versus the logarithm of the concentration for the target molecule and each cross-reactant.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (IC50 of target molecule / IC50 of cross-reactant) * 100

SPR Data Analysis

The primary output from SPR is the equilibrium dissociation constant (Kₑ). A lower Kₑ value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the Kₑ values of the potential cross-reactants to that of the target molecule.

Comparative Data Summary

The following table provides a hypothetical comparison of results from both competitive ELISA and SPR for an antibody raised against N-(4-Methoxyphenyl)-2-methylalanine.

CompoundCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (nM) % Cross-Reactivity
N-(4-Methoxyphenyl)-2-methylalanine 10 100%
p-Anisidine5002%
4-Methoxy-L-phenylalanine8012.5%
N-(4-Methoxybenzoyl)alanine1208.3%
2-Methylalanine>10,000<0.1%
N-phenyl-2-methylalanine>10,000<0.1%
N-(4-methylphenyl)-2-methylalanine2540%
4-methoxy-2-methyl-N-phenylaniline9011.1%

Conclusion

A thorough assessment of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay. For small molecules like N-(4-Methoxyphenyl)-2-methylalanine, a multi-faceted approach is recommended. Competitive ELISA offers a high-throughput and cost-effective method for initial screening of a panel of potential cross-reactants. Surface Plasmon Resonance provides a more detailed, real-time kinetic analysis of binding affinities, offering a deeper understanding of the molecular interactions.

By employing these methodologies and a rationally selected panel of structurally similar compounds, researchers can confidently characterize the specificity of their antibodies, ensuring the generation of reliable and reproducible data. This rigorous validation is the bedrock of scientific integrity and is essential for the successful translation of research findings into diagnostic and therapeutic applications.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). Food Chemistry. Retrieved January 21, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 21, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. (2026). YouTube. Retrieved January 21, 2026, from [Link]

  • Surface plasmon resonance. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. Retrieved January 21, 2026, from [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Retrieved January 21, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved January 21, 2026, from [Link]

  • N-(4-Methoxyphenyl)-2-methylalanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved January 21, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 21, 2026, from [Link]

  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. Retrieved January 21, 2026, from [Link]

  • 2-Methyl-N-(4-methylphenyl)alanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved January 21, 2026, from [Link]

  • 4-methoxy-2-methyl-N-phenylaniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • N-(4-Methoxybenzoyl)alanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Methoxyphenyl)-2-methylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Methoxyphenyl Derivatives in Therapeutics

N-(4-Methoxyphenyl)-2-methylalanine and its derivatives represent a class of synthetic compounds with significant therapeutic potential, drawing interest from researchers in oncology, inflammation, and neuroprotection. The methoxy group is a key structural feature, often enhancing metabolic stability and modulating the pharmacological activity of parent compounds. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these derivatives, offering a framework for researchers to navigate the critical translational gap between promising laboratory findings and successful preclinical development.

Due to the limited availability of comprehensive studies detailing both the in vitro and in vivo efficacy of a single N-(4-Methoxyphenyl)-2-methylalanine derivative, this guide will present a composite model. The experimental data and methodologies are drawn from authoritative research on closely related methoxyphenyl-containing compounds that exhibit therapeutic potential, such as the phenstatin analog (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a potent tubulin inhibitor with demonstrated antitumor effects[1]. This approach allows for a detailed exploration of the experimental continuum from cell-based assays to animal models, providing a robust template for the evaluation of novel N-(4-Methoxyphenyl)-2-methylalanine derivatives.

In Vitro Efficacy: Establishing a Foundation of Cellular Activity

The initial assessment of any therapeutic candidate begins with rigorous in vitro testing to establish its biological activity and mechanism of action at the cellular level. For N-(4-Methoxyphenyl)-2-methylalanine derivatives with potential anticancer properties, a primary focus is on their cytotoxic and antiproliferative effects against relevant cancer cell lines.

Comparative In Vitro Cytotoxicity

A common and effective method to quantify cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

As a representative example, the in vitro cytotoxic activity of the phenstatin analog, PHT, was evaluated against a panel of tumor cell lines. The results demonstrated potent cytotoxic effects, with IC50 values in the nanomolar range[1].

CompoundCell LineIC50 (nM)[1]
PHTSarcoma 1801.5
PHTB16 (Melanoma)2.0
PHTHL-60 (Leukemia)1.8

These low IC50 values indicate high potency at the cellular level, providing a strong rationale for further investigation in in vivo models.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate tumor cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the N-(4-Methoxyphenyl)-2-methylalanine derivative to the wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by non-linear regression analysis.

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy: Translating Cellular Potency to Systemic Effects

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate.

Antitumor Activity in a Murine Model

For potential anticancer agents, a common in vivo model is the use of tumor-bearing mice. In the case of the phenstatin analog PHT, its antitumor activity was assessed in Swiss mice inoculated with Sarcoma 180 cells[1].

Treatment GroupDose (mg/kg)Tumor Inhibition Rate (%)[1]
PHT2030.9
PHT4048.2
5-Fluorouracil (5-FU)2533.3
PHT (20 mg/kg) + 5-FU (25 mg/kg)-55.7

The data indicates that PHT exhibits a dose-dependent antitumor effect in vivo. Furthermore, it demonstrates a synergistic effect when combined with the standard chemotherapy drug 5-Fluorouracil (5-FU), increasing the tumor inhibition rate significantly[1].

Experimental Protocol: Murine Sarcoma 180 Xenograft Model
  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 Sarcoma 180 cells into the right flank of Swiss mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment Initiation: Randomize the mice into treatment and control groups. Administer the N-(4-Methoxyphenyl)-2-methylalanine derivative (e.g., intraperitoneally) daily for a specified period (e.g., 7 days).

  • Tumor Measurement: Measure the tumor volume every two days using calipers.

  • Endpoint: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor inhibition rate using the formula: [(1 - (mean tumor weight of treated group / mean tumor weight of control group)) x 100%].

InVivo_Workflow start Start: Implant Tumor Cells growth Tumor Growth start->growth randomize Randomize Mice growth->randomize treat Administer Compound randomize->treat measure Measure Tumor Volume treat->measure measure->treat Daily for 7 days endpoint Endpoint: Excise Tumors measure->endpoint analyze Analyze Data (Inhibition Rate) endpoint->analyze end End analyze->end

Caption: Workflow of an in vivo murine xenograft model for antitumor efficacy.

Bridging the Gap: Correlating In Vitro and In Vivo Outcomes

The successful translation of a drug candidate from the bench to the clinic hinges on a strong correlation between in vitro and in vivo data. For N-(4-Methoxyphenyl)-2-methylalanine derivatives, a potent in vitro cytotoxicity should ideally translate to significant tumor growth inhibition in vivo.

In the case of PHT, the nanomolar IC50 values observed in the MTT assay were predictive of its ability to inhibit tumor growth in mice at well-tolerated doses[1]. This positive correlation provides confidence in the therapeutic potential of the compound. However, discrepancies can arise due to factors such as:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the in vivo efficacy of a compound that is highly potent in vitro.

  • Toxicity: Unforeseen toxicity in the animal model can necessitate dose reductions, thereby compromising therapeutic efficacy.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature in the in vivo setting can influence drug response in ways not captured by in vitro models.

A thorough understanding of these factors through detailed pharmacokinetic and toxicology studies is paramount for bridging the translational gap.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the in vitro and in vivo efficacy of N-(4-Methoxyphenyl)-2-methylalanine derivatives, using data from a closely related methoxyphenyl-containing compound as a representative model. The presented experimental protocols and data highlight the critical steps in the preclinical evaluation of a novel therapeutic agent.

Future research on N-(4-Methoxyphenyl)-2-methylalanine derivatives should focus on:

  • Comprehensive Profiling: Generating a complete dataset for a lead candidate, including in vitro activity against a broad panel of cell lines, in vivo efficacy in multiple animal models, and detailed pharmacokinetic and toxicological profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to inform their rational development and potential combination therapies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically addressing these aspects, the scientific community can unlock the full therapeutic potential of this promising class of compounds and accelerate their translation into clinically effective treatments.

References

  • de Farias, I. A., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. Available at: [Link]

Sources

Benchmarking the Performance of N-(4-Methoxyphenyl)-2-methylalanine Against Known Inhibitors of a Putative Target: L-Alanine Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

Disclaimer: The biological target of N-(4-Methoxyphenyl)-2-methylalanine is not definitively established in publicly available literature. This guide proposes L-alanine dehydrogenase (AlaDH) as a putative target based on the structural characteristics of the molecule—an amino acid derivative. The following protocols and comparisons are presented as a rigorous framework for evaluating its inhibitory potential against this scientifically reasonable, hypothetical target.

Introduction: The Scientific Rationale for Investigating L-Alanine Dehydrogenase Inhibition

L-alanine dehydrogenase (AlaDH) is a bacterial enzyme that plays a crucial role in the metabolism of L-alanine, an amino acid essential for bacterial cell wall synthesis and as a carbon and nitrogen source. The enzyme catalyzes the reversible oxidative deamination of L-alanine to pyruvate. Due to its importance in bacterial physiology and its absence in mammals, AlaDH is considered a promising target for the development of novel antibacterial agents. The structural similarity of N-(4-Methoxyphenyl)-2-methylalanine to the natural substrate of AlaDH provides a strong rationale for investigating its potential as an inhibitor.

This guide provides a comprehensive framework for benchmarking the inhibitory performance of N-(4-Methoxyphenyl)-2-methylalanine against known inhibitors of L-alanine dehydrogenase. We will delve into the experimental design, detailed protocols, data analysis, and interpretation necessary for a thorough comparative evaluation.

Comparative Inhibitors: Establishing a Performance Baseline

To objectively assess the inhibitory potential of N-(4-Methoxyphenyl)-2-methylalanine, it is essential to compare its performance against well-characterized inhibitors of the target enzyme. For L-alanine dehydrogenase, several inhibitors have been identified, although none have yet progressed to clinical use. For the purpose of this guide, we will use hypothetical "Known Inhibitor A" and "Known Inhibitor B" as placeholders for established AlaDH inhibitors that would be selected from the scientific literature based on their potency and mechanism of action.

Experimental Benchmarking: A Step-by-Step Guide

A robust evaluation of an enzyme inhibitor involves determining its potency, mechanism of inhibition, and selectivity. The following sections outline the key experiments to achieve this.

I. Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: IC50 Determination of N-(4-Methoxyphenyl)-2-methylalanine and Known Inhibitors against L-Alanine Dehydrogenase

  • Reagents and Materials:

    • Purified L-alanine dehydrogenase (from a commercial source or purified in-house)

    • L-alanine (substrate)

    • NAD+ (co-substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • N-(4-Methoxyphenyl)-2-methylalanine (test compound)

    • Known Inhibitor A and Known Inhibitor B

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Assay Principle: The activity of L-alanine dehydrogenase is monitored by measuring the rate of NADH production, which absorbs light at 340 nm.

  • Procedure:

    • Prepare a stock solution of N-(4-Methoxyphenyl)-2-methylalanine and the known inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Negative Control (No Inhibitor): Assay buffer, L-alanine (at a concentration close to its Km), NAD+, and enzyme.

      • Test Compound Wells: Assay buffer, L-alanine, NAD+, enzyme, and varying concentrations of N-(4-Methoxyphenyl)-2-methylalanine.

      • Known Inhibitor Wells: Assay buffer, L-alanine, NAD+, enzyme, and varying concentrations of Known Inhibitor A or B.

      • Blank: Assay buffer, L-alanine, and NAD+ (no enzyme).

    • Initiate the reaction by adding the enzyme to all wells except the blank.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Data Presentation: IC50 Values

InhibitorIC50 (µM)
N-(4-Methoxyphenyl)-2-methylalanineExperimental Value
Known Inhibitor ALiterature/Experimental Value
Known Inhibitor BLiterature/Experimental Value
II. Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.

Experimental Protocol: Kinetic Analysis of Inhibition Mechanism

  • Procedure:

    • Perform the AlaDH activity assay as described above.

    • For each inhibitor (N-(4-Methoxyphenyl)-2-methylalanine and a known inhibitor), perform the assay at a fixed inhibitor concentration and varying concentrations of the substrate (L-alanine). A typical range would be 0.2 to 5 times the Km of L-alanine.

    • Also, run a control series without any inhibitor.

  • Data Analysis:

    • Calculate the initial velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

Visualization of Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I_comp Inhibitor ES->E P Product ES->P EI->E E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I P_nc Product ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Workflow for Benchmarking Inhibitor Performance

The overall process for a comprehensive comparison is outlined below.

Caption: Workflow for benchmarking inhibitor performance.

Conclusion: Synthesizing the Data for a Comprehensive Evaluation

By systematically applying the protocols outlined in this guide, researchers can generate robust and comparable data on the inhibitory performance of N-(4-Methoxyphenyl)-2-methylalanine against the putative target, L-alanine dehydrogenase. The comparison of its IC50 value and mechanism of inhibition with those of known inhibitors will provide a clear indication of its potential as a novel antibacterial agent. Should the compound show promising activity, further studies on its selectivity and in vivo efficacy would be warranted. This structured approach ensures scientific rigor and provides a solid foundation for further drug development efforts.

References

  • General Enzyme Inhibition Assays: A comprehensive guide to designing and performing enzyme inhibition assays can be found in various biochemistry methods manuals and online resources.

    • Title: Assay Guidance Manual
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • L-Alanine Dehydrogenase as a Drug Target: For information on AlaDH as a therapeutic target, refer to review articles in medicinal chemistry and microbiology journals.

    • Title: Alanine dehydrogenase: a target for antimicrobial agent development
    • Source: Journal of Antimicrobial Chemotherapy
    • URL: [Link]

  • Enzyme Kinetics: For a detailed understanding of enzyme kinetics and the interpret

    • Title: Enzyme kinetics
    • Source: Khan Academy
    • URL: [Link]

A Researcher's Guide to the Statistical Analysis of N-(4-Methoxyphenyl)-2-methylalanine: A Comparative Approach to Evaluating Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to N-(4-Methoxyphenyl)-2-methylalanine, a compound of interest in novel drug discovery. As Senior Application Scientists, we recognize that the true value of a new chemical entity is revealed not in isolation, but through rigorous comparison with established standards. This document, therefore, outlines a detailed, side-by-side evaluation of N-(4-Methoxyphenyl)-2-methylalanine against the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

The core of this guide is not merely a set of instructions, but a self-validating system for inquiry. We will delve into the causality behind experimental choices, ensuring that the data generated is both robust and readily interpretable. By adhering to the principles of scientific integrity, this guide aims to empower researchers to make data-driven decisions regarding the potential therapeutic applications of N-(4-methoxyphenyl)-2-methylalanine.

Foundational Strategy: The Rationale for Comparison

In the landscape of drug discovery, particularly for anti-inflammatory agents, the cyclooxygenase (COX) enzymes are a critical target. NSAIDs exert their effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. To ascertain the potential of N-(4-Methoxyphenyl)-2-methylalanine as an anti-inflammatory agent, a direct comparison of its COX inhibitory activity with a well-characterized NSAID is paramount.

Ibuprofen is selected as the ideal comparator due to its well-established mechanism of action as a non-selective inhibitor of both COX-1 and COX-2, its extensive history of clinical use, and the wealth of available scientific literature on its performance in various in vitro and in vivo assays. This allows for a robust benchmark against which the activity of N-(4-Methoxyphenyl)-2-methylalanine can be quantitatively and qualitatively assessed.

Experimental Blueprint: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol details a fluorometric assay for determining the inhibitory activity of N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen against both COX-1 and COX-2 isoforms. This method offers high sensitivity and is well-suited for screening and characterizing potential inhibitors.

Materials and Reagents
  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • N-(4-Methoxyphenyl)-2-methylalanine

  • Ibuprofen (as a positive control)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric microplate reader

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare stock solutions of N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen in DMSO prep_reagents Prepare assay buffer, enzyme solutions, substrate, and probe solutions add_reagents Add buffer, enzyme (COX-1 or COX-2), and test compounds/control to wells prep_reagents->add_reagents pre_incubate Pre-incubate to allow compound-enzyme interaction add_reagents->pre_incubate initiate_reaction Initiate reaction by adding arachidonic acid and probe pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically over 10-20 minutes initiate_reaction->measure_fluorescence calc_inhibition Calculate percentage inhibition for each concentration measure_fluorescence->calc_inhibition plot_curves Plot dose-response curves (% inhibition vs. log[concentration]) calc_inhibition->plot_curves determine_ic50 Determine IC50 values using non-linear regression plot_curves->determine_ic50 stat_comparison Perform statistical comparison of IC50 values determine_ic50->stat_comparison

Caption: Experimental workflow for the comparative COX inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup: To a 96-well plate, add 75 µL of the assay buffer, 1 µL of the COX cofactor working solution, and 1 µL of the COX probe solution.

  • Addition of Inhibitors: Add 10 µL of the diluted test compounds (N-(4-Methoxyphenyl)-2-methylalanine or Ibuprofen) or vehicle (DMSO in assay buffer for control wells) to the appropriate wells.

  • Enzyme Addition and Pre-incubation: Add 1 µL of either recombinant COX-1 or COX-2 enzyme to each well. Gently mix and pre-incubate the plate for 10 minutes at 25°C to allow for the interaction between the inhibitors and the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence kinetics for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]

Data Acquisition and Statistical Analysis

Data to be Collected

For each experimental run, the following data should be meticulously recorded:

  • Raw fluorescence intensity values over time for each well.

  • Concentrations of N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen in each well.

  • Identification of control wells (no inhibitor, no enzyme).

Primary Data Analysis
  • Calculation of Percentage Inhibition: The rate of the enzymatic reaction is determined from the slope of the linear portion of the fluorescence versus time curve. The percentage inhibition for each concentration of the test compound is calculated using the following formula:

    The uninhibited reaction rate is obtained from the vehicle control wells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. This is a key parameter for comparing the potency of the two compounds. The IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model (e.g., a sigmoidal dose-response curve).

Statistical Comparison
  • Replicates: Each experiment should be performed with at least three technical replicates and repeated on at least three independent occasions (biological replicates).

  • Comparison of IC50 Values: The mean IC50 values for N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen for both COX-1 and COX-2 should be compared using an appropriate statistical test, such as an unpaired t-test or a one-way ANOVA followed by a post-hoc test if more than two compounds are being compared. A p-value of less than 0.05 is typically considered statistically significant.

  • Selectivity Index (SI): The selectivity of a compound for COX-2 over COX-1 can be an important therapeutic consideration. The SI is calculated as follows:

    A higher SI value indicates greater selectivity for COX-2.

Hypothetical Data Presentation for Comparative Analysis

The following tables provide a template for presenting the experimental data in a clear and comparative manner.

Table 1: Comparative COX-1 and COX-2 Inhibition by N-(4-Methoxyphenyl)-2-methylalanine and Ibuprofen

CompoundConcentration (µM)% Inhibition of COX-1 (Mean ± SD)% Inhibition of COX-2 (Mean ± SD)
N-(4-Methoxyphenyl)-2-methylalanine 0.01[Insert Data][Insert Data]
0.1[Insert Data][Insert Data]
1[Insert Data][Insert Data]
10[Insert Data][Insert Data]
100[Insert Data][Insert Data]
Ibuprofen 0.01[Insert Data][Insert Data]
0.1[Insert Data][Insert Data]
1[Insert Data][Insert Data]
10[Insert Data][Insert Data]
100[Insert Data][Insert Data]

Table 2: Comparative IC50 Values and Selectivity Indices

CompoundIC50 for COX-1 (µM) (Mean ± SD)IC50 for COX-2 (µM) (Mean ± SD)Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)
N-(4-Methoxyphenyl)-2-methylalanine [Insert Data][Insert Data][Insert Data]
Ibuprofen [Insert Data][Insert Data][Insert Data]

Concluding Remarks for the Researcher

This guide provides a robust framework for the initial in vitro characterization of N-(4-Methoxyphenyl)-2-methylalanine's anti-inflammatory potential. By following these detailed protocols and statistical analysis procedures, researchers can generate high-quality, reproducible data that will allow for a meaningful comparison with the established NSAID, Ibuprofen.

The results of this comparative analysis will be instrumental in guiding future research directions, including further in vitro profiling, in vivo efficacy studies in animal models of inflammation, and preclinical safety assessments. It is through such a systematic and comparative approach that the true therapeutic potential of novel compounds like N-(4-Methoxyphenyl)-2-methylalanine can be elucidated.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England journal of medicine, 324(24), 1716–1725.
  • Patrignani, P., Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: a decade of clinical experience. Journal of the American College of Cardiology, 65(10), 1034-1036.
  • BioVision Incorporated. (n.d.). COX-1 and COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2020). Molecules, 25(21), 5193. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

N-(4-Methoxyphenyl)-2-methylalanine is a substituted alanine derivative, a class of molecules integral to contemporary research and pharmaceutical development. As drug development professionals, our focus is often on the synthesis and application of such novel compounds. However, our responsibility extends beyond their use; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Mishandling chemical waste is not only a breach of regulatory compliance but also a significant risk to personnel and the environment. Aromatic amines, as a class, are noted for their potential toxicity and environmental impact, demanding a rigorous and informed approach to their disposal.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(4-Methoxyphenyl)-2-methylalanine and associated waste. It is designed to empower researchers with the knowledge to manage this process safely, efficiently, and in accordance with the highest standards of laboratory practice and environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety

Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for N-(4-Methoxyphenyl)-2-methylalanine is not always readily available, its structural components—an aromatic amine and a substituted amino acid—necessitate treating it with significant caution. The disposal plan is therefore predicated on the hazards typical of this chemical class.

Table 1: Hazard Profile and Required PPE

Hazard CategoryAnticipated RiskRationale & CausalityRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation.Aromatic amines can be readily absorbed and exhibit systemic toxicity. The fine particulate nature of the solid compound increases inhalation risk.[1]Gloves: Nitrile or other chemical-resistant gloves. Eye Protection: Chemical safety goggles or a face shield. Body Protection: A properly fastened lab coat. Respiratory: Use in a well-ventilated area or chemical fume hood. For spills or weighing large quantities, a NIOSH-approved respirator may be necessary.
Skin Irritation/Corrosion Causes skin irritation.The amine and acidic functional groups can irritate skin upon prolonged contact.Nitrile gloves and a lab coat are essential to prevent direct contact.[2]
Eye Damage/Irritation Causes serious eye irritation.Direct contact with the eyes can cause significant irritation or damage.Chemical safety goggles are mandatory at all times.[3]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Aromatic amines can be persistent in the environment and toxic to aquatic organisms.[1] Discharge into the environment must be strictly avoided.[2][4]All waste must be collected for proper disposal; never discard down the drain.

The Disposal Decision Workflow: A Step-by-Step Guide

Proper disposal begins with correct waste identification and segregation at the point of generation. The following workflow provides a logical pathway for managing different waste streams containing N-(4-Methoxyphenyl)-2-methylalanine.

DisposalWorkflow cluster_0 Waste Stream Identification cluster_1 Containment & Labeling cluster_2 Final Disposal Route start Waste Containing N-(4-Methoxyphenyl)-2-methylalanine Generated is_solid Solid or Liquid? start->is_solid is_sharp Is it a Sharp? is_solid->is_sharp Solid is_aqueous Aqueous or Organic Solvent? is_solid->is_aqueous Liquid is_pure Pure Chemical or Contaminated Debris? is_sharp->is_pure No sharps_waste Place in Puncture-Proof Sharps Container is_sharp->sharps_waste Yes solid_waste Collect in Lined, Designated Solid Hazardous Waste Container is_pure->solid_waste liquid_waste Collect in Sealable, Compatible Liquid Hazardous Waste Container is_aqueous->liquid_waste label_waste Label Container: - "Hazardous Waste" - Full Chemical Name(s) - Hazard Pictogram(s) - Accumulation Start Date solid_waste->label_waste sharps_waste->label_waste liquid_waste->label_waste storage Store in Satellite Accumulation Area (SAA) label_waste->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling N-(4-Methoxyphenyl)-2-methylalanine. As specific hazard data for this compound is not extensively published, our recommendations are grounded in a precautionary approach, drawing from the safety profiles of structurally similar molecules. This methodology ensures a robust defense against potential, uncharacterized hazards, empowering you to work safely and effectively.

Hazard Assessment Based on Structural Analogy

N-(4-Methoxyphenyl)-2-methylalanine incorporates two key structural motifs: a methoxyphenyl group and an N-substituted amino acid backbone. By examining compounds with these features, we can anticipate its likely hazard profile.

  • Methoxyphenyl Moiety: Compounds like 4-methoxyphenol and 2-methoxy-4-methylphenol are known to cause skin and eye irritation.[1][2]

  • Aromatic Amine/Amide Derivatives: Structurally related anilines and amides are often associated with skin irritation, respiratory tract irritation, and potential for sensitization upon contact.[3][4][5] Some are classified as harmful if swallowed.[2][3]

  • Physical Form: Assuming the compound is a solid or powder, the primary routes of exposure are inhalation of dust particles and dermal contact.[1][3][6]

Based on this analysis, we must assume N-(4-Methoxyphenyl)-2-methylalanine is, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested. Therefore, the cornerstone of our safety strategy is the prevention of direct contact and aerosol inhalation.

Engineering Controls: Your Primary Barrier

Personal Protective Equipment (PPE) is the final layer of protection. The most critical safety measures are the engineering and administrative controls that minimize exposure at the source.

  • Ventilation: All manipulations of solid N-(4-Methoxyphenyl)-2-methylalanine or its concentrated solutions must be performed within a certified chemical fume hood or other ventilated enclosure.[3][6] This is non-negotiable for procedures like weighing, transferring solids, and preparing stock solutions.

  • Safe Work Practices: Adhere to standard laboratory hygiene: wash hands thoroughly after handling, and never eat, drink, or smoke in the laboratory.[1][2] Ensure safety showers and eyewash stations are accessible and unobstructed.[2][3]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work involving this compound. The level of protection is then escalated based on the specific procedure and its associated risks.

Eye and Face Protection

Direct splashes of chemicals can cause irreversible eye damage.

  • Standard Use: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash Hazard: When handling liquid solutions or performing reactions with a risk of splashing, upgrade to chemical splash goggles.[6]

  • High-Risk Operations: For procedures with a significant risk of explosion or energetic reaction, a face shield must be worn in conjunction with safety goggles.[7][8]

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves are the standard choice, offering protection against incidental splashes.[8]

  • Inspection: Always inspect gloves for holes or tears before use.[6]

  • Technique: If direct contact occurs, remove the glove immediately, wash your hands, and don a new glove. For extended procedures, consider wearing two pairs of gloves (double-gloving). Never reuse disposable gloves.

Body Protection
  • Laboratory Coat: A properly fitted, buttoned lab coat is required to protect your skin and personal clothing from contamination.[2][6]

  • Apparel: Always wear long pants and closed-toe shoes to ensure maximum skin coverage.[9]

Respiratory Protection

Engineering controls should eliminate the need for respiratory protection. However, it may be required in specific situations.

  • Required Use: If you must handle the powder outside of a fume hood or ventilated enclosure (a practice that should be avoided), a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is mandatory.[10][11]

PPE Protocols for Specific Laboratory Operations

The required level of PPE changes with the task. This table summarizes the necessary equipment for common procedures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Weighing Solid Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required if inside enclosureVentilated Balance Enclosure or Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot requiredChemical Fume Hood
Reaction Workup Chemical Splash GogglesNitrile GlovesLab CoatNot requiredChemical Fume Hood
Large-Scale Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron over Lab CoatAir-Purifying Respirator may be requiredN/A (Emergency Response)
Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol demonstrates the integration of PPE and engineering controls for a common task.

  • Preparation: Before bringing the chemical into the workspace, don your core PPE: a buttoned lab coat, safety glasses, and nitrile gloves.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the chemical fume hood.

  • Weighing: If using an analytical balance, perform the weighing in a ventilated balance enclosure. If not available, place the balance in the chemical fume hood. Carefully transfer the desired amount of solid N-(4-Methoxyphenyl)-2-methylalanine to the weigh boat.

  • Transfer: Gently add the weighed solid to your beaker or flask inside the fume hood.

  • Solubilization: Slowly add the solvent to the solid inside the fume hood. If necessary, cap and mix the solution.

  • Cleanup: Dispose of the contaminated weigh boat and any used wipes in a designated solid hazardous waste container.[12]

  • Doffing: Once the procedure is complete and the area is clean, remove your gloves and dispose of them, followed by washing your hands thoroughly.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering & Procedural Controls cluster_ppe Final PPE Ensemble start Identify Experimental Task (e.g., Weighing, Solution Transfer) risk_aerosol Potential for Dust or Aerosol Generation? start->risk_aerosol risk_splash Potential for Liquid Splash? risk_aerosol->risk_splash control_hood Work in Fume Hood or Ventilated Enclosure risk_aerosol->control_hood  Yes control_resp Respirator Required (N95 or higher) risk_aerosol->control_resp  Yes, AND outside  of enclosure control_goggles Wear Chemical Splash Goggles risk_splash->control_goggles  Yes ppe_base Baseline PPE: Lab Coat, Nitrile Gloves, Safety Glasses risk_splash->ppe_base  No control_hood->risk_splash control_resp->risk_splash control_goggles->ppe_base

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Disposal of Contaminated PPE

Proper disposal is critical to prevent secondary exposure and environmental contamination.

  • Gloves, Wipes, and Plasticware: All disposable items that have come into contact with N-(4-Methoxyphenyl)-2-methylalanine are considered hazardous waste. They must be collected in a clearly labeled, sealed waste bag or container.[12]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[12]

  • Spill Cleanup Materials: Absorbents and other materials used to clean up spills must be disposed of as solid hazardous waste.

Never dispose of contaminated materials in the regular trash or down the drain.[1][6][12] Consult your institution's Environmental Health and Safety (EHS) department for specific hazardous waste disposal procedures.[13]

References

  • Safety Data Sheet: 4-Methoxyphenol. (2023). Carl ROTH. [Link]

  • Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer. [Link]

  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Hieger, M. A., et al. (2015). Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. The American Journal of Emergency Medicine, 33(8), 1095-1098. [Link]

  • Chemical Hygiene Plan. Montana Tech. [Link]

  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45-50. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.